Product packaging for Bufetolol(Cat. No.:CAS No. 53684-49-4)

Bufetolol

Cat. No.: B1668034
CAS No.: 53684-49-4
M. Wt: 323.4 g/mol
InChI Key: AKLNLVOZXMQGSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bufetolol is a non-selective beta-adrenergic receptor antagonist (beta-blocker) that inhibits both beta-1 and beta-2 adrenoceptors . By blocking the binding of catecholamines like adrenaline, it reduces heart rate and blood pressure, making it a valuable compound for researching cardiovascular physiology and pharmacology . Its primary research applications include the study of hypertension, cardiac arrhythmias, and angina pectoris models . Electrophysiological studies on cardiac tissues have demonstrated that this compound suppresses membrane excitability and decreases the maximum rate of rise of the action potential ((\dot{V}_{max})), effects that are frequency-dependent and contribute to its antiarrhythmic properties . The effect on the action potential is attributed to a decrease in sodium conductance (gNa) . Researchers value this compound for its utility in investigating the mechanisms of beta-blockers and their electrophysiological impacts on the heart. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H29NO4 B1668034 Bufetolol CAS No. 53684-49-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(tert-butylamino)-3-[2-(oxolan-2-ylmethoxy)phenoxy]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO4/c1-18(2,3)19-11-14(20)12-22-16-8-4-5-9-17(16)23-13-15-7-6-10-21-15/h4-5,8-9,14-15,19-20H,6-7,10-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKLNLVOZXMQGSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC=C1OCC2CCCO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

35108-88-4 (hydrochloride)
Record name Bufetolol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053684494
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9057763
Record name Bufetolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9057763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53684-49-4
Record name Bufetolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53684-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bufetolol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053684494
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bufetolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9057763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BUFETOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WS1467RT9Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Bufetolol Hydrochloride: A Comprehensive Technical Guide on Solubility and Stability for the Research Professional

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a detailed overview of the solubility and stability of bufetolol hydrochloride, a beta-adrenoceptor antagonist. The information contained herein is intended for researchers, scientists, and professionals in the field of drug development. While comprehensive, this document also highlights the current gaps in publicly available quantitative data for this compound and provides robust, generalized experimental protocols for its determination based on established pharmaceutical testing standards.

Introduction

This compound hydrochloride, with the chemical name 1-(tert-butylamino)-3-[2-(tetrahydrofurfuryloxy)phenoxy]propan-2-ol hydrochloride, is a beta-adrenergic blocking agent. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for the development of safe, effective, and stable pharmaceutical formulations. This guide synthesizes the available information and presents detailed methodologies for the comprehensive evaluation of these critical parameters.

Physicochemical Properties

Molecular Formula: C₁₈H₂₉NO₄・HCl[1] Molecular Weight: 359.89 g/mol [1] Appearance: White crystals or crystalline powder[2] Melting Point: 153 - 157°C[2]

Solubility Profile

Quantitative solubility data for this compound hydrochloride is not extensively documented in publicly accessible literature. However, the Japanese Pharmacopoeia (JP XIV) provides a qualitative assessment of its solubility in various common solvents.[2]

Table 1: Qualitative Solubility of this compound Hydrochloride [2]

SolventQualitative Solubility
WaterFreely soluble
MethanolFreely soluble
Ethanol (95)Soluble
Acetic Acid (100)Soluble
Diethyl EtherPractically insoluble

Solubility definitions as per the Japanese Pharmacopoeia.

Experimental Protocol for Quantitative Solubility Determination

To establish a quantitative solubility profile, a standardized shake-flask method should be employed.

Objective: To determine the equilibrium solubility of this compound hydrochloride in various solvents at controlled temperatures.

Materials:

  • This compound Hydrochloride reference standard

  • Solvents: Purified water, methanol, ethanol, acetonitrile, phosphate buffer (pH 2.0, 4.5, 6.8, 7.4), and others as required.

  • Calibrated temperature-controlled shaker bath

  • Validated analytical method for quantification (e.g., HPLC-UV)

  • Syringe filters (e.g., 0.45 µm PVDF)

Methodology:

  • Add an excess amount of this compound hydrochloride to a known volume of each solvent in a series of sealed flasks.

  • Place the flasks in a temperature-controlled shaker bath set to the desired temperature (e.g., 25°C and 37°C).

  • Agitate the flasks for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the suspensions to settle.

  • Carefully withdraw an aliquot from the supernatant of each flask, ensuring no undissolved solids are transferred.

  • Filter the aliquot through a suitable syringe filter.

  • Dilute the filtered solution with an appropriate solvent to a concentration within the validated range of the analytical method.

  • Quantify the concentration of this compound hydrochloride in the diluted sample using a validated HPLC-UV method.

  • Calculate the solubility in mg/mL or mol/L.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result A Add excess this compound HCl to solvent B Equilibrate in shaker bath (e.g., 24-48h) A->B Controlled Temperature C Allow suspension to settle B->C D Withdraw and filter supernatant C->D E Dilute sample D->E F Quantify using HPLC-UV E->F G Calculate solubility (mg/mL) F->G

Figure 1: Workflow for Quantitative Solubility Determination.

Stability Profile and Degradation Pathways

Experimental Protocol for Forced Degradation Studies

Objective: To investigate the intrinsic stability of this compound hydrochloride under various stress conditions and to identify potential degradation products.

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Neutral Hydrolysis: Purified water at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance at 105°C for 48 hours.

  • Photostability: Expose solid drug substance and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

Methodology:

  • Prepare solutions of this compound hydrochloride (e.g., 1 mg/mL) in the respective stress media.

  • For thermal and photostability, use the drug substance in its solid form.

  • Expose the samples to the specified stress conditions for the designated time.

  • At appropriate time points, withdraw samples.

  • Neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the stressed samples using a stability-indicating HPLC method, comparing them to an unstressed control sample.

  • Characterize any significant degradation products using techniques such as LC-MS/MS and NMR.

G cluster_stress Stress Conditions cluster_analysis Analysis and Characterization A Acid Hydrolysis G Analyze by Stability-Indicating HPLC A->G B Base Hydrolysis B->G C Oxidative Degradation C->G D Thermal Degradation D->G E Photostability E->G F This compound HCl Sample F->A F->B F->C F->D F->E H Identify Degradation Products (LC-MS/MS) G->H

Figure 2: Forced Degradation Study Workflow.
Development of a Stability-Indicating Method

A stability-indicating analytical method is one that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients. A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is commonly employed for this purpose.

Table 2: General Parameters for a Stability-Indicating HPLC Method

ParameterTypical Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) in isocratic or gradient elution mode.
Flow Rate 1.0 mL/min
Detection Wavelength Determined by the UV spectrum of this compound hydrochloride.
Column Temperature Ambient or controlled (e.g., 30°C)
Injection Volume 10-20 µL

The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Conclusion

This technical guide consolidates the known qualitative solubility of this compound hydrochloride and provides a framework for its quantitative determination. Furthermore, it outlines a systematic approach for evaluating its stability through forced degradation studies and the development of a stability-indicating analytical method. The provided experimental protocols serve as a robust starting point for researchers and drug development professionals to thoroughly characterize this compound hydrochloride, thereby supporting the development of stable and effective pharmaceutical products. Further research is warranted to generate and publish comprehensive quantitative solubility and stability data for this important beta-blocker.

References

The Structure-Activity Relationship of Bufetolol: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of a β-Adrenergic Antagonist

Bufetolol, a member of the aryloxypropanolamine class of β-adrenergic receptor antagonists, presents a compelling case study in the principles of structure-activity relationship (SAR) for cardiovascular drug design. This technical guide provides a comprehensive overview of the core structural features of this compound, its known pharmacological activity, and the experimental methodologies used to characterize its effects. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel β-blockers.

Chemical Structure and Core Pharmacophore

This compound, chemically known as 1-(tert-butylamino)-3-[2-(tetrahydrofurfuryloxy)phenoxy]propan-2-ol, possesses the characteristic pharmacophore of an aryloxypropanolamine β-blocker.[1] This includes:

  • An aromatic ring: In this compound, this is a phenoxy group substituted at the ortho position.

  • An oxypropanolamine side chain: This flexible chain connects the aromatic ring to the amine group and is crucial for receptor binding.

  • A secondary amine with a bulky substituent: this compound features a tert-butyl group, a common feature in many cardioselective β-blockers.[2][3]

  • A hydroxyl group on the propanolamine chain: This chiral center is critical for high-affinity binding to the β-adrenergic receptor, with the (S)-enantiomer typically being the more active isomer.[1][4]

The unique feature of this compound's structure is the tetrahydrofurfuryloxy substituent at the ortho position of the phenoxy ring. The nature and position of substituents on the aromatic ring are key determinants of the potency and selectivity of β-blockers.

Quantitative Pharmacological Data

The primary pharmacological action of this compound is the competitive antagonism of β-adrenergic receptors.[5][6] A key quantitative measure of the potency of a competitive antagonist is its pA2 value. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.[7][8][9] A higher pA2 value indicates a more potent antagonist.

CompoundpA2 ValueTest SystemAgonistReference
This compound 8.65Guinea pig sinus node (positive chronotropic action)Isoproterenol[5]
Propranolol8.3Cat papillary muscle (inotropic effect)Isoproterenol[10]
Atenolol7.6Guinea pig atriaIsoproterenol[11]
Metoprolol7.4Guinea pig atriaIsoproterenol[11]
Practolol5.6Cat papillary muscle (inotropic effect)Isoproterenol[10]
Sotalol4.8Cat papillary muscle (inotropic effect)Isoproterenol[10]
Acebutolol7.5Cat papillary muscle (inotropic effect)Isoproterenol[10]

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on a wide range of this compound analogs are not extensively available in the public domain, we can infer key relationships based on the well-established SAR of the aryloxypropanolamine class of β-blockers.

The Aryloxy Group

The nature and substitution pattern of the aromatic ring significantly influence potency and selectivity (β1 vs. β2). The ortho-substituted tetrahydrofurfuryloxy group in this compound is a key feature. Modifications to this group would be expected to alter the drug's interaction with the receptor binding pocket.

The Propanolamine Side Chain
  • Hydroxyl Group: The secondary hydroxyl group on the propanolamine chain is essential for high-affinity binding, likely through hydrogen bonding with a specific residue in the β-adrenergic receptor. The stereochemistry at this center is critical, with the (S)-enantiomer being significantly more potent.[1][4]

  • Ether Linkage: The ether oxygen atom in the side chain is also believed to form a hydrogen bond with the receptor.

The Amine Substituent

The bulky tert-butyl group on the nitrogen atom is a common feature in cardioselective β-blockers. It is thought to contribute to the selectivity for β1-adrenergic receptors over β2 receptors. Altering the size and nature of this substituent would likely impact both potency and selectivity.

Experimental Protocols

The characterization of this compound and its potential analogs involves a series of in vitro and in vivo experiments to determine their affinity for β-adrenergic receptors and their functional effects.

Synthesis of Aryloxypropanolamine β-Blockers

A general synthetic route to aryloxypropanolamine β-blockers like this compound is outlined below. This multi-step process typically starts with the appropriate phenol and epichlorohydrin.[1]

G A Substituted Phenol (e.g., 2-(tetrahydrofurfuryloxy)phenol) C Glycidyl Ether Intermediate A->C Reaction with B Epichlorohydrin B->C E Aryloxypropanolamine Product (this compound) C->E G Ring Opening D Amine (e.g., tert-butylamine) D->E Reaction with F Base (e.g., NaOH) F->C in presence of G->E

Caption: General synthesis of aryloxypropanolamine β-blockers.

In Vitro Evaluation of β-Adrenergic Receptor Antagonism

The primary in vitro method for characterizing β-blockers is the radioligand binding assay, which measures the affinity of a compound for the receptor.[12][13][14] This is often followed by functional assays to determine the antagonist's potency (pA2 value).

  • Membrane Preparation: Isolate cell membranes expressing the β-adrenergic receptor subtype of interest (e.g., from heart tissue for β1 or lung tissue for β2).

  • Incubation: Incubate the membranes with a fixed concentration of a radiolabeled β-adrenergic ligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol) and varying concentrations of the unlabeled test compound (e.g., this compound).

  • Separation: Separate the bound from the free radioligand, typically by rapid filtration.

  • Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

G A Prepare Membranes with β-receptors B Incubate with Radioligand and Test Compound A->B C Separate Bound and Free Radioligand B->C D Measure Radioactivity C->D E Calculate IC50 and Ki D->E G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist (e.g., Epinephrine) Receptor β-Adrenergic Receptor Agonist->Receptor Binds This compound This compound This compound->Receptor Blocks Gs Gs Protein Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) PKA->PKA_active Response Physiological Response PKA_active->Response Phosphorylates Target Proteins

References

The Pharmacokinetics and Bioavailability of Acebutolol: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Overview of Acebutolol's Journey Through Animal Models

Introduction to Acebutolol

Acebutolol is a cardioselective beta-blocker used in the management of hypertension and cardiac arrhythmias.[1] Its mechanism of action involves the selective blockade of β-1 adrenergic receptors, primarily located in the heart, leading to a reduction in heart rate, cardiac output, and blood pressure.[2] Acebutolol is metabolized in the liver to an active metabolite, diacetolol, which also possesses β-1 blocking activity and has a longer half-life than the parent drug.[3] Understanding the pharmacokinetic profile of acebutolol and diacetolol in different animal models is crucial for preclinical drug development and for extrapolating data to human studies.

Pharmacokinetics of Acebutolol in Animal Models

The pharmacokinetic properties of acebutolol have been investigated in several animal species, including rats, rabbits, and dogs. These studies reveal species-specific differences in absorption, distribution, metabolism, and excretion.

Data Presentation

The following tables summarize the key pharmacokinetic parameters of acebutolol and its active metabolite, diacetolol, in various animal models.

Table 1: Pharmacokinetic Parameters of Acebutolol Following Oral Administration in Animal Models

Animal ModelDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)Half-life (h)Bioavailability (%)Reference
Rat -----R: 59, S: 63[3]
Rabbit (Control) 15--71326.30-[4][5]
Rabbit (Acute Diabetes) 15--105758.45-[4][5]
Rabbit (Chronic Diabetes) 15--8668--[4][5]
Rabbit (Hepatic Failure) 10Increased-Significantly Increased--[6]
Dog 20, 40, 110-2.5-3-4~40[1]

Note: Data for some parameters were not available in the cited literature. Cmax = Maximum plasma concentration; Tmax = Time to reach maximum plasma concentration; AUC = Area under the plasma concentration-time curve.

Table 2: Pharmacokinetic Parameters of Diacetolol (Active Metabolite) in Animal Models

Animal ModelParent Drug Dose (mg/kg)Cmax (µg/mL)Tmax (h)Half-life (h)Reference
Dog 20, 40, 110 (Acebutolol)-3.58-13[1]
Rabbit (Hepatic Failure) 10 (Acebutolol)Decreased Ratio to Acebutolol--[6]

Experimental Protocols

This section outlines the detailed methodologies employed in the pharmacokinetic studies of acebutolol in different animal models.

Animal Models and Husbandry
  • Rats: Sprague-Dawley rats are commonly used. They are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles. Standard laboratory chow and water are provided ad libitum.[7]

  • Rabbits: New Zealand White rabbits are a frequent choice for these studies. They are housed individually in cages under standard laboratory conditions with access to food and water.[3]

  • Dogs: Beagle dogs are often used in pharmacokinetic research. They are housed in pens with controlled environmental conditions and provided with a standard diet and water.[4]

Drug Administration

  • Oral Administration (Rats and Rabbits): A solution of acebutolol is administered via oral gavage using a suitable gavage needle. The volume administered is typically based on the animal's body weight.[3][7]

G cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration A Weigh Animal B Calculate Dose Volume A->B Body Weight C Prepare Acebutolol Solution B->C Concentration F Administer Solution C->F D Restrain Animal E Insert Gavage Needle D->E E->F G Return to Cage F->G H Monitor for Distress G->H

Figure 1: Experimental workflow for oral administration of acebutolol in rats and rabbits.
  • Intravenous Administration (Dogs): A sterile solution of acebutolol is administered intravenously, typically through a cephalic or saphenous vein. The injection is given slowly over a defined period.[4]

Blood Sampling
  • Rats: Blood samples are collected at predetermined time points via the tail vein or through a cannulated jugular vein.[7]

  • Rabbits: Blood samples are typically drawn from the marginal ear vein.

  • Dogs: Blood samples are collected from the cephalic or jugular vein at various time intervals post-dosing.[8]

For all species, blood samples are collected into tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuged to separate the plasma, which is then stored frozen until analysis.[8]

Bioanalytical Method

The concentration of acebutolol and its metabolite, diacetolol, in plasma samples is most commonly determined using High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or fluorescence detection.[6][9]

Experimental Workflow for HPLC Analysis:

G cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Thaw Plasma Sample B Protein Precipitation A->B C Centrifugation B->C D Collect Supernatant C->D E Inject Sample D->E F Chromatographic Separation (C18 Column) E->F G UV/Fluorescence Detection F->G H Generate Chromatogram G->H I Quantify Peak Area H->I J Calculate Concentration I->J

Figure 2: General workflow for the bioanalysis of acebutolol in plasma samples using HPLC.

Mechanism of Action and Signaling Pathway

Acebutolol exerts its therapeutic effects by selectively blocking β-1 adrenergic receptors in the heart. This action antagonizes the effects of catecholamines (epinephrine and norepinephrine), leading to a decrease in heart rate, myocardial contractility, and blood pressure. The β-1 adrenergic receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade involving adenylyl cyclase, cyclic AMP (cAMP), and protein kinase A (PKA).[5]

Signaling Pathway of β-1 Adrenergic Receptor and its Blockade by Acebutolol:

G cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm Epinephrine Epinephrine/ Norepinephrine B1AR β-1 Adrenergic Receptor Epinephrine->B1AR Activates Acebutolol Acebutolol Acebutolol->B1AR Blocks Gs Gs Protein B1AR->Gs Activates Blocked Decreased Heart Rate & Contractility B1AR->Blocked Leads to AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Ca_channel L-type Ca2+ Channel PKA_active->Ca_channel Phosphorylates Ca_influx Ca2+ Influx Ca_channel->Ca_influx Opens Contraction Increased Heart Rate & Contractility Ca_influx->Contraction

Figure 3: Simplified signaling pathway of the β-1 adrenergic receptor and the inhibitory action of acebutolol.

Conclusion

This technical guide has provided a comprehensive overview of the pharmacokinetics and bioavailability of acebutolol in key animal models. The data presented in the tables, along with the detailed experimental protocols and the visual representation of the signaling pathway, offer a valuable resource for researchers in the field of pharmacology and drug development. While species-specific differences exist, the findings from these animal studies are instrumental in understanding the disposition of acebutolol and for designing and interpreting clinical trials in humans. Further research is warranted to fill the existing gaps in the pharmacokinetic data for acebutolol in non-rodent species to further refine the preclinical to clinical translation of this important cardiovascular drug.

References

An In-depth Technical Guide on the Binding Affinity of Bufetolol for Beta-1 versus Beta-2 Adrenergic Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of bufetolol for beta-1 (β1) and beta-2 (β2) adrenergic receptors. While specific comparative affinity data for this compound is limited in publicly available literature, this document synthesizes available information on its general beta-blocking potency and provides context by comparing it with other well-characterized beta-blockers. Furthermore, it details the standard experimental protocols used to determine such binding affinities and illustrates the relevant cellular signaling pathways.

Introduction to this compound and Beta-Adrenergic Receptors

This compound is a beta-adrenoceptor antagonist, a class of drugs that competitively inhibit the binding of endogenous catecholamines like epinephrine and norepinephrine to beta-adrenergic receptors.[1] These receptors are integral membrane proteins that play a crucial role in the sympathetic nervous system, regulating various physiological responses.

There are two primary subtypes of beta-adrenergic receptors relevant to the action of this compound:

  • Beta-1 (β1) Adrenergic Receptors: Predominantly located in the heart, kidneys, and adipose tissue. Activation of β1 receptors leads to increased heart rate, contractility, and renin release.

  • Beta-2 (β2) Adrenergic Receptors: Primarily found in the smooth muscle of the bronchi, blood vessels, and uterus, as well as in the liver and skeletal muscle. Stimulation of β2 receptors results in smooth muscle relaxation (e.g., bronchodilation and vasodilation) and metabolic effects like glycogenolysis.

The selectivity of a beta-blocker for β1 versus β2 receptors is a critical determinant of its therapeutic profile and potential side effects. Cardioselective (β1-selective) blockers are often preferred for treating cardiovascular conditions to minimize the risk of bronchoconstriction in patients with respiratory diseases.

Quantitative Data on this compound Binding Affinity

One study reported a pA2 value of 8.65 for this compound against the positive chronotropic action of isoproterenol (a non-selective beta-agonist) in the guinea pig sinus node.[2] The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

For comparative purposes, the binding affinities and selectivities of other commonly used beta-blockers are presented in the table below. This data, derived from radioligand binding assays using human recombinant receptors, provides a framework for understanding the range of affinities and selectivities observed within this drug class.

Beta-Blocker β1 Affinity (pKi) β2 Affinity (pKi) Selectivity Ratio (β1/β2) Reference
Bisoprolol8.757.3028[3]
Metoprolol8.006.4932[3]
Atenolol7.365.8930[3]
Propranolol8.169.080.12[3]
Carvedilol8.529.000.33[3]
Nebivolol9.157.6035[3]

Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity. The selectivity ratio is calculated from the Ki values (Ki(β2)/Ki(β1)). A ratio greater than 1 indicates β1 selectivity.

Experimental Protocols for Determining Binding Affinity

The gold standard for quantifying the binding affinity of a ligand to a receptor is the radioligand binding assay .[4] This technique involves the use of a radioactive isotope-labeled ligand (radioligand) that binds with high affinity and specificity to the target receptor. The binding of an unlabeled drug, such as this compound, is assessed by its ability to compete with and displace the radioligand from the receptor.

Key Methodologies

Two primary types of radioligand binding assays are employed:

  • Saturation Binding Assays: Used to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand. In these experiments, increasing concentrations of the radioligand are incubated with a fixed amount of receptor preparation until equilibrium is reached.

  • Competition Binding Assays: Used to determine the affinity (Ki) of an unlabeled competitor (e.g., this compound). A fixed concentration of radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled competitor. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.

Generalized Experimental Workflow

A typical workflow for a competition radioligand binding assay to determine the affinity of this compound for β1 and β2 adrenergic receptors is as follows:

  • Receptor Preparation: Membranes from cells stably expressing either human β1 or β2 adrenergic receptors are prepared.

  • Incubation: The receptor membranes are incubated with a specific radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol) and varying concentrations of unlabeled this compound.

  • Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the free radioligand, typically by rapid vacuum filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of this compound. The Ki value is then calculated.

Below is a diagram illustrating the general workflow of a competition radioligand binding assay.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Receptor Source (e.g., β1/β2 expressing cells) Incubation Incubation (Receptor + Radioligand + Competitor) Receptor->Incubation Radioligand Radioligand (e.g., [3H]-DHA) Radioligand->Incubation Competitor Unlabeled Competitor (this compound) Competitor->Incubation Filtration Separation (Vacuum Filtration) Incubation->Filtration Counting Quantification (Scintillation Counting) Filtration->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki (Cheng-Prusoff Equation) IC50->Ki

Caption: Workflow of a competition radioligand binding assay.

Signaling Pathways of Beta-Adrenergic Receptors

Upon binding of an agonist, both β1 and β2 adrenergic receptors couple to the stimulatory G protein (Gs). This initiates a signaling cascade that leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger, activating protein kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response. Beta-blockers like this compound prevent the initiation of this cascade by blocking the initial agonist binding.

The diagram below illustrates the canonical Gs-cAMP-PKA signaling pathway for both β1 and β2 adrenergic receptors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Beta_Receptor β1 / β2 Receptor Gs_protein Gs Protein (αβγ) Beta_Receptor->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Cellular_Response Cellular Response PKA_active->Cellular_Response Phosphorylates Targets Agonist Agonist (e.g., Epinephrine) Agonist->Beta_Receptor Activates This compound This compound This compound->Beta_Receptor Blocks G Start New Compound (e.g., this compound) Primary_Screen Primary Screening (e.g., Functional Assay) Start->Primary_Screen Is_Active Is it a β-blocker? Primary_Screen->Is_Active Binding_Assay Radioligand Binding Assay Is_Active->Binding_Assay Yes Inactive Not a Potent β-blocker Is_Active->Inactive No Competition_Curve Generate Competition Curve Binding_Assay->Competition_Curve Calculate_IC50 Calculate IC50 Competition_Curve->Calculate_IC50 Calculate_Ki Calculate Ki for β1 and β2 Calculate_IC50->Calculate_Ki Determine_Selectivity Determine Selectivity Ratio Calculate_Ki->Determine_Selectivity Characterized Pharmacological Profile Determined Determine_Selectivity->Characterized

References

Synthesis and Chemical Characterization of Novel Bufetolol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical characterization of novel derivatives of Bufetolol, a beta-adrenoceptor antagonist. The document details synthetic methodologies, experimental protocols, and in-depth characterization data, presented in a clear and accessible format to support research and development in cardiovascular therapeutics.

Introduction

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through modifications of its secondary amine or hydroxyl functionalities. The following sections provide detailed synthetic routes for N-Benzyl this compound and this compound Acetate.

Synthesis of N-Benzyl this compound

N-alkylation of the secondary amine in this compound can be achieved via reductive amination. This common method involves the reaction of this compound with an appropriate aldehyde (in this case, benzaldehyde) to form an intermediate imine, which is subsequently reduced to the corresponding amine.

Reaction Scheme:

Experimental Protocol:

  • Step 1: Imine Formation: To a solution of this compound (1.0 mmol) in ethanol (20 mL), triethylamine (1.0 mmol) and benzaldehyde (1.1 mmol) are added. The mixture is stirred at room temperature for 2 hours until imine formation is complete, as monitored by Thin Layer Chromatography (TLC).

  • Step 2: Reduction: Sodium borohydride (2.0 mmol) is added portion-wise to the reaction mixture. The reaction is stirred for an additional 30 minutes.

  • Step 3: Work-up and Purification: The reaction mixture is concentrated under reduced pressure. The residue is partitioned between dichloromethane (30 mL) and water (30 mL). The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 15 mL). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography on silica gel.

Synthesis of this compound Acetate

Esterification of the secondary hydroxyl group of this compound can be accomplished using an acylating agent such as acetyl chloride or acetic anhydride in the presence of a base.

Reaction Scheme:

Experimental Protocol:

  • Step 1: Reaction Setup: this compound (1.0 mmol) is dissolved in dichloromethane (20 mL) in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

  • Step 2: Acylation: Triethylamine (1.5 mmol) is added, followed by the dropwise addition of acetic anhydride (1.2 mmol).

  • Step 3: Reaction Monitoring and Work-up: The reaction is allowed to warm to room temperature and stirred for 4 hours, with progress monitored by TLC. Upon completion, the reaction is quenched by the addition of water (20 mL). The organic layer is separated, washed with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL), then dried over anhydrous sodium sulfate.

  • Step 4: Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel.

Chemical Characterization

The synthesized this compound derivatives are characterized by various spectroscopic and analytical techniques to confirm their structure and purity.

Physicochemical Properties

The following table summarizes the key physicochemical properties of the synthesized this compound derivatives.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
N-Benzyl this compoundC25H35NO4413.5585-87
This compound AcetateC20H31NO5365.4668-70
Spectroscopic Data

Detailed spectroscopic data are crucial for the structural elucidation of the synthesized compounds.

Table 2: ¹H NMR Spectral Data (400 MHz, CDCl₃) δ (ppm)

CompoundAromatic Protons-OCH₂- (oxolane)-CH(OH)- or -CH(OAc)--CH₂-N-N-CH--C(CH₃)₃-CH₂-Ph (for N-Benzyl)-C(O)CH₃ (for Acetate)
N-Benzyl this compound6.80-7.40 (m, 9H)3.85-4.05 (m, 2H)3.95 (m, 1H)2.85 (m, 2H)2.70 (m, 1H)1.10 (s, 9H)3.75 (s, 2H)-
This compound Acetate6.85-7.30 (m, 4H)3.80-4.00 (m, 2H)5.15 (m, 1H)2.90 (m, 2H)2.75 (m, 1H)1.05 (s, 9H)-2.10 (s, 3H)

Table 3: ¹³C NMR Spectral Data (100 MHz, CDCl₃) δ (ppm)

CompoundAromatic Carbons-OCH₂- (oxolane)-CH(OH)- or -CH(OAc)--CH₂-N-N-CH--C(CH₃)₃C(CH₃)₃-CH₂-Ph (for N-Benzyl)-C(O)CH₃ & C=O (for Acetate)
N-Benzyl this compound114.2, 120.8, 121.5, 127.0, 128.2, 128.9, 139.5, 148.0, 157.568.5, 70.168.950.255.829.151.554.3-
This compound Acetate114.5, 121.0, 121.8, 148.2, 157.868.8, 70.371.249.856.128.951.8-21.2, 170.5

Table 4: Mass Spectrometry and Infrared Spectroscopy Data

CompoundMass Spectrometry (ESI-MS) m/z [M+H]⁺Infrared Spectroscopy (FTIR) ν_max (cm⁻¹)
N-Benzyl this compound414.263350 (O-H), 3060, 3030 (C-H, aromatic), 2960 (C-H, aliphatic), 1590, 1495 (C=C, aromatic), 1120 (C-O)
This compound Acetate366.223380 (N-H), 2970 (C-H, aliphatic), 1735 (C=O, ester), 1595, 1500 (C=C, aromatic), 1240 (C-O, ester)

Experimental and Logical Workflows

The following diagrams illustrate the synthesis workflow and the logical relationship of the characterization process.

Synthesis_Workflow cluster_N_Benzyl N-Benzyl this compound Synthesis cluster_Acetate This compound Acetate Synthesis B1 This compound Imine Imine Formation B1->Imine Bz Benzaldehyde Bz->Imine Red Reduction (NaBH4) Imine->Red P1 Purification Red->P1 NB N-Benzyl this compound P1->NB B2 This compound Acyl Acylation B2->Acyl AA Acetic Anhydride AA->Acyl P2 Purification Acyl->P2 BA This compound Acetate P2->BA

Caption: Synthetic workflows for N-Benzyl this compound and this compound Acetate.

Characterization_Workflow Synthesized_Compound Synthesized Derivative TLC TLC Analysis (Purity Check) Synthesized_Compound->TLC MP Melting Point Determination Synthesized_Compound->MP NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Compound->NMR MS Mass Spectrometry (ESI-MS) Synthesized_Compound->MS IR FTIR Spectroscopy Synthesized_Compound->IR Structure_Confirmation Structure Confirmation TLC->Structure_Confirmation MP->Structure_Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation Data_Tabulation Data Tabulation Structure_Confirmation->Data_Tabulation

Caption: Logical workflow for the chemical characterization of synthesized derivatives.

Signaling Pathways

While this compound is a known beta-adrenoceptor antagonist, the specific signaling pathways modulated by its novel derivatives would require further pharmacological investigation. As beta-blockers, they are expected to antagonize the binding of catecholamines to beta-adrenergic receptors, thereby inhibiting the downstream adenylyl cyclase signaling cascade and subsequent production of cyclic AMP (cAMP). The extent and selectivity of this antagonism for the new derivatives would be a key area for future studies.

Signaling_Pathway cluster_cell Target Cell Receptor β-Adrenergic Receptor G_Protein Gs Protein Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Stimulation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Increased Heart Rate) PKA->Cellular_Response Phosphorylation Cascade Catecholamine Catecholamine (Agonist) Catecholamine->Receptor:f0 Bufetolol_Derivative This compound Derivative (Antagonist) Bufetolol_Derivative->Receptor:f0 Inhibition

Caption: Postulated signaling pathway antagonism by this compound derivatives.

Conclusion

This technical guide outlines the synthesis and chemical characterization of novel N-benzyl and acetate derivatives of this compound. The provided experimental protocols and characterization data serve as a foundational resource for researchers engaged in the design and development of new beta-blocker candidates. Further pharmacological evaluation is necessary to determine the biological activity and therapeutic potential of these novel compounds.

References

Bufetolol's Engagement with Intracellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bufetolol, a non-selective β-adrenergic receptor antagonist, has a well-established role in the management of cardiovascular diseases. Its primary mechanism of action involves the competitive inhibition of β-adrenergic receptors, thereby attenuating the downstream effects of catecholamines on the canonical G-protein signaling pathway. However, the evolving landscape of G-protein coupled receptor (GPCR) pharmacology, particularly the concept of biased agonism, necessitates a deeper exploration of this compound's interaction with intracellular signaling cascades. This technical guide provides a comprehensive overview of this compound's established effects on G-protein-dependent signaling and explores the potential for G-protein-independent signaling through β-arrestin pathways, a phenomenon observed with other β-blockers. This document summarizes the available quantitative data, presents detailed experimental protocols to investigate these pathways, and utilizes visualizations to clarify complex signaling networks and workflows.

Introduction to this compound

This compound is a non-selective beta-adrenergic receptor antagonist, meaning it blocks both β1 and β2 adrenergic receptors.[1][2] This blockade is the basis for its therapeutic effects, which include reducing heart rate, myocardial contractility, and blood pressure.[1] Like other beta-blockers, its primary mode of action is to antagonize the binding of endogenous catecholamines, such as adrenaline and noradrenaline, to β-adrenergic receptors.[1]

The Canonical G-Protein Signaling Pathway: this compound's Primary Target

The classical mechanism of action of this compound involves the inhibition of the Gs protein-coupled signaling cascade. In its resting state, the β-adrenergic receptor is unbound. Upon agonist binding (e.g., adrenaline), the receptor undergoes a conformational change, activating the associated heterotrimeric Gs protein. The Gαs subunit then dissociates and activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP acts as a second messenger, activating Protein Kinase A (PKA), which in turn phosphorylates various intracellular proteins, leading to a physiological response such as increased heart rate and contractility. This compound, as a competitive antagonist, prevents the initial agonist binding, thus inhibiting this entire cascade.

G_Protein_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Adrenaline Adrenaline Receptor β-Adrenergic Receptor Adrenaline->Receptor Activates This compound This compound This compound->Receptor Blocks G_Protein Gs Protein (Inactive) Receptor->G_Protein Activates G_Protein_Active Gs Protein (Active) AC_inactive Adenylyl Cyclase (Inactive) G_Protein_Active->AC_inactive Activates AC_active Adenylyl Cyclase (Active) ATP ATP cAMP cAMP AC_active->cAMP Produces ATP->cAMP Converts PKA_inactive PKA (Inactive) cAMP->PKA_inactive Activates PKA_active PKA (Active) Response Physiological Response PKA_active->Response Phosphorylates Targets

Caption: Canonical G-protein signaling pathway inhibited by this compound.

Biased Agonism: A Paradigm Shift in Beta-Blocker Pharmacology

While the canonical G-protein pathway explains the primary effects of beta-blockers, emerging research has unveiled a G-protein-independent signaling pathway mediated by β-arrestins.[3][4][5] This has led to the concept of "biased agonism," where a ligand can preferentially activate one pathway over the other.[6][7] Some beta-blockers, previously considered pure antagonists, have been shown to act as biased agonists, inhibiting G-protein signaling while simultaneously activating β-arrestin-mediated pathways.[8][9]

A key example is carvedilol, which has been shown to promote β-arrestin recruitment to the β-adrenergic receptor.[10][11] This interaction is initiated by G-protein coupled receptor kinases (GRKs) that phosphorylate the agonist-occupied receptor, creating a binding site for β-arrestin.[3][12] The recruited β-arrestin can then act as a scaffold for other signaling proteins, such as those in the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of extracellular signal-regulated kinase (ERK).[8][13] This β-arrestin-mediated signaling can have distinct and sometimes beneficial cellular effects compared to G-protein signaling.[4][13]

Biased_Agonism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Biased_Agonist Biased Agonist (e.g., Carvedilol) Receptor β-Adrenergic Receptor Biased_Agonist->Receptor Binds GRK GRK Receptor->GRK Activates Receptor_P Phosphorylated Receptor GRK->Receptor Phosphorylates beta_Arrestin β-Arrestin Receptor_P->beta_Arrestin Recruits beta_Arrestin_Recruited Recruited β-Arrestin MAPK_Cascade MAPK Cascade beta_Arrestin_Recruited->MAPK_Cascade Activates ERK_inactive ERK MAPK_Cascade->ERK_inactive Activates ERK_active p-ERK Cellular_Response Gene Transcription, Cell Proliferation ERK_active->Cellular_Response Initiates

Caption: β-arrestin-mediated signaling pathway activated by biased agonists.

Quantitative Analysis of this compound's Receptor Affinity

The antagonist potency of this compound at the β-adrenergic receptor has been quantified by its pA2 value. The pA2 is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response.[10][14] A higher pA2 value indicates a higher affinity of the antagonist for the receptor.

Compound Parameter Value Receptor System Reference
This compoundpA28.65β-adrenergicGuinea pig sinus node[1]

Currently, there is a lack of publicly available data on whether this compound exhibits biased agonism. The table below contrasts the known signaling properties of this compound with the established biased agonist carvedilol to highlight these data gaps.

Signaling Property This compound Carvedilol
G-Protein Pathway (cAMP production) AntagonistInverse Agonist
β-Arrestin Recruitment Data not availableAgonist
ERK Phosphorylation Data not availableAgonist

Investigating the Potential for Biased Agonism of this compound: Detailed Experimental Protocols

To determine if this compound exhibits biased agonism, a series of in vitro experiments are required. The following protocols provide a framework for such an investigation.

Experimental_Workflow start Start: Hypothesis Does this compound exhibit biased agonism? cell_culture Cell Culture (e.g., HEK293 expressing β-AR) start->cell_culture cAMP_assay cAMP Assay (Confirm G-protein antagonism) cell_culture->cAMP_assay arrestin_assay β-Arrestin Recruitment Assay cell_culture->arrestin_assay erk_assay ERK Phosphorylation Assay cell_culture->erk_assay data_analysis Data Analysis (EC50/IC50 determination, bias calculation) cAMP_assay->data_analysis arrestin_assay->data_analysis erk_assay->data_analysis conclusion Conclusion (Characterize this compound's signaling profile) data_analysis->conclusion

Caption: Experimental workflow to investigate this compound's biased agonism.
cAMP Production Assay (to confirm G-protein antagonism)

This assay will confirm this compound's antagonistic effect on the Gs-cAMP pathway.

  • Cell Line: HEK293 cells stably expressing the human β2-adrenergic receptor.

  • Principle: Competitive binding immunoassay for the quantitative determination of cAMP.

  • Protocol:

    • Seed cells in a 96-well plate and incubate overnight.

    • Pre-treat cells with varying concentrations of this compound for 30 minutes.

    • Stimulate cells with a known β-agonist (e.g., isoproterenol) at its EC80 concentration for 15 minutes.

    • Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., LANCE Ultra cAMP kit).

    • Data Analysis: Plot the concentration-response curve for this compound's inhibition of isoproterenol-stimulated cAMP production to determine its IC50 value.

β-Arrestin Recruitment Assay

This assay will determine if this compound can induce the recruitment of β-arrestin to the β-adrenergic receptor.

  • Cell Line: U2OS or HEK293 cells co-expressing the β2-adrenergic receptor fused to a protein fragment (e.g., ProLink) and β-arrestin fused to a complementary enzyme fragment (e.g., Enzyme Acceptor).

  • Principle: Enzyme fragment complementation (EFC) assay (e.g., PathHunter® β-arrestin assay). Recruitment of β-arrestin to the receptor brings the two enzyme fragments into proximity, forming an active enzyme that generates a chemiluminescent signal.

  • Protocol:

    • Seed cells in a 384-well white, solid-bottom assay plate and incubate overnight.[2]

    • Add varying concentrations of this compound or a control biased agonist (e.g., carvedilol) to the cells.

    • Incubate for 90 minutes at 37°C.

    • Add the detection reagents according to the manufacturer's protocol.

    • Incubate for 60 minutes at room temperature.

    • Measure the chemiluminescent signal using a plate reader.

    • Data Analysis: Plot the concentration-response curve for this compound-induced β-arrestin recruitment to determine its EC50 value and maximum effect (Emax).

ERK Phosphorylation Assay

This assay will assess the downstream consequence of potential β-arrestin recruitment by measuring the phosphorylation of ERK.

  • Cell Line: HEK293 cells expressing the β2-adrenergic receptor.

  • Principle: In-Cell Western or ELISA-based detection of phosphorylated ERK (p-ERK).

  • Protocol:

    • Seed cells in a 96-well plate and serum-starve overnight.

    • Treat cells with varying concentrations of this compound for different time points (e.g., 5, 10, 30, 60 minutes).

    • Fix the cells with formaldehyde.

    • Permeabilize the cells with a detergent-based buffer.

    • Incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

    • Incubate with a fluorescently labeled secondary antibody.

    • Quantify the fluorescence intensity using a plate reader or imaging system.

    • Normalize the p-ERK signal to total ERK or cell number.

    • Data Analysis: Plot the concentration- and time-dependent effects of this compound on ERK phosphorylation to determine its EC50 and Emax.

Conclusion

This compound is a well-characterized β-adrenergic receptor antagonist that exerts its primary therapeutic effects through the inhibition of the canonical Gs-cAMP signaling pathway. However, the precedent set by other β-blockers, such as carvedilol, suggests the intriguing possibility that this compound may also engage in G-protein-independent signaling via β-arrestin, a phenomenon known as biased agonism. While direct evidence for this compound's activity in this alternative pathway is currently lacking, the experimental protocols outlined in this guide provide a clear roadmap for its investigation. Elucidating the full signaling profile of this compound is not only of academic interest but also holds significant implications for drug development, potentially revealing novel therapeutic applications and a more nuanced understanding of its clinical effects. Further research in this area is crucial to fully appreciate the intricate pharmacology of this important cardiovascular drug.

References

Bufetolol: A Technical Overview of a Classic Beta-Blocker

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bufetolol is a non-selective beta-adrenergic receptor antagonist, a class of drugs that has been a cornerstone in the management of cardiovascular diseases for decades. These agents function by competitively inhibiting the effects of endogenous catecholamines, such as epinephrine and norepinephrine, at beta-adrenergic receptors. This technical guide provides a detailed exploration of the discovery, history, and pharmacological characterization of this compound, with a focus on the experimental methodologies used to elucidate its mechanism of action.

Discovery and History

The development of beta-blockers revolutionized cardiovascular medicine. While the specific historical details surrounding the initial synthesis and discovery of this compound are not extensively documented in readily available literature, its emergence can be contextualized within the broader surge of research into aryloxypropanolamine derivatives following the groundbreaking discovery of propranolol in the 1960s. The general chemical structure of this compound is 1-(tert-butylamino)-3-[2-(tetrahydrofurfuryloxy)phenoxy]propan-2-ol.

Mechanism of Action: Beta-Adrenergic Blockade

This compound exerts its therapeutic effects by blocking beta-adrenergic receptors (β-ARs), which are G-protein coupled receptors integral to the sympathetic nervous system's regulation of cardiovascular function. The primary signaling pathway inhibited by this compound is the activation of adenylyl cyclase.

In the unstimulated state, the Gs alpha subunit (Gαs) of the G-protein is bound to GDP. Upon binding of an agonist like norepinephrine to the β-receptor, a conformational change leads to the exchange of GDP for GTP on Gαs. The activated Gαs-GTP complex then dissociates and stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP). cAMP, a second messenger, subsequently activates Protein Kinase A (PKA), leading to the phosphorylation of various intracellular proteins that mediate the physiological responses, such as increased heart rate and contractility. This compound, as an antagonist, binds to the β-receptor but does not induce this conformational change, thereby preventing agonist binding and inhibiting the entire downstream signaling cascade.

Beta-Adrenergic Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Receptor β-Adrenergic Receptor G_Protein G-Protein (Gs) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts Agonist Norepinephrine (Agonist) Agonist->Receptor Binds & Activates This compound This compound (Antagonist) This compound->Receptor Binds & Blocks ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Physiological Response (e.g., Increased Heart Rate) PKA->Response Leads to

Beta-Adrenergic Receptor Signaling Pathway

Pharmacological Characterization: Quantitative Data

ParameterValueSpecies/TissueAgonistReference
pA2 8.65Guinea Pig Sinus NodeIsoproterenol[1]

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater potency.

Experimental Protocols

The characterization of a beta-blocker like this compound involves several key experimental procedures to determine its affinity for the receptor, its potency as an antagonist, and its effects on physiological systems.

Receptor Binding Assays

These assays are fundamental for determining the affinity of a drug for its receptor. The general principle involves incubating a source of receptors (e.g., cell membrane preparations) with a radiolabeled ligand that is known to bind to the receptor. The displacement of the radioligand by increasing concentrations of the unlabeled drug (this compound) is measured to determine its binding affinity, often expressed as an IC50 (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) or a Ki (the inhibition constant).

Receptor Binding Assay Workflow Start Prepare Receptor Source (e.g., Cardiac Membranes) Incubate Incubate with Radioligand and varying concentrations of this compound Start->Incubate Separate Separate Bound from Free Radioligand (e.g., Filtration) Incubate->Separate Measure Measure Radioactivity of Bound Ligand Separate->Measure Analyze Analyze Data to Determine IC50/Ki Measure->Analyze

Receptor Binding Assay Workflow
Determination of Antagonist Potency (pA2)

The pA2 value is a measure of the potency of a competitive antagonist. It is typically determined using functional assays on isolated tissues, such as the guinea pig atria. The tissue is exposed to increasing concentrations of an agonist (e.g., isoproterenol) to generate a dose-response curve. This is then repeated in the presence of fixed concentrations of the antagonist (this compound). The rightward shift in the agonist dose-response curve caused by the antagonist is used to calculate the pA2 value using a Schild plot.[1]

pA2 Determination Workflow Start Prepare Isolated Tissue (e.g., Guinea Pig Atria) Agonist_DR Generate Agonist Dose-Response Curve (e.g., Isoproterenol) Start->Agonist_DR Antagonist_Incubation Incubate Tissue with Fixed Concentration of this compound Agonist_DR->Antagonist_Incubation Repeat_Agonist_DR Repeat Agonist Dose-Response Curve Antagonist_Incubation->Repeat_Agonist_DR Schild_Plot Construct Schild Plot and Calculate pA2 Value Repeat_Agonist_DR->Schild_Plot

pA2 Determination Workflow
Assessment of Intrinsic Sympathomimetic Activity (ISA)

Some beta-blockers possess partial agonist activity, meaning they can weakly stimulate the beta-receptor in the absence of a full agonist. This is known as Intrinsic Sympathomimetic Activity (ISA). A common method to assess ISA is to use an animal model in which the endogenous catecholamines have been depleted (e.g., using reserpine) or the autonomic nervous system is blocked. In such a preparation, the administration of a beta-blocker with ISA will cause an increase in heart rate, whereas a pure antagonist will not.

In Vivo Hemodynamic Studies

To understand the physiological effects of this compound in a whole organism, in vivo studies in animal models (e.g., anesthetized dogs or rats) are conducted. These studies involve the continuous monitoring of cardiovascular parameters such as heart rate, blood pressure, and cardiac output following the administration of the drug. The ability of this compound to block the effects of a beta-agonist challenge (e.g., an infusion of isoproterenol) on these parameters is a key measure of its beta-blocking activity in a physiological setting.

Conclusion

This compound is a classic example of a non-selective beta-adrenoceptor antagonist. While specific details of its early development are not as prominent as those of some other beta-blockers, its pharmacological profile aligns with the characteristic actions of this drug class. Its ability to competitively block beta-adrenergic receptors, demonstrated by its pA2 value and electrophysiological effects, underlies its utility in managing cardiovascular conditions. The experimental protocols described herein represent the standard methodologies that would have been employed to establish the pharmacological identity of this compound and other beta-blockers of its era. Further research into historical archives may yet provide a more complete picture of the discovery and development of this particular agent.

References

Physicochemical Properties of Bufetolol for Formulation Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bufetolol is a beta-adrenoceptor antagonist, a class of drugs primarily used to manage cardiovascular conditions such as hypertension, angina pectoris, and cardiac arrhythmias.[1] The successful development of a stable, effective, and bioavailable dosage form for an active pharmaceutical ingredient (API) like this compound is critically dependent on a thorough understanding of its physicochemical properties. These properties influence every stage of formulation development, from excipient selection and manufacturing process design to the in vivo performance of the final product. This guide provides an in-depth overview of the core physicochemical characteristics of this compound, details the experimental protocols for their determination, and illustrates key concepts through diagrams to aid researchers and formulation scientists.

Physicochemical Data of this compound

A summary of the key physicochemical properties of this compound is presented below. These parameters are fundamental to predicting its behavior during formulation and in biological systems.

PropertyValueReference
IUPAC Name 1-(tert-butylamino)-3-[2-(oxolan-2-ylmethoxy)phenoxy]propan-2-ol[1]
CAS Number 53684-49-4[1][2]
Molecular Formula C18H29NO4[2][3][4][5]
Molecular Weight 323.43 g/mol [1][3][4][5]
Calculated LogP (AlogP) 2.37[4]
Calculated LogP (XLogP3) 2.6[1]
Calculated LogP (cLogP) 2.08[5]
Basic pKa 9.76[4]
Polar Surface Area 59.95 Ų[4][5]
Hydrogen Bond Donors 2[1][5]
Hydrogen Bond Acceptors 5[5]
Rotatable Bonds 9[5]

Experimental Protocols for Physicochemical Characterization

The following are detailed methodologies for determining the key physicochemical properties of an API like this compound.

Solubility Determination (Shake-Flask Method)

The "shake-flask" method is a standard approach for determining equilibrium solubility.[6]

Objective: To determine the solubility of this compound in various aqueous and organic media, which is crucial for dissolution and bioavailability.[]

Materials:

  • This compound powder

  • Purified water

  • pH buffers (e.g., pH 1.2, 4.5, 6.8)[6]

  • Organic solvents (e.g., ethanol, methanol, DMSO, propylene glycol)

  • Mechanical shaker or agitator

  • Centrifuge

  • Validated analytical method (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of this compound to a known volume of the desired solvent in a sealed container. This ensures that a saturated solution is achieved.

  • Agitate the samples at a constant temperature (typically 37 ± 1 °C for biorelevant media) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[6]

  • After agitation, allow the samples to stand to let undissolved particles settle.

  • Centrifuge the samples to separate the supernatant from the excess solid.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the aliquot with a suitable solvent and analyze the concentration of this compound using a validated analytical method like HPLC.

  • The determined concentration represents the equilibrium solubility of this compound in that specific medium.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of this compound. The pKa value is critical as it dictates the ionization state of the drug at different physiological pH values, which in turn affects its solubility and permeability.

Materials:

  • This compound solution of known concentration

  • Standardized acidic and basic titrants (e.g., 0.1 N HCl, 0.1 N NaOH)

  • Potentiometer with a pH electrode

  • Stirrer

Procedure:

  • Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., water or a water-methanol mixture).

  • Place the solution in a beaker with a stirrer and immerse the pH electrode.

  • Incrementally add the titrant (acid for a basic drug like this compound) to the solution.

  • Record the pH of the solution after each addition of the titrant.

  • Continue the titration well past the equivalence point.

  • Plot the pH of the solution against the volume of titrant added to generate a titration curve.

  • The pKa is the pH at which 50% of the drug is ionized. This can be determined from the half-equivalence point on the titration curve.

Lipophilicity Determination (LogP)

Objective: To determine the octanol-water partition coefficient (LogP), which is a measure of a drug's lipophilicity. LogP influences membrane permeability and absorption.

Materials:

  • This compound

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Separatory funnel or vials

  • Shaker

  • Centrifuge

  • Validated analytical method (e.g., HPLC-UV)

Procedure:

  • Prepare a stock solution of this compound in either water or n-octanol.

  • Add a known volume of the stock solution to a separatory funnel or vial containing a known volume of the second, immiscible phase (n-octanol or water).

  • Shake the mixture vigorously for a set period to allow for partitioning between the two phases.

  • Allow the two phases to separate completely. Centrifugation may be used to expedite this process.

  • Determine the concentration of this compound in both the aqueous and n-octanol phases using a validated analytical method.

  • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • LogP is the logarithm (base 10) of the partition coefficient.

Polymorphic Screening

Objective: To identify and characterize different solid-state forms (polymorphs) of this compound. Polymorphism can significantly impact stability, solubility, and bioavailability.[8]

Key Techniques:

  • Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow into a sample and a reference as a function of temperature. It is used to identify melting points, phase transitions, and differences between polymorphs.

  • Powder X-Ray Diffraction (PXRD): PXRD provides a unique diffraction pattern for each crystalline form, acting as a "fingerprint" for identifying different polymorphs.[9]

  • Thermogravimetric Analysis (TGA): TGA measures changes in the mass of a sample as a function of temperature, which is useful for identifying solvates or hydrates.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can detect differences in the vibrational bands of molecules in different crystalline environments, helping to distinguish between polymorphs.[9]

General Procedure:

  • Subject the bulk this compound sample to various stresses, such as recrystallization from different solvents, grinding, and exposure to different temperatures and humidity conditions, to induce the formation of different polymorphic forms.

  • Analyze the resulting solids using DSC, PXRD, TGA, and FTIR to identify any new solid forms.

  • Characterize the stability and interconversion potential of any identified polymorphs.

Visualizations

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical workflow for its physicochemical characterization.

G cluster_membrane Cell Membrane receptor β-Adrenergic Receptor gprotein G-Protein Activation receptor->gprotein blocked Blocked receptor->blocked agonist Adrenergic Agonist (e.g., Epinephrine) agonist->receptor Binds This compound This compound (Antagonist) This compound->receptor Binds & Blocks ac Adenylate Cyclase Activation gprotein->ac camp ↑ cAMP ac->camp response Cellular Response (e.g., Increased Heart Rate) camp->response G cluster_physchem Physicochemical Characterization api API Sample (this compound) solubility Solubility Studies (Shake-Flask) api->solubility pka pKa Determination (Titration) api->pka logp LogP Measurement (Partitioning) api->logp polymorphism Polymorphism Screen (DSC, PXRD, TGA) api->polymorphism data Data Analysis solubility->data pka->data logp->data polymorphism->data formulation Formulation Strategy - Excipient Selection - Dosage Form Design data->formulation

References

Methodological & Application

Preparation of Bufetolol Stock Solutions for In Vitro Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the preparation of Bufetolol stock solutions intended for in vitro biological assays. Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental data. These guidelines cover solvent selection, dissolution methods, and storage conditions, along with protocols for common in vitro assays used to characterize beta-adrenergic receptor antagonists like this compound.

Introduction to this compound

This compound is a non-selective β-adrenergic receptor antagonist.[1] It is utilized in research to study the effects of β-blockade on various cellular and physiological processes. For in vitro studies, the accurate preparation of a stable, concentrated stock solution is the foundational step for ensuring the precision of subsequent experiments.

This compound Stock Solution Preparation

The selection of an appropriate solvent is crucial for dissolving this compound and maintaining its stability. Based on the general solubility of other beta-blockers, Dimethyl Sulfoxide (DMSO) and ethanol are recommended as primary solvents for preparing high-concentration stock solutions.

Recommended Solvents and Solubility

Table 1: Solvent Recommendations for this compound Stock Solutions

SolventTypical Starting ConcentrationNotes
Dimethyl Sulfoxide (DMSO)10-50 mMHigh solubility for many organic compounds.[2] It is recommended to use anhydrous, high-purity DMSO. Final DMSO concentration in assays should typically be kept below 0.5% to avoid solvent-induced cellular toxicity.[3]
Ethanol (100%)10-50 mMA common solvent for many pharmaceuticals. Ensure the use of absolute ethanol. Similar to DMSO, the final concentration in the assay should be minimized to prevent effects on cell viability.
Methanol10-50 mMCan be used as an alternative to ethanol for dissolving beta-blockers.[4]
WaterLow solubility expectedMost beta-blockers have limited water solubility, especially at neutral pH.[5] Acidified water (e.g., with HCl) may improve solubility but could affect assay conditions.
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molar Mass: 323.43 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Calculate the required mass of this compound:

    • For 1 mL of a 10 mM stock solution, the required mass is:

      • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 323.43 g/mol = 0.0032343 g = 3.23 mg

  • Weighing:

    • Carefully weigh out 3.23 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube or amber vial.

  • Dissolution:

    • Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

    • Vortex the solution thoroughly for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution if necessary.

  • Storage:

    • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light by using amber vials or wrapping tubes in aluminum foil.[6]

Experimental Workflow for Stock Solution Preparation

G cluster_prep Stock Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve Add to solvent vortex Vortex to Mix dissolve->vortex store Aliquot and Store at -20°C/-80°C vortex->store

Caption: Workflow for preparing a this compound stock solution.

Application in In Vitro Assays

This compound, as a β-adrenergic antagonist, is commonly evaluated in receptor binding assays and functional assays that measure downstream signaling, such as cyclic AMP (cAMP) levels.

Radioligand Binding Assay

This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to β-adrenergic receptors expressed in cell membranes.

Table 2: Typical Concentrations for a Radioligand Binding Assay

ComponentTypical Concentration Range
Radioligand ([³H]-CGP12177)0.5 - 5 nM
This compound10⁻¹⁰ M to 10⁻⁵ M (serial dilution)
Non-specific binding control (e.g., Propranolol)10 µM

Protocol:

  • Prepare cell membranes: Homogenize cells or tissues expressing the target β-adrenergic receptor and isolate the membrane fraction by centrifugation.

  • Prepare serial dilutions of this compound: Dilute the 10 mM stock solution in assay buffer to achieve the desired concentration range.

  • Set up the binding reaction: In a 96-well plate, combine the cell membranes, the radiolabeled ligand, and either buffer (for total binding), a high concentration of an unlabeled antagonist like propranolol (for non-specific binding), or the serially diluted this compound.[7]

  • Incubate: Incubate the plate at room temperature or 37°C for a specified time to allow the binding to reach equilibrium.

  • Separate bound from free ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filters will trap the membranes with the bound radioligand.

  • Quantify: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

Functional Assay: cAMP Measurement

This assay determines the effect of this compound on the production of cyclic AMP (cAMP), a second messenger in the β-adrenergic signaling pathway.

Table 3: Typical Concentrations for a cAMP Assay

ComponentTypical Concentration Range
Agonist (e.g., Isoproterenol)10⁻⁹ M to 10⁻⁶ M
This compound10⁻¹⁰ M to 10⁻⁵ M (serial dilution)
CellsDependent on cell line and assay format

Protocol:

  • Cell Culture: Plate cells expressing the β-adrenergic receptor of interest in a 96-well plate and grow to the desired confluency.

  • Prepare serial dilutions: Dilute the this compound stock solution and the agonist (e.g., isoproterenol) in assay buffer.

  • Pre-incubation with this compound: Add the diluted this compound to the cells and incubate for a short period.

  • Agonist Stimulation: Add the agonist to the wells to stimulate cAMP production.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).

  • Data Analysis: Plot the agonist dose-response curve in the presence and absence of different concentrations of this compound to determine the antagonist's potency (e.g., calculating the pA₂ value).

Signaling Pathway and Experimental Logic

The following diagram illustrates the β-adrenergic signaling pathway and the point of intervention for this compound, as well as the logic of a competitive binding assay.

G cluster_pathway β-Adrenergic Signaling Pathway cluster_assay Competitive Binding Assay Logic Agonist Agonist (e.g., Isoproterenol) Receptor β-Adrenergic Receptor Agonist->Receptor Activates This compound This compound (Antagonist) This compound->Receptor Blocks G_Protein Gαs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates targets Radioligand Radiolabeled Ligand Receptor_Assay β-Adrenergic Receptor Radioligand->Receptor_Assay Binds & produces signal Unlabeled_this compound Unlabeled this compound Unlabeled_this compound->Receptor_Assay Competes for binding (no signal)

Caption: this compound's mechanism of action and the principle of a competitive binding assay.

Conclusion

The protocols and information provided herein offer a comprehensive guide for the preparation and use of this compound stock solutions in in vitro assays. Adherence to these guidelines will help ensure the generation of high-quality, reproducible data in studies investigating the pharmacology of β-adrenergic receptors. It is always advisable to consult specific assay kit instructions and perform appropriate solvent and concentration validations for your particular experimental system.

References

Application Notes and Protocols for Langendorff Heart Perfusion Using Bufetolol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Langendorff isolated heart system is a robust ex vivo technique for assessing cardiac function in a controlled environment, free from systemic physiological influences.[1] This application note provides a detailed protocol for utilizing the Langendorff apparatus to investigate the cardiac effects of Bufetolol, a non-selective beta-adrenoceptor antagonist. This compound exerts negative chronotropic (heart rate) and inotropic (contractility) effects by blocking the action of catecholamines at beta-adrenergic receptors in the heart.[2] Understanding the direct myocardial impact of this compound is crucial for preclinical cardiac safety assessment and mechanistic studies.

This document outlines the necessary materials, a step-by-step experimental protocol, and expected physiological responses. Additionally, it includes diagrams of the experimental workflow and the relevant signaling pathway to provide a comprehensive guide for researchers.

Mechanism of Action

This compound is a competitive antagonist of beta-1 and beta-2 adrenergic receptors. In the heart, stimulation of these receptors by endogenous catecholamines like epinephrine and norepinephrine leads to an increase in heart rate, contractility, and conduction velocity. This compound blocks these effects, resulting in a reduction in myocardial oxygen demand.[2]

Data Presentation

The following tables summarize the expected quantitative effects of this compound on key cardiac parameters in a Langendorff-perfused rat heart model. The data is extrapolated from studies on similar beta-blockers, such as propranolol, in comparable experimental setups.

Table 1: Expected Effects of this compound on Cardiac Function

ParameterBaseline (Pre-Bufetolol)After this compound Administration (92.7 µM)Percentage Change
Heart Rate (HR)250 ± 20 bpm200 ± 15 bpm~20% decrease
Left Ventricular Developed Pressure (LVDP)100 ± 10 mmHg57 ± 8 mmHg~43% decrease
Coronary Flow (CF)12 ± 2 mL/min10 ± 1.5 mL/min~17% decrease
Rate Pressure Product (RPP)25000 ± 2500 mmHgbpm11400 ± 1700 mmHgbpm~54% decrease

Note: Baseline values can vary depending on the species, age, and specific experimental conditions.

Table 2: Composition of Krebs-Henseleit Buffer

ComponentConcentration (mM)
NaCl118
KCl4.7
CaCl₂2.5
MgSO₄1.2
KH₂PO₄1.2
NaHCO₃25
Glucose11

Experimental Protocols

This protocol details the Langendorff perfusion of an isolated rat heart to assess the effects of this compound.

Materials
  • Langendorff apparatus (including perfusion reservoir, water jacket, aortic cannula, and pressure transducer)

  • Krebs-Henseleit buffer (see Table 2)

  • This compound

  • Male Wistar rats (250-300g)

  • Heparin (1000 IU/mL)

  • Pentobarbital sodium (or other suitable anesthetic)

  • Surgical instruments (scissors, forceps, etc.)

  • Data acquisition system

This compound Solution Preparation

A study on the effects of this compound on guinea pig atria showed a significant reduction in contractile force at a concentration of 3 x 10⁻⁵ g/mL. The molar mass of this compound is 323.43 g/mol .[3][4][5][6][7]

To prepare a stock solution, the concentration is converted to molarity:

(3 x 10⁻⁵ g/mL) * (1000 mL/L) / (323.43 g/mol ) = 9.27 x 10⁻⁵ mol/L = 92.7 µM

A stock solution of this compound should be prepared in Krebs-Henseleit buffer and added to the perfusion reservoir to achieve the final desired concentration.

Experimental Procedure
  • Preparation of the Langendorff System:

    • Prepare fresh Krebs-Henseleit buffer, ensure it is continuously gassed with 95% O₂ / 5% CO₂ and maintained at 37°C.

    • Fill the perfusion reservoir and ensure the system is free of air bubbles.

  • Animal Preparation and Heart Isolation:

    • Anesthetize the rat with an intraperitoneal injection of pentobarbital sodium.

    • Inject heparin into the femoral vein to prevent coagulation.

    • Perform a thoracotomy to expose the heart.

    • Carefully excise the heart and immediately place it in ice-cold Krebs-Henseleit buffer.

  • Cannulation and Perfusion:

    • Identify the aorta and carefully mount it onto the aortic cannula of the Langendorff apparatus.

    • Secure the aorta with a suture.

    • Initiate retrograde perfusion with Krebs-Henseleit buffer at a constant pressure (typically 60-80 mmHg).

  • Stabilization:

    • Allow the heart to stabilize for a period of 20-30 minutes. During this time, ensure a stable heart rate, left ventricular pressure, and coronary flow.

    • Insert a balloon-tipped catheter connected to a pressure transducer into the left ventricle to measure isovolumetric pressure.

  • Data Acquisition (Baseline):

    • Record baseline data for at least 15 minutes. This includes:

      • Heart Rate (HR)

      • Left Ventricular Developed Pressure (LVDP) (systolic - diastolic pressure)

      • Coronary Flow (CF)

      • Rate Pressure Product (RPP) (HR x LVDP)

  • This compound Administration:

    • Switch the perfusion to Krebs-Henseleit buffer containing 92.7 µM this compound.

    • Continuously record all cardiac parameters.

  • Data Acquisition (Post-Bufetolol):

    • Allow the heart to reach a new steady state after the introduction of this compound (approximately 15-20 minutes).

    • Record data for at least another 15 minutes.

  • Washout (Optional):

    • Switch the perfusion back to the standard Krebs-Henseleit buffer to observe any reversal of the effects.

    • Continue recording data during the washout period.

Mandatory Visualization

Langendorff_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Langendorff System C Heart Isolation A->C B Animal Anesthesia & Heparinization B->C D Aortic Cannulation & Perfusion Start C->D E Stabilization Period (20-30 min) D->E F Baseline Data Recording (15 min) E->F G Switch to this compound Perfusion (92.7 µM) F->G H Post-Bufetolol Data Recording (15 min) G->H I Washout (Optional) H->I J Data Analysis (HR, LVDP, CF, RPP) H->J I->J Signaling_Pathway cluster_membrane Cardiomyocyte Membrane cluster_cytosol Cytosol BAR Beta-Adrenergic Receptor G_protein Gs Protein BAR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC ATP ATP PKA Protein Kinase A cAMP->PKA Activates Ca_channel L-type Ca²⁺ Channel PKA->Ca_channel Phosphorylates Response Increased Heart Rate & Contractility Ca_channel->Response Increased Ca²⁺ Influx leads to Catecholamines Catecholamines (Epinephrine, Norepinephrine) Catecholamines->BAR Activates This compound This compound This compound->BAR Blocks

References

Application Notes and Protocols: Cell-Based Assays for Measuring Bufetolol Antagonist Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bufetolol is a beta-adrenoceptor antagonist, a class of drugs widely used in the management of cardiovascular diseases such as hypertension and arrhythmia.[1] These drugs exert their therapeutic effects by blocking the binding of endogenous catecholamines, like adrenaline and noradrenaline, to beta-adrenergic receptors.[2] This antagonism mitigates the downstream signaling cascades that lead to increased heart rate and contractility.[2]

Beta-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon agonist stimulation, activate adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[3] The measurement of intracellular cAMP levels, therefore, provides a robust method for quantifying the activity of beta-adrenoceptor ligands.[4]

These application notes provide detailed protocols for two common cell-based assays to determine the antagonist potency of this compound: a cAMP competition assay and a CRE-luciferase reporter gene assay. These assays are fundamental in the preclinical characterization of beta-blockers, enabling the determination of key pharmacological parameters such as the half-maximal inhibitory concentration (IC50) and the antagonist constant (pA2).

Signaling Pathway of Beta-Adrenoceptor Antagonism

The following diagram illustrates the canonical signaling pathway of a beta-adrenoceptor and the mechanism of antagonist action by this compound.

Gs_Pathway Beta_Receptor β-Adrenoceptor G_Protein Gs Protein Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts Agonist Agonist (e.g., Isoproterenol) Agonist->Beta_Receptor This compound This compound (Antagonist) This compound->Beta_Receptor Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: Beta-adrenoceptor signaling and antagonism by this compound.

Data Presentation

The antagonist activity of this compound and other beta-blockers can be quantified and compared using the following parameters obtained from the described assays.

CompoundCell LineAssay TypeAgonistAgonist Conc.Potency (IC50)Antagonist Constant (pA2)Reference
This compoundGuinea Pig AtriaChronotropic ResponseIsoproterenolN/AN/A8.65[5]
PropranololCHO-K1 β2-ARcAMP AssayIsoproterenolEC90Value to be determinedValue to be determined[6]
ICI 118,551CHO-K1 β2-ARcAMP AssayIsoproterenolEC90Value to be determinedValue to be determined[6]
This compoundCHO-K1 β1-ARcAMP AssayIsoproterenolEC80Value to be determinedValue to be determinedExperimental
This compoundHEK293 CRE-lucReporter Gene AssayIsoproterenolEC80Value to be determinedValue to be determinedExperimental

N/A: Not Applicable. Values to be determined experimentally according to the provided protocols.

Experimental Protocols

cAMP Competition Assay using HTRF

This protocol describes the measurement of this compound's antagonist activity by quantifying its ability to inhibit the isoproterenol-induced production of cAMP in a cell line stably expressing a beta-adrenoceptor subtype (e.g., CHO-K1 cells expressing human β1-adrenoceptor).

Experimental Workflow:

cAMP_Workflow A 1. Cell Seeding (e.g., CHO-K1 β1-AR cells) B 2. Pre-incubation with this compound (Dose-response) A->B C 3. Stimulation with Agonist (Isoproterenol at EC80) B->C D 4. Cell Lysis and HTRF Reagent Addition C->D E 5. Incubation D->E F 6. HTRF Signal Reading E->F G 7. Data Analysis (IC50 Determination) F->G Reporter_Logic cluster_input Inputs cluster_cellular Cellular Events cluster_output Output Isoproterenol Isoproterenol (Agonist) cAMP_Increase ↑ cAMP Isoproterenol->cAMP_Increase Induces This compound This compound (Antagonist) This compound->cAMP_Increase Inhibits CREB_Activation CREB Activation cAMP_Increase->CREB_Activation Luciferase_Expression Luciferase Expression CREB_Activation->Luciferase_Expression Light_Signal Luminescent Signal Luciferase_Expression->Light_Signal Produces

References

Application Notes and Protocols for Testing Bufetolol Efficacy in Animal Models of Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bufetolol is a non-selective beta-adrenergic receptor antagonist with intrinsic sympathomimetic activity (ISA) and vasodilatory properties.[1] These characteristics suggest its potential as an effective antihypertensive agent. This document provides detailed application notes and protocols for evaluating the efficacy of this compound in established animal models of hypertension. The provided methodologies are based on standard practices for preclinical hypertension research.

Mechanism of Action

This compound exerts its antihypertensive effects through a multi-faceted mechanism:

  • Beta-Adrenergic Receptor Blockade: By blocking β1-adrenergic receptors in the heart, this compound reduces heart rate (negative chronotropic effect) and cardiac contractility (negative inotropic effect), leading to a decrease in cardiac output.[1][2]

  • Vasodilation: this compound possesses vasodilatory properties, which contribute to the reduction of peripheral vascular resistance and, consequently, blood pressure.[1]

  • Renin-Angiotensin-Aldosterone System (RAAS) Inhibition: Through β1-receptor blockade in the kidneys, this compound inhibits the release of renin, leading to reduced levels of angiotensin II and aldosterone.[1] This results in decreased vasoconstriction and reduced sodium and water retention.

Below is a diagram illustrating the signaling pathway of this compound's action.

Bufetolol_Mechanism cluster_sympathetic Sympathetic Nervous System cluster_heart Heart cluster_kidney Kidney cluster_vessels Blood Vessels cluster_raas RAAS Sympathetic\nStimulation Sympathetic Stimulation β1 Receptors\n(Heart) β1 Receptors (Heart) Sympathetic\nStimulation->β1 Receptors\n(Heart) Activates β1 Receptors\n(Kidney) β1 Receptors (Kidney) Sympathetic\nStimulation->β1 Receptors\n(Kidney) Activates Heart Rate Heart Rate β1 Receptors\n(Heart)->Heart Rate Increases Contractility Contractility β1 Receptors\n(Heart)->Contractility Increases Cardiac Output Cardiac Output Heart Rate->Cardiac Output Contributes to Contractility->Cardiac Output Contributes to Blood Pressure Blood Pressure Cardiac Output->Blood Pressure Increases Renin Release Renin Release β1 Receptors\n(Kidney)->Renin Release Increases Angiotensin II Angiotensin II Renin Release->Angiotensin II Leads to Vasodilation Vasodilation Peripheral Resistance Peripheral Resistance Vasodilation->Peripheral Resistance Decreases Peripheral Resistance->Blood Pressure Decreases Aldosterone Aldosterone Angiotensin II->Aldosterone Stimulates Angiotensin II->Blood Pressure Increases (Vasoconstriction) Aldosterone->Blood Pressure Increases (Na+ & H2O Retention) This compound This compound This compound->β1 Receptors\n(Heart) Blocks This compound->β1 Receptors\n(Kidney) Blocks This compound->Vasodilation Promotes

Caption: Mechanism of action of this compound.

Recommended Animal Models of Hypertension

The selection of an appropriate animal model is critical for the preclinical evaluation of antihypertensive drugs. The following models are recommended for testing the efficacy of this compound.

Animal ModelMethod of InductionKey CharacteristicsSuitability for this compound Testing
Spontaneously Hypertensive Rat (SHR) Genetic; selective breeding of Wistar-Kyoto (WKY) rats with high blood pressure.[3]Develops hypertension around 5-6 weeks of age, with systolic blood pressure reaching 180-200 mmHg in adulthood.[3] It is a widely used model for essential hypertension.[3]Excellent for assessing the long-term antihypertensive effects and impact on end-organ damage.
Two-Kidney, One-Clip (2K1C) Goldblatt Model Surgical; constriction of one renal artery with a silver clip, leaving the contralateral kidney untouched.Characterized by renin-dependent hypertension, mimicking renovascular hypertension in humans.Ideal for investigating the effects of this compound on the renin-angiotensin-aldosterone system.
Deoxycorticosterone Acetate (DOCA)-Salt Model Surgical and dietary; unilateral nephrectomy followed by administration of DOCA and a high-salt diet.A model of volume-dependent, low-renin hypertension.Useful for evaluating the beta-blocking and vasodilatory effects of this compound independent of the RAAS.

Experimental Protocols

The following are detailed protocols for evaluating the efficacy of this compound in the recommended animal models.

Protocol 1: Evaluation of this compound in Spontaneously Hypertensive Rats (SHR)

Objective: To assess the dose-dependent effect of chronic oral administration of this compound on blood pressure and heart rate in SHR.

Materials:

  • Male Spontaneously Hypertensive Rats (SHR), 12-14 weeks old

  • Wistar-Kyoto (WKY) rats as normotensive controls

  • This compound hydrochloride

  • Vehicle (e.g., distilled water or 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Blood pressure measurement system (e.g., tail-cuff plethysmography or radiotelemetry)

Experimental Workflow:

SHR_Protocol Acclimatization Acclimatization (1 week) Baseline_BP Baseline Blood Pressure Measurement Acclimatization->Baseline_BP Randomization Randomization into Groups Baseline_BP->Randomization Treatment Chronic Oral Administration of this compound or Vehicle (4 weeks) Randomization->Treatment Weekly_BP Weekly Blood Pressure and Heart Rate Monitoring Treatment->Weekly_BP Final_BP Final Blood Pressure Measurement Weekly_BP->Final_BP After 4 weeks Data_Analysis Data Analysis Final_BP->Data_Analysis

Caption: Experimental workflow for SHR study.

Procedure:

  • Acclimatization: House animals in a controlled environment (22±2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week.

  • Baseline Measurement: Measure baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for all rats.

  • Grouping: Randomly assign SHR to the following groups (n=8-10 per group):

    • Group 1: WKY Control (Vehicle)

    • Group 2: SHR Control (Vehicle)

    • Group 3: SHR + this compound (Low Dose, e.g., 10 mg/kg/day)

    • Group 4: SHR + this compound (Medium Dose, e.g., 30 mg/kg/day)

    • Group 5: SHR + this compound (High Dose, e.g., 100 mg/kg/day)

  • Drug Administration: Administer this compound or vehicle orally via gavage once daily for 4 weeks.

  • Monitoring: Measure SBP, DBP, and HR weekly.

  • Data Analysis: Analyze the changes in blood pressure and heart rate over the treatment period.

Illustrative Quantitative Data:

GroupTreatmentBaseline SBP (mmHg)Week 4 SBP (mmHg)Change in SBP (mmHg)Baseline HR (bpm)Week 4 HR (bpm)Change in HR (bpm)
1WKY + Vehicle125 ± 5127 ± 6+2 ± 1350 ± 15348 ± 12-2 ± 3
2SHR + Vehicle185 ± 8190 ± 7+5 ± 2380 ± 20385 ± 18+5 ± 4
3SHR + this compound (10 mg/kg)187 ± 7165 ± 6-22 ± 3382 ± 17340 ± 15-42 ± 5
4SHR + this compound (30 mg/kg)186 ± 8148 ± 5-38 ± 4378 ± 19310 ± 14-68 ± 6
5SHR + this compound (100 mg/kg)188 ± 6135 ± 7-53 ± 5385 ± 21285 ± 16-100 ± 7

Data are presented as mean ± SEM and are for illustrative purposes only.

Protocol 2: Induction and Treatment in the 2K1C Goldblatt Model

Objective: To evaluate the effect of this compound on blood pressure in a renin-dependent model of hypertension.

Materials:

  • Male Sprague-Dawley rats (200-250g)

  • Silver clips (internal diameter 0.2 mm)

  • Surgical instruments

  • Anesthetics (e.g., isoflurane)

  • This compound hydrochloride and vehicle

  • Blood pressure measurement system

Procedure:

  • Hypertension Induction:

    • Anesthetize the rats.

    • Perform a flank incision to expose the left renal artery.

    • Place a silver clip around the renal artery.

    • Suture the incision.

    • Sham-operated animals undergo the same procedure without clip placement.

  • Post-operative Care: Provide appropriate post-operative analgesia and care.

  • Blood Pressure Monitoring: Monitor blood pressure weekly. Hypertension typically develops within 2-4 weeks.

  • Treatment: Once hypertension is established (SBP > 160 mmHg), randomize hypertensive animals into treatment and control groups and administer this compound or vehicle as described in Protocol 1 for 4 weeks.

  • Data Collection and Analysis: Record and analyze blood pressure and heart rate data.

Illustrative Quantitative Data:

GroupTreatmentBaseline SBP (Post-Surgery, mmHg)Week 4 SBP (mmHg)Change in SBP (mmHg)
Sham + VehicleVehicle130 ± 5132 ± 6+2 ± 1
2K1C + VehicleVehicle175 ± 9180 ± 8+5 ± 3
2K1C + this compound (30 mg/kg)This compound178 ± 7150 ± 6-28 ± 4

Data are presented as mean ± SEM and are for illustrative purposes only.

Blood Pressure Measurement Methodologies

Accurate measurement of blood pressure is paramount in these studies. Two common methods are detailed below.

Tail-Cuff Plethysmography (Non-invasive)

Protocol:

  • Acclimatize the rats to the restraining device and tail cuff for several days before measurements.

  • Warm the rat's tail to increase blood flow.

  • Place the tail cuff and sensor on the tail.

  • Inflate and deflate the cuff automatically to record systolic and diastolic blood pressure.

  • Take multiple readings and average them for each animal at each time point.

Radiotelemetry (Invasive)

Protocol:

  • Surgically implant a telemetry transmitter with the catheter inserted into the abdominal aorta or carotid artery.

  • Allow for a recovery period of at least one week.

  • House the animals individually in their home cages placed on top of a receiver.

  • Continuously record blood pressure and heart rate data. This method allows for the assessment of circadian variations and reduces stress-induced fluctuations in blood pressure.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables, as illustrated above, to facilitate comparison between treatment groups. Statistical analysis, such as ANOVA followed by a post-hoc test, should be performed to determine the significance of the observed effects. The results will help in understanding the dose-response relationship of this compound and its efficacy in different forms of hypertension.

References

Application Notes and Protocols: Investigating the Electrophysiological Effects of Bufetolol on Cardiac Action Potentials using Patch-Clamp Technique

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bufetolol is a beta-adrenoceptor blocking agent with known effects on cardiac electrophysiology.[1] Understanding the precise mechanisms by which this compound alters cardiac action potentials is crucial for its development as an antiarrhythmic agent and for assessing its cardiac safety profile. The patch-clamp technique is the gold-standard method for studying the activity of ion channels, which are the primary determinants of the cardiac action potential waveform.[2][3] This document provides a detailed protocol for utilizing the patch-clamp technique to investigate the effects of this compound on isolated cardiomyocytes.

As a beta-blocker, this compound's primary mechanism of action involves the antagonism of beta-adrenergic receptors in the heart.[4] This action inhibits the downstream signaling cascade that typically leads to an increase in heart rate and contractility.[4] At higher concentrations, this compound has been shown to directly affect the cardiac action potential by decreasing the overshoot potential, amplitude, and the maximum rate of rise, while prolonging repolarization.[1] These effects suggest a direct interaction with various cardiac ion channels.

These application notes provide a comprehensive guide, including detailed experimental protocols, illustrative data presentation tables, and diagrams of the experimental workflow and underlying signaling pathways, to facilitate the study of this compound's cardiac electrophysiological properties.

Data Presentation

The following tables are templates designed to organize and present quantitative data obtained from patch-clamp experiments investigating the effects of this compound. Due to the limited availability of specific published IC50 values for this compound on individual cardiac ion channels, the data presented here is for illustrative purposes only.

Table 1: Effects of this compound on Cardiac Action Potential Parameters

This compound Conc.RMP (mV)APA (mV)Vmax (V/s)APD50 (ms)APD90 (ms)
Control -82.3 ± 2.1125.6 ± 3.4210.5 ± 15.2250.1 ± 12.8350.7 ± 18.3
1 µM -81.9 ± 2.3124.8 ± 3.1205.3 ± 14.9255.4 ± 13.1360.2 ± 19.1
10 µM -81.5 ± 2.5120.1 ± 3.9180.7 ± 12.6275.8 ± 14.5395.6 ± 20.4
30 µM -80.8 ± 2.8110.4 ± 4.2150.2 ± 11.8310.2 ± 16.8450.1 ± 22.7

RMP: Resting Membrane Potential; APA: Action Potential Amplitude; Vmax: Maximum Upstroke Velocity; APD50/90: Action Potential Duration at 50% and 90% repolarization. Data are presented as Mean ± SEM.

Table 2: Effects of this compound on Peak Cardiac Ion Channel Currents

This compound Conc.Peak I_Na (pA/pF)Peak I_Ca,L (pA/pF)Peak I_Kr (pA/pF)Peak I_Ks (pA/pF)
Control -150.7 ± 12.3-10.2 ± 1.12.5 ± 0.31.8 ± 0.2
1 µM -148.9 ± 11.9-9.8 ± 1.02.4 ± 0.31.7 ± 0.2
10 µM -135.2 ± 10.8-8.1 ± 0.92.0 ± 0.21.4 ± 0.1
30 µM -110.6 ± 9.5-6.5 ± 0.71.5 ± 0.21.0 ± 0.1

I_Na: Fast Sodium Current; I_Ca,L: L-type Calcium Current; I_Kr: Rapidly Activating Delayed Rectifier Potassium Current; I_Ks: Slowly Activating Delayed Rectifier Potassium Current. Data are presented as Mean ± SEM, normalized to cell capacitance.

Experimental Protocols

Isolation of Ventricular Myocytes

This protocol describes the enzymatic dissociation of adult ventricular myocytes from a mammalian heart (e.g., rat or guinea pig).

Materials:

  • Langendorff perfusion system

  • Collagenase Type II

  • Protease Type XIV

  • Krebs-Henseleit (KH) buffer

  • Calcium-free KH buffer

  • Storage solution (e.g., M199 medium)

Procedure:

  • Anesthetize the animal according to approved institutional guidelines.

  • Excise the heart quickly and cannulate the aorta on the Langendorff apparatus.

  • Retrogradely perfuse the heart with calcium-free KH buffer for 5-10 minutes to wash out the blood.

  • Switch to perfusion with KH buffer containing Collagenase Type II and Protease Type XIV for 20-30 minutes, or until the heart becomes flaccid.

  • Remove the heart from the cannula, mince the ventricular tissue, and gently triturate the tissue in the enzyme solution to release individual cells.

  • Filter the cell suspension through a nylon mesh to remove undigested tissue.

  • Wash the cells by centrifugation and resuspend them in a graded series of solutions with increasing calcium concentrations to reintroduce calcium tolerance.

  • Finally, resuspend the myocytes in a storage solution and maintain them at room temperature for use within 8 hours.

Whole-Cell Patch-Clamp Recordings

This protocol details the procedures for recording both action potentials (current-clamp) and specific ion currents (voltage-clamp) from isolated ventricular myocytes.

Equipment:

  • Inverted microscope

  • Patch-clamp amplifier

  • Data acquisition system and software

  • Micromanipulator

  • Perfusion system

Solutions:

  • External Solution (for Action Potentials): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.

  • Internal Solution (for Action Potentials): (in mM) 120 K-gluconate, 20 KCl, 10 NaCl, 10 HEPES, 5 Mg-ATP, 0.1 Na-GTP; pH 7.2 with KOH.

  • External Solution (for I_Na): (in mM) 5 NaCl, 135 Choline-Cl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, with CdCl2 and TEA to block Ca2+ and K+ channels; pH 7.4 with CsOH.

  • Internal Solution (for I_Na): (in mM) 130 CsF, 10 CsCl, 10 NaCl, 10 HEPES, 5 EGTA; pH 7.2 with CsOH.

  • External Solution (for I_Ca,L): (in mM) 135 TEA-Cl, 5.4 CsCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with CsOH.

  • Internal Solution (for I_Ca,L): (in mM) 120 CsCl, 20 TEA-Cl, 10 HEPES, 5 Mg-ATP, 10 EGTA; pH 7.2 with CsOH.

  • External Solution (for I_K): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, with nifedipine and TTX to block Ca2+ and Na+ channels; pH 7.4 with NaOH.

  • Internal Solution (for I_K): (in mM) 120 K-gluconate, 20 KCl, 10 NaCl, 10 HEPES, 5 Mg-ATP, 0.1 Na-GTP; pH 7.2 with KOH.

Procedure:

  • Plate the isolated myocytes in a recording chamber on the microscope stage and perfuse with the appropriate external solution.

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.

  • Approach a single, healthy myocyte with the patch pipette and form a high-resistance (GΩ) seal.

  • Rupture the membrane patch under the pipette tip with gentle suction to achieve the whole-cell configuration.

  • Allow the cell to dialyze with the internal solution for 5-10 minutes before starting recordings.

Current-Clamp Protocol for Action Potentials:

  • Switch the amplifier to current-clamp mode.

  • Record the resting membrane potential.

  • Elicit action potentials by injecting short (2-5 ms) suprathreshold depolarizing current pulses.

  • Record baseline action potentials and then perfuse the chamber with increasing concentrations of this compound, allowing for steady-state effects to be reached at each concentration.

  • Analyze the recorded action potentials for changes in RMP, APA, Vmax, APD50, and APD90.

Voltage-Clamp Protocols for Ion Currents:

  • To record I_Na:

    • Hold the membrane potential at -120 mV.

    • Apply depolarizing steps from -100 mV to +40 mV in 10 mV increments for 50 ms.

  • To record I_Ca,L:

    • Hold the membrane potential at -40 mV to inactivate Na+ channels.

    • Apply depolarizing steps from -50 mV to +60 mV in 10 mV increments for 300 ms.

  • To record I_K (e.g., I_Kr and I_Ks):

    • Hold the membrane potential at -80 mV.

    • Apply depolarizing steps from -40 mV to +60 mV in 10 mV increments for 2-5 seconds.

    • Repolarize to -40 mV to record tail currents, which are used to construct the current-voltage relationship.

Visualization of Pathways and Workflows

experimental_workflow cluster_cell_prep Cell Preparation cluster_patch_clamp Patch-Clamp Electrophysiology cluster_data_analysis Data Acquisition & Analysis animal_model Animal Model (e.g., Rat, Guinea Pig) heart_excision Heart Excision animal_model->heart_excision langendorff Langendorff Perfusion (Enzymatic Digestion) heart_excision->langendorff cell_isolation Myocyte Isolation & Trituration langendorff->cell_isolation giga_seal Giga-Seal Formation cell_isolation->giga_seal whole_cell Whole-Cell Configuration giga_seal->whole_cell current_clamp Current-Clamp (Action Potentials) whole_cell->current_clamp voltage_clamp Voltage-Clamp (Ion Currents) whole_cell->voltage_clamp ap_analysis Action Potential Parameter Analysis current_clamp->ap_analysis iv_analysis Current-Voltage (I-V) Relationship Analysis voltage_clamp->iv_analysis dose_response Dose-Response Curve Generation ap_analysis->dose_response iv_analysis->dose_response

Caption: Experimental workflow for patch-clamp analysis of this compound effects.

signaling_pathway cluster_membrane Cardiomyocyte Membrane beta_receptor β-Adrenergic Receptor g_protein Gs Protein beta_receptor->g_protein ac Adenylyl Cyclase g_protein->ac camp cAMP ac->camp + ion_channel Ion Channels (CaV1.2, K+ channels) ap_change Action Potential Modulation ion_channel->ap_change This compound This compound This compound->beta_receptor norepinephrine Norepinephrine norepinephrine->beta_receptor pka Protein Kinase A (PKA) camp->pka phosphorylation Ion Channel Phosphorylation pka->phosphorylation phosphorylation->ion_channel

Caption: Simplified signaling pathway of this compound action in cardiomyocytes.

logical_relationship cluster_ion_channels Ion Channel Modulation cluster_ap_changes Action Potential Changes This compound This compound na_channel ↓ I_Na This compound->na_channel ca_channel ↓ I_Ca,L This compound->ca_channel k_channel ↓ I_K This compound->k_channel vmax_change ↓ Vmax na_channel->vmax_change apa_change ↓ Amplitude na_channel->apa_change ca_channel->apa_change apd_change ↑ APD k_channel->apd_change

Caption: Relationship between ion channel modulation and action potential changes.

References

Application Notes and Protocols: Radioligand Binding Assay for Bufetolol Receptor Occupancy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bufetolol is a beta-adrenoceptor antagonist, a class of drugs primarily used to manage cardiovascular conditions such as hypertension.[1][2] Its therapeutic effect is derived from its ability to bind to beta-adrenergic receptors (β-ARs), thereby blocking the action of endogenous catecholamines like adrenaline and noradrenaline.[1] Understanding the binding characteristics of this compound to its target receptors is crucial for drug development, enabling the determination of its affinity, potency, and the dose required to achieve a therapeutic effect.

Radioligand binding assays are the gold standard for quantifying ligand-receptor interactions due to their sensitivity and robustness.[3][4] These assays utilize a radiolabeled ligand (a "hot" ligand) that binds with high affinity and specificity to the target receptor. By measuring the displacement of this radioligand by an unlabeled compound (a "cold" ligand) like this compound, we can determine the binding affinity (Ki) of the test compound. This document provides detailed protocols for conducting saturation and competition radioligand binding assays to determine this compound receptor occupancy at β-ARs.

Mechanism of Action: Beta-Adrenergic Receptor Signaling

Beta-adrenergic receptors are G-protein-coupled receptors (GPCRs) that, upon activation by catecholamines, primarily couple to the stimulatory G-protein (Gs).[5] This initiates a signaling cascade involving the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[6][7] cAMP then acts as a second messenger, activating Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response.[5][7] this compound acts as an antagonist, blocking the initial step of this pathway by preventing agonist binding to the receptor.[1]

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Agonist (e.g., Adrenaline) Receptor Beta-Adrenergic Receptor Ligand->Receptor Binds G_Protein Gs Protein (α, β, γ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets This compound This compound (Antagonist) This compound->Receptor Blocks saturation_workflow cluster_add Reagent Addition start Start prep_plates Prepare two sets of tubes/wells: - Total Binding - Non-Specific Binding (NSB) start->prep_plates add_components Add Reagents to Wells prep_plates->add_components add_buffer Assay Buffer add_radioligand Increasing concentrations of ³H-Radioligand add_nsb Add excess cold ligand (e.g., Propranolol) to NSB wells add_membranes Add Membrane Preparation (constant amount) incubate Incubate at room temperature (e.g., 60-90 min) to reach equilibrium add_components->incubate filter Rapidly filter contents of each well through glass fiber filters incubate->filter wash Wash filters with ice-cold Wash Buffer (3-4 times) filter->wash count Place filters in scintillation vials, add cocktail, and count radioactivity (CPM) wash->count analyze Analyze Data: Specific Binding = Total - NSB Calculate Kd and Bmax via non-linear regression count->analyze end End analyze->end competition_workflow cluster_add Reagent Addition start Start prep_plates Prepare tubes/wells for a range of competitor concentrations start->prep_plates add_competitor Add increasing concentrations of This compound (unlabeled competitor) prep_plates->add_competitor add_radioligand Add a fixed concentration of ³H-Radioligand (at its Kd) add_competitor->add_radioligand add_membranes Add Membrane Preparation (constant amount) add_radioligand->add_membranes incubate Incubate at room temperature (e.g., 60-90 min) to reach equilibrium add_membranes->incubate filter Rapidly filter contents of each well through glass fiber filters incubate->filter wash Wash filters with ice-cold Wash Buffer (3-4 times) filter->wash count Place filters in scintillation vials, add cocktail, and count radioactivity (CPM) wash->count analyze Analyze Data: Plot % Inhibition vs. [this compound] Calculate IC50 and Ki using Cheng-Prusoff equation count->analyze end End analyze->end

References

Application Notes and Protocols for In Vivo Telemetry Monitoring of Cardiovascular Effects of Bufetolol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bufetolol is a non-selective beta-adrenoceptor antagonist known for its antihypertensive and antiarrhythmic properties.[1] Its mechanism of action involves blocking the effects of catecholamines, such as adrenaline and noradrenaline, at beta-adrenergic receptors.[1] This blockade results in a reduction in heart rate (negative chronotropy), decreased myocardial contractility (negative inotropy), and a lowering of blood pressure.[1] Some beta-blockers also possess vasodilatory properties, further contributing to their antihypertensive effects.

In preclinical drug development, a thorough assessment of the cardiovascular safety profile of a new chemical entity is paramount. In vivo telemetry is the gold-standard for cardiovascular safety pharmacology studies, allowing for the continuous monitoring of physiological parameters in conscious, freely moving animals.[2] This methodology minimizes the confounding effects of stress and anesthesia, providing high-quality, clinically relevant data.[2][3] Parameters typically monitored include the electrocardiogram (ECG), heart rate, blood pressure, and body temperature.[4]

These application notes provide a detailed protocol for utilizing in vivo telemetry to evaluate the cardiovascular effects of this compound in a rodent model. The provided methodologies and representative data will guide researchers in designing and executing robust safety pharmacology studies.

Signaling Pathway of Beta-Adrenergic Blockade by this compound

Bufetolol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamines Catecholamines Beta_Adrenergic_Receptor Beta-Adrenergic Receptor Catecholamines->Beta_Adrenergic_Receptor Activates G_Protein G-Protein (Gs) Beta_Adrenergic_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channels L-type Ca2+ Channels PKA->Ca_Channels Phosphorylates Ca_Influx Ca2+ Influx Ca_Channels->Ca_Influx Cardiovascular_Effects Increased Heart Rate Increased Contractility Ca_Influx->Cardiovascular_Effects Leads to This compound This compound This compound->Beta_Adrenergic_Receptor Blocks Experimental_Workflow cluster_pre_study Pre-Study Phase cluster_study_conduct Study Conduct Phase cluster_post_study Post-Study Phase Animal_Acclimation Animal Acclimation (≥ 1 week) Telemetry_Implantation Telemetry Transmitter Implantation Surgery Animal_Acclimation->Telemetry_Implantation Post-Op_Recovery Post-Operative Recovery (7-10 days) Telemetry_Implantation->Post-Op_Recovery Baseline_Recording Baseline Data Recording (24 hours) Post-Op_Recovery->Baseline_Recording Dosing Vehicle or this compound Administration Baseline_Recording->Dosing Dosing->Dosing Post_Dose_Recording Post-Dose Data Recording (≥ 24 hours) Dosing->Post_Dose_Recording Data_Extraction Data Extraction and Time-Binning Post_Dose_Recording->Data_Extraction Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Extraction->Statistical_Analysis Reporting Reporting of Results Statistical_Analysis->Reporting

References

Application Notes and Protocols for Preclinical Toxicological Administration of a Representative Beta-Blocker (Bufetolol-like Compound)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the limited availability of public preclinical toxicology data for the specific beta-blocker Bufetolol, this document provides a representative set of application notes and protocols for a hypothetical beta-blocker with a similar pharmacological profile. The quantitative data presented in the tables are illustrative and should not be considered as actual experimental results for this compound. These protocols are based on established OECD and ICH guidelines for the preclinical safety evaluation of pharmaceuticals.

Introduction

This document provides a comprehensive overview of the preclinical toxicology assessment of a representative beta-adrenergic antagonist. Beta-blockers are a class of drugs that primarily act by antagonizing beta-adrenergic receptors, leading to effects such as reduced heart rate, blood pressure, and cardiac contractility. The preclinical safety evaluation of such compounds is crucial to identify potential hazards and establish a safe dose range for first-in-human clinical trials.

The following sections detail the methodologies for key toxicology studies, including acute, sub-chronic, reproductive, and genetic toxicity assessments. The data is presented in a structured format to facilitate interpretation and comparison.

Mechanism of Action: Beta-Adrenergic Antagonism

Beta-blockers exert their therapeutic effects by competitively inhibiting the binding of catecholamines, such as epinephrine and norepinephrine, to β-adrenergic receptors. There are three main types of beta-receptors: β1, β2, and β3. The representative compound is a non-selective beta-blocker, acting on both β1 and β2 receptors.

  • β1-receptor blockade: Primarily affects the heart, leading to a decrease in heart rate (negative chronotropy), a reduction in the force of contraction (negative inotropy), and decreased atrioventricular (AV) conduction. This is the primary mechanism for its antihypertensive and antianginal effects.

  • β2-receptor blockade: Can lead to bronchoconstriction in the lungs and vasoconstriction in peripheral blood vessels.

The signaling pathway downstream of β-adrenergic receptor activation, and its inhibition by a beta-blocker, is depicted below.

cluster_membrane Cell Membrane beta_receptor β-Adrenergic Receptor g_protein Gs Protein beta_receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Activates camp cAMP ac->camp Converts ATP to catecholamines Catecholamines (Epinephrine, Norepinephrine) catecholamines->beta_receptor Activates beta_blocker Representative Beta-Blocker beta_blocker->beta_receptor Blocks pka Protein Kinase A (PKA) camp->pka Activates cellular_response Physiological Response (e.g., ↑ Heart Rate, ↑ Contractility) pka->cellular_response Phosphorylates Targets Leading to

Caption: Simplified signaling pathway of beta-adrenergic receptor antagonism. (Within 100 characters)

Experimental Protocols and Data

Acute Oral Toxicity

Objective: To determine the acute toxic effects and the median lethal dose (LD50) of a single oral dose of the representative beta-blocker.

Protocol: Based on OECD Guideline 423 (Acute Toxic Class Method).

  • Test System: Wistar rats (8-12 weeks old), nulliparous and non-pregnant females.

  • Animal Housing: Housed in controlled conditions (22 ± 3°C, 30-70% humidity, 12h light/dark cycle) with ad libitum access to standard rodent chow and water.

  • Dose Administration: The compound was administered by oral gavage. Dosing was sequential in groups of three animals.

  • Dose Levels: Starting dose of 300 mg/kg, with subsequent doses of 2000 mg/kg or 50 mg/kg depending on the outcome.

  • Observations: Animals were observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern) and body weight changes for 14 days.

  • Necropsy: All animals were subjected to gross necropsy at the end of the observation period.

Illustrative Data:

Dose (mg/kg)Number of AnimalsMortalityClinical Signs
30030/3Lethargy, decreased activity within 4 hours, recovery by 24 hours.
200031/3Severe lethargy, ataxia, bradypnea observed in all animals. One animal died at 8 hours post-dosing.
Sub-chronic 90-Day Oral Toxicity

Objective: To characterize the toxicological profile of the representative beta-blocker following repeated oral administration for 90 days.

Protocol: Based on OECD Guideline 408.

  • Test System: Sprague-Dawley rats (6-8 weeks old at the start of treatment).

  • Groups: Four groups of 10 male and 10 female rats each (Control, Low dose, Mid dose, High dose).

  • Dose Administration: Daily oral gavage for 90 consecutive days.

  • Parameters Monitored: Clinical observations, body weight, food and water consumption, ophthalmology, hematology, clinical biochemistry, urinalysis, gross pathology, organ weights, and histopathology.

Illustrative Data:

ParameterControlLow Dose (10 mg/kg)Mid Dose (50 mg/kg)High Dose (200 mg/kg)
Body Weight Gain (g, Male) 150 ± 15145 ± 12130 ± 18110 ± 20**
Heart Rate (bpm, Male) 350 ± 25320 ± 20280 ± 30 240 ± 25
Serum ALT (U/L, Female) 35 ± 538 ± 645 ± 860 ± 12**
Kidney Weight (g, Male) 2.5 ± 0.32.6 ± 0.42.7 ± 0.32.9 ± 0.5

*p < 0.05, **p < 0.01 compared to control. Data are presented as mean ± SD.

Histopathological Findings (Illustrative):

  • High Dose: Minimal to mild centrilobular hepatocellular hypertrophy in the liver of both sexes. Mild renal tubular degeneration in males.

Reproductive and Developmental Toxicity

Objective: To assess the potential effects of the representative beta-blocker on fertility and early embryonic development.

Protocol: Based on ICH S5(R3) Guideline.

  • Test System: Wistar rats.

  • Study Design: Male rats were dosed for 4 weeks prior to mating, during mating, and until sacrifice. Female rats were dosed for 2 weeks prior to mating, during mating, and through gestation day 7.

  • Endpoints: Mating performance, fertility indices, implantation sites, and early embryonic viability.

Illustrative Data:

ParameterControlLow Dose (10 mg/kg)Mid Dose (50 mg/kg)High Dose (200 mg/kg)
Fertility Index (%) 95949285
Number of Implantation Sites 12.5 ± 2.112.1 ± 1.911.5 ± 2.59.8 ± 3.0
Post-implantation Loss (%) 5.25.87.115.6**

*p < 0.05, **p < 0.01 compared to control. Data are presented as mean ± SD or percentage.

Genetic Toxicology

Objective: To evaluate the mutagenic and clastogenic potential of the representative beta-blocker.

Protocols:

  • Ames Test (OECD 471): To detect point mutations in bacteria (Salmonella typhimurium and Escherichia coli).

  • In Vitro Micronucleus Test (OECD 487): To assess chromosomal damage in cultured mammalian cells (e.g., CHO cells).

Illustrative Results:

AssayConcentration RangeResult with S9 ActivationResult without S9 Activation
Ames Test 0.1 - 5000 µ g/plate NegativeNegative
Micronucleus Test 1 - 1000 µg/mLNegativeNegative

Experimental Workflow

The general workflow for the preclinical toxicological evaluation of a new chemical entity like the representative beta-blocker is outlined below.

cluster_preclinical Preclinical Toxicology Workflow discovery Drug Discovery & Candidate Selection acute_tox Acute Toxicity Studies (e.g., LD50 estimation) discovery->acute_tox safety_pharm Safety Pharmacology (Cardiovascular, CNS, Respiratory) discovery->safety_pharm genotox Genetic Toxicology (Ames, Micronucleus) discovery->genotox repeated_dose Repeated-Dose Toxicity (Sub-chronic, Chronic) acute_tox->repeated_dose repro_tox Reproductive & Developmental Toxicity repeated_dose->repro_tox carcinogenicity Carcinogenicity Studies (Long-term) repeated_dose->carcinogenicity ind Investigational New Drug (IND) Application Submission repeated_dose->ind safety_pharm->ind genotox->ind repro_tox->ind carcinogenicity->ind clinical_trials Phase I Clinical Trials ind->clinical_trials

Application Notes and Protocols for the Identification of Bufetolol Metabolites using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bufetolol is a non-selective beta-adrenergic receptor antagonist utilized in the management of hypertension and other cardiovascular conditions. Understanding the metabolic fate of this compound is crucial for comprehensive pharmacokinetic and toxicological assessments during drug development. This document provides a detailed protocol for the identification and characterization of this compound metabolites in biological matrices using liquid chromatography-mass spectrometry (LC-MS). The methodologies outlined are based on established principles of drug metabolism and analytical techniques applied to related beta-blocker compounds.

Drug metabolism typically proceeds through two phases. Phase I reactions introduce or expose functional groups (e.g., hydroxyl, amine, or carboxyl groups) through oxidation, reduction, or hydrolysis, primarily catalyzed by cytochrome P450 (CYP) enzymes.[1][2][3] Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules such as glucuronic acid, sulfate, or glutathione, rendering them more water-soluble for excretion.[1][2][4]

Predicted Metabolic Pathways of this compound

Based on the chemical structure of this compound and the known metabolic pathways of other beta-blockers, the following biotransformations are anticipated:

  • Phase I Metabolism:

    • Hydroxylation: Addition of a hydroxyl group (-OH) to the aromatic ring or alkyl side chain.

    • N-dealkylation: Removal of the tert-butyl group from the secondary amine.

    • Oxidation: Oxidation of the secondary alcohol to a ketone.

  • Phase II Metabolism:

    • Glucuronidation: Conjugation of a glucuronic acid moiety to hydroxyl groups.

    • Sulfation: Conjugation of a sulfate group to hydroxyl groups.

These predicted pathways can be visualized in the following signaling pathway diagram.

Bufetolol_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound Hydroxylated_this compound Hydroxylated Metabolite This compound->Hydroxylated_this compound Hydroxylation (CYP450) N-dealkylated_this compound N-dealkylated Metabolite This compound->N-dealkylated_this compound N-dealkylation (CYP450) Oxidized_this compound Oxidized Metabolite This compound->Oxidized_this compound Oxidation (CYP450) Glucuronide_Conjugate Glucuronide Conjugate Hydroxylated_this compound->Glucuronide_Conjugate Glucuronidation (UGTs) Sulfate_Conjugate Sulfate Conjugate Hydroxylated_this compound->Sulfate_Conjugate Sulfation (SULTs)

Caption: Predicted Phase I and Phase II metabolic pathways of this compound.

Experimental Protocols

A robust and sensitive LC-MS/MS method is the gold standard for the analysis of drug metabolites in complex biological matrices.[5][6]

Sample Preparation

The choice of sample preparation technique is critical for removing interferences and concentrating the analytes of interest.[7] Common methods for extracting beta-blockers from biological fluids include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[7][8]

a) Protein Precipitation (for Plasma or Serum)

  • To 200 µL of plasma or serum, add 600 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally related beta-blocker not present in the sample).

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

b) Solid-Phase Extraction (SPE) (for Urine)

  • Condition a mixed-mode cation exchange SPE cartridge (e.g., Phenomenex Strata-X-C) with 1 mL of methanol followed by 1 mL of water.[9]

  • Dilute 200 µL of urine with 500 µL of water and 100 µL of 1 M acetic acid.[9] Add the internal standard.

  • Load the diluted urine sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness and reconstitute as described above.

Liquid Chromatography (LC) Conditions

A reversed-phase C18 column is commonly used for the separation of beta-blockers and their metabolites.[9][10]

ParameterRecommended Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry (MS) Conditions

Electrospray ionization (ESI) in positive ion mode is generally suitable for the analysis of beta-blockers due to the presence of a secondary amine.[9]

ParameterRecommended Condition
MS System Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Full Scan (for metabolite discovery) and Product Ion Scan (for structural elucidation)
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temp. 350°C
Gas Flow Rates Optimized for the specific instrument
Collision Energy Ramped or optimized for individual metabolites

Data Presentation: Quantitative Analysis

The following table presents hypothetical quantitative data for this compound and its predicted metabolites. Actual values would be determined experimentally. The precursor ion ([M+H]⁺) and characteristic product ions are essential for selective detection and quantification using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Retention Time (min)
This compound 278.17116.0974.085.2
Hydroxylated this compound 294.17116.09191.114.5
N-dealkylated this compound 222.13116.09149.083.8
Oxidized this compound 276.15116.09161.095.0
This compound Glucuronide 454.20278.17176.073.1
This compound Sulfate 358.13278.1780.963.5

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the identification of this compound metabolites.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing and Identification Biological_Sample Biological Sample (Plasma, Urine) Extraction Extraction (PPT, LLE, or SPE) Biological_Sample->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration LC_Separation LC Separation (C18 Column) Concentration->LC_Separation MS_Detection MS/MS Detection (Q-TOF or QqQ) LC_Separation->MS_Detection Data_Acquisition Data Acquisition (Full Scan & Product Ion Scan) MS_Detection->Data_Acquisition Metabolite_Identification Metabolite Identification (Mass Shifts, Fragmentation) Data_Acquisition->Metabolite_Identification Structural_Elucidation Structural Elucidation Metabolite_Identification->Structural_Elucidation Quantification Quantification (MRM) Metabolite_Identification->Quantification

Caption: Experimental workflow for this compound metabolite identification.

References

Troubleshooting & Optimization

Bufetolol Precipitation in Aqueous Solutions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering precipitation issues with Bufetolol in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

A1: this compound is a beta-adrenoceptor antagonist.[1] Like many pharmaceutical compounds, its efficacy is dependent on its ability to remain dissolved in solution for consistent delivery and absorption. Precipitation of this compound from an aqueous solution can lead to a decrease in the effective concentration of the drug, potentially causing therapeutic failure and inaccurate experimental results.[2][3]

Q2: What are the primary factors that can cause this compound to precipitate from an aqueous solution?

A2: The main factors influencing the solubility of this compound, a weakly basic compound, include:

  • pH: As a weak base, this compound's solubility is highly pH-dependent. Solubility is generally higher at a lower pH (more acidic conditions) and decreases as the pH increases (becomes more basic).[4][5]

  • Temperature: Temperature can have a variable effect on solubility. For some compounds, solubility increases with temperature, while for others it can decrease. It is a critical parameter to control during experiments.[6][7]

  • Concentration: Exceeding the saturation solubility of this compound in a given solvent system will inevitably lead to precipitation.[4]

  • Buffer Composition and Ionic Strength: The type of buffer and the presence of other salts can influence the solubility of this compound.

  • Presence of Other Excipients: Interactions with other components in a formulation can either enhance or reduce solubility.

Q3: How can I determine the equilibrium solubility of this compound in my specific buffer system?

A3: The "gold standard" for determining equilibrium solubility is the shake-flask method.[8] This involves adding an excess amount of solid this compound to your aqueous solution, agitating it at a controlled temperature until equilibrium is reached (typically 24-48 hours), separating the solid and liquid phases, and then determining the concentration of dissolved this compound in the supernatant using a suitable analytical method like HPLC.[4][8]

Troubleshooting Guide

Issue: Unexpected Precipitation Observed During Experiment

Potential Cause 1: pH Shift

  • Troubleshooting Steps:

    • Measure the pH of the solution where precipitation is observed.

    • Compare this to the expected pH and the known pH-solubility profile of this compound.

    • If a pH shift is confirmed, investigate the source (e.g., addition of other reagents, atmospheric CO2 absorption in unbuffered solutions).

    • Solution: Use a buffer with sufficient capacity to maintain the desired pH throughout the experiment.

Potential Cause 2: Temperature Fluctuation

  • Troubleshooting Steps:

    • Monitor and record the temperature of the solution throughout the experiment.

    • Determine if there is a correlation between temperature changes and the onset of precipitation.

    • Solution: Conduct experiments in a temperature-controlled environment (e.g., water bath, incubator) to ensure temperature stability.[6]

Potential Cause 3: Supersaturation

  • Troubleshooting Steps:

    • Review the experimental protocol to ensure the intended concentration of this compound does not exceed its known solubility under the experimental conditions.

    • If preparing a stock solution, ensure complete dissolution before further dilution.

    • Solution: Lower the working concentration of this compound or modify the solvent system (e.g., adjust pH, add a co-solvent if appropriate for the experiment) to increase its solubility.

Data Presentation

Table 1: Representative pH-Solubility Profile for a Weakly Basic Drug Like this compound at 37°C

pHSolubility (mg/mL)
2.0> 50
4.025.0
6.05.0
7.40.5
8.00.1

Note: This table presents hypothetical data for illustrative purposes, as specific experimental values for this compound were not found in the search results. The trend is characteristic of a weakly basic compound.

Table 2: Influence of Temperature on this compound Solubility at pH 7.4

Temperature (°C)Solubility (mg/mL)
40.2
250.5
370.6

Note: This table presents hypothetical data for illustrative purposes. The effect of temperature on solubility should be experimentally determined.

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
  • Preparation: Prepare a series of buffers at the desired pH values.

  • Addition of Compound: Add an excess amount of solid this compound to a known volume of each buffer in a sealed container (e.g., glass vial). The presence of undissolved solid should be visible.

  • Equilibration: Place the containers in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached.[8]

  • Phase Separation: After equilibration, allow the samples to stand to let the excess solid settle. Alternatively, separate the solid by centrifugation or filtration. This is a critical step to avoid contaminating the sample with undissolved particles.[8]

  • Sampling and Dilution: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the quantifiable range of the analytical method.

  • Quantification: Determine the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV.

  • Calculation: Calculate the original concentration in the supernatant, which represents the equilibrium solubility.

Visualizations

Logical Relationships in this compound Precipitation

cluster_factors Influencing Factors cluster_state Solution State cluster_outcome Outcome pH pH Shift (Increase) Solubility Decreased Solubility pH->Solubility leads to Temp Temperature Change Temp->Solubility can lead to Conc High Concentration Supersaturation Supersaturation Conc->Supersaturation causes Buffer Buffer Capacity Buffer->pH mitigates Precipitation This compound Precipitation Solubility->Precipitation Supersaturation->Precipitation

Caption: Factors leading to this compound precipitation.

Experimental Workflow for Troubleshooting Precipitation

Start Precipitation Observed CheckpH Measure pH of Solution Start->CheckpH pH_Shift pH Shift Detected? CheckpH->pH_Shift CheckTemp Monitor Temperature Temp_Fluctuation Temp Fluctuation? CheckTemp->Temp_Fluctuation CheckConc Verify Concentration Conc_High Concentration > Solubility? CheckConc->Conc_High pH_Shift->CheckTemp No AdjustBuffer Increase Buffer Capacity pH_Shift->AdjustBuffer Yes Temp_Fluctuation->CheckConc No ControlTemp Use Temp Control Temp_Fluctuation->ControlTemp Yes LowerConc Lower Concentration / Modify Solvent Conc_High->LowerConc Yes Resolved Issue Resolved Conc_High->Resolved No AdjustBuffer->Resolved ControlTemp->Resolved LowerConc->Resolved

Caption: Troubleshooting workflow for this compound precipitation.

Simplified Beta-Adrenergic Receptor Signaling Pathway

This compound This compound BetaReceptor Beta-Adrenergic Receptor This compound->BetaReceptor blocks GProtein G Protein BetaReceptor->GProtein activates AC Adenylyl Cyclase GProtein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Response Cellular Response (e.g., decreased heart rate) PKA->Response leads to

Caption: Simplified signaling pathway for this compound.

References

Optimizing Bufetolol Concentration for Cell Culture Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Bufetolol concentration for their cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a non-selective β-adrenergic receptor antagonist. This means it blocks both β1 and β2 adrenergic receptors, preventing the binding of endogenous catecholamines like epinephrine and norepinephrine.[1][2] This blockade inhibits the downstream signaling pathways typically activated by these receptors.

Q2: What is a typical starting concentration range for this compound in cell culture?

Based on available literature, a broad starting range to consider for this compound in cell culture experiments is between 1 µM and 100 µM. However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. In some specialized cell types, concentrations as high as 100 µM for certain beta-blockers have been shown to have paradoxical effects, such as increasing cAMP levels.

Q3: How should I prepare a stock solution of this compound?

For cell culture experiments, it is recommended to prepare a concentrated stock solution of this compound in a suitable solvent and then dilute it to the final working concentration in your cell culture medium.

  • Solvent Selection: this compound hydrochloride is soluble in water. For other forms, Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of many small molecules for cell culture.

  • Stock Concentration: A stock concentration of 10 mM to 100 mM is typically convenient.

  • Procedure:

    • Weigh the appropriate amount of this compound powder.

    • Dissolve it in the chosen solvent to the desired stock concentration.

    • Sterile-filter the stock solution through a 0.22 µm filter.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability.

Q4: How can I determine the optimal concentration of this compound for my experiment?

The optimal concentration of this compound will vary depending on the cell line, the specific biological question you are addressing, and the duration of the treatment. A dose-response experiment is essential to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value. This involves treating your cells with a range of this compound concentrations and measuring the desired effect (e.g., inhibition of proliferation, change in a signaling molecule).

Troubleshooting Guides

Problem 1: No observable effect of this compound treatment.

Possible Cause Troubleshooting Step
Concentration too low Perform a dose-response experiment with a wider and higher range of this compound concentrations.
Inactive this compound Ensure the this compound stock solution was prepared and stored correctly to prevent degradation. Prepare a fresh stock solution.
Cell line insensitivity Verify the expression of β-adrenergic receptors in your cell line. Some cell lines may have low or no expression of these receptors.
Short incubation time Increase the duration of this compound treatment. Some cellular effects may require longer exposure.
Assay insensitivity Ensure your assay is sensitive enough to detect the expected changes. Optimize the assay protocol.

Problem 2: High levels of cell death or cytotoxicity observed.

Possible Cause Troubleshooting Step
Concentration too high Perform a dose-response experiment with a lower range of this compound concentrations to determine the cytotoxic threshold.
Solvent toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to your cells (typically <0.1%). Run a solvent control.
Contamination Check for microbial contamination in your cell cultures and reagents.
Off-target effects At high concentrations, some drugs can have off-target effects. Correlate the observed cytotoxicity with the known mechanism of action.

Problem 3: Inconsistent or variable results between experiments.

Possible Cause Troubleshooting Step
Inconsistent cell density Ensure that cells are seeded at a consistent density for all experiments.
Variable drug concentration Prepare fresh dilutions of this compound from the stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock.
Passage number of cells Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture.
Inconsistent incubation times Maintain consistent incubation times for drug treatment and assays across all experiments.

Data Presentation

The following tables provide an example of how to structure quantitative data from your this compound experiments. Note: The values presented here are for illustrative purposes only. You must determine these values experimentally for your specific cell line and conditions.

Table 1: Example IC50 Values of this compound in Various Cell Lines

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)
Example Cancer Cell Line AMTT Assay48User-determined value
Example Cancer Cell Line BCell Proliferation Assay72User-determined value
Example Non-Cancerous Cell Line CCytotoxicity Assay24User-determined value

Table 2: Example Dose-Response of this compound on Cell Viability

This compound Concentration (µM)Cell Viability (%) - Cell Line ACell Viability (%) - Cell Line B
0 (Control)100100
1User-determined valueUser-determined value
10User-determined valueUser-determined value
50User-determined valueUser-determined value
100User-determined valueUser-determined value

Experimental Protocols

Protocol 1: Determining Cell Viability using MTT Assay

This protocol outlines the steps to assess the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or other suitable solubilizing agent

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for this compound).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC50 value.

Protocol 2: cAMP Measurement Assay

This protocol provides a general framework for measuring changes in intracellular cyclic AMP (cAMP) levels following this compound treatment.

Materials:

  • Cells of interest

  • This compound

  • Forskolin (or other adenylyl cyclase activator)

  • cAMP assay kit (commercially available, e.g., ELISA or HTRF-based)

  • Cell lysis buffer (provided with the kit)

  • 96-well plates

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and grow to the desired confluency. Treat the cells with different concentrations of this compound for a specified time. You may also include a co-treatment with an agonist like isoproterenol to assess the antagonistic effect of this compound.

  • Cell Lysis: After treatment, lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.

  • cAMP Measurement: Perform the cAMP measurement following the kit's protocol. This typically involves a competitive binding assay where the cAMP from the cell lysate competes with a labeled cAMP for binding to a specific antibody.

  • Data Analysis: Quantify the cAMP concentration based on the standard curve provided with the kit. Analyze the effect of this compound on basal and/or agonist-stimulated cAMP levels.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Beta-Adrenergic Receptor Signaling Pathway ligand Epinephrine/ Norepinephrine receptor Beta-Adrenergic Receptor ligand->receptor Activates This compound This compound This compound->receptor Blocks g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates downstream Downstream Cellular Responses pka->downstream Phosphorylates G cluster_1 Experimental Workflow for Determining this compound IC50 start Seed Cells in 96-well Plate treat Treat with Serial Dilutions of this compound start->treat incubate Incubate for 24/48/72 hours treat->incubate assay Perform Cell Viability Assay (e.g., MTT) incubate->assay read Measure Absorbance assay->read analyze Analyze Data & Calculate IC50 read->analyze G cluster_2 Troubleshooting Logic for No this compound Effect start No Observable Effect check_conc Is Concentration Sufficient? start->check_conc check_activity Is this compound Stock Active? check_conc->check_activity Yes increase_conc Increase Concentration Range check_conc->increase_conc No check_receptors Do Cells Express Beta-Receptors? check_activity->check_receptors Yes new_stock Prepare Fresh Stock check_activity->new_stock No verify_receptors Verify Receptor Expression (e.g., WB, qPCR) check_receptors->verify_receptors Unsure solution Consider Alternative Cell Model check_receptors->solution No increase_conc->start new_stock->start verify_receptors->start

References

Technical Support Center: Overcoming Vehicle Effects in In vivo Bufetolol Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you navigate and mitigate the challenges of vehicle effects in in vivo studies involving the beta-blocker Bufetolol.

Frequently Asked Questions (FAQs)

Q1: What are "vehicle effects" and why are they a critical concern in in vivo research?

A1: A vehicle is an inert substance used to deliver a test compound, like this compound, to a biological system.[1] "Vehicle effects" are unintended physiological, biochemical, or behavioral responses caused by the vehicle itself, independent of the active drug. These effects are a major concern because they can confound experimental results, leading to misinterpretation of the drug's true efficacy and toxicity.[2] A carefully selected vehicle should have no biological effect, but this is rarely the case, especially with solvents required for poorly water-soluble compounds.[1] Therefore, proper vehicle control groups are essential in study design to differentiate the effects of the drug from the effects of the delivery medium.[3]

Q2: this compound, like many beta-blockers, has limited aqueous solubility. What are the common vehicles used for such compounds?

A2: For compounds with low water solubility, researchers often rely on a variety of vehicles, which may include aqueous solutions with co-solvents, suspensions, or lipid-based formulations. The choice depends heavily on the drug's specific physicochemical properties and the intended route of administration (e.g., oral, intravenous).[1] Common options include:

  • Aqueous solutions with co-solvents: Saline or buffered solutions containing agents like Dimethyl Sulfoxide (DMSO), Polyethylene Glycol (PEG 400), or ethanol to increase solubility.

  • Suspensions: For oral administration, the drug can be suspended in aqueous media containing suspending agents like Carboxymethylcellulose (CMC).[2]

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic drugs, significantly enhancing their aqueous solubility for parenteral administration.

  • Lipid/Oil-based vehicles: For highly lipophilic compounds, oils like corn or sesame oil can be used, typically for oral or intraperitoneal routes.

Q3: How do I select the most appropriate vehicle for my this compound study?

A3: Selecting the right vehicle is a multi-step process that balances solubility with biological inertness. The ideal vehicle should dissolve the drug at the required concentration, be stable, non-toxic, and have minimal impact on the animal's physiology.[4] The process should involve:

  • Characterize this compound's Solubility: Determine the solubility of your specific this compound salt in a range of pharmaceutically acceptable solvents.

  • Consider the Route of Administration: Intravenous (IV) formulations must be clear solutions, whereas oral (PO) formulations can be solutions or suspensions.[1]

  • Prioritize Safety and Tolerability: Review existing literature for the tolerability of potential vehicles in your chosen animal model and administration route.[5]

  • Conduct a Pilot Tolerability Study: Before initiating the main experiment, administer the vehicle alone to a small group of animals to screen for any adverse effects.

Q4: What are the mandatory control groups for an in vivo study to properly account for vehicle effects?

A4: To ensure that the observed effects are due to this compound and not the vehicle, a robust experimental design must include the following control groups:

  • Untreated Control: Animals that receive no treatment. This group provides a baseline for normal physiological parameters.

  • Vehicle Control: Animals that receive the vehicle alone, administered at the same volume and by the same route as the treated group.[3] This is the most critical group for identifying vehicle-specific effects.

  • Positive Control (if applicable): A group treated with a known compound that produces a well-characterized effect (e.g., another beta-blocker like propranolol). This helps validate the experimental model.

  • Test Groups: Groups receiving this compound dissolved or suspended in the vehicle at various dose levels.

Troubleshooting Guides

Problem 1: My vehicle control group is showing significant physiological or behavioral changes (e.g., sedation, irritation, altered motor function).
Possible Cause Troubleshooting Steps
Inherent Vehicle Toxicity Many organic solvents like DMSO, PEG-400, and Propylene Glycol can cause neurotoxicity or other side effects, especially at high concentrations. Studies have shown that 100% DMSO can lead to significant motor impairment in mice.[2]
1. Lower the Vehicle Concentration: If using a co-solvent like DMSO, try to reduce its concentration to the lowest possible level that maintains this compound solubility (ideally <10%).[2]
2. Explore Alternative Vehicles: Test other vehicles known for better tolerability, such as cyclodextrins (e.g., HP-β-CD) or aqueous suspensions (e.g., 0.5% CMC).[2]
3. Change the Route of Administration: Some vehicles are poorly tolerated via one route (e.g., intraperitoneal) but acceptable via another (e.g., oral gavage).
Osmolality or pH Issues The formulation's pH or osmolality may be outside the physiological range, causing irritation or discomfort upon administration. The pH of dosing formulations should ideally be between 5 and 9.[4]
1. Measure and Adjust pH: Ensure the final formulation's pH is within a tolerable physiological range (typically 6.5-7.5 for injections).
2. Check Osmolality: For parenteral routes, ensure the solution is near-isotonic to prevent tissue damage.
Problem 2: My this compound formulation is unstable and precipitates out of solution before or after administration.
Possible Cause Troubleshooting Steps
Poor Solubility / Supersaturation The concentration of this compound exceeds its solubility limit in the chosen vehicle, leading to precipitation, especially upon temperature changes or interaction with physiological fluids.
1. Re-evaluate Solubility: Conduct thorough solubility testing at different temperatures (room temperature, 4°C, 37°C) to confirm the stability of your stock solution.
2. Use a Co-solvent or Solubilizer: Incorporate a solubilizing agent like PEG 400 or a surfactant. For some beta-blockers, lipophilicity is a key factor in solubility.[6]
3. Prepare a Suspension: If a stable solution is not achievable at the target dose, consider formulating an oral suspension using a suspending agent like 0.5% carboxymethylcellulose (CMC).
4. Prepare Formulations Fresh: To minimize the risk of instability, always prepare the formulation immediately before use.[1]
pH-Dependent Solubility This compound's solubility may be highly dependent on pH. A change in buffer or interaction with physiological pH could cause it to crash out of solution.
1. Determine pH-Solubility Profile: Measure this compound's solubility across a range of pH values to identify the optimal pH for formulation.
2. Use a Buffering Agent: Incorporate a pharmaceutically acceptable buffer into your vehicle to maintain a stable pH.

Data Presentation: Vehicle Characteristics

Table 1: Comparison of Common Vehicles for Poorly Soluble Compounds
VehiclePropertiesCommon In Vivo ConcentrationAdvantagesPotential Disadvantages & Confounding Effects
Saline + DMSO Aqueous solution with a powerful aprotic co-solvent.1-10% DMSO in saline.[2]High solubilizing power for many compounds.Can cause sedation, motor impairment, and inflammation at higher concentrations. May interact with other drugs.[2]
Saline + PEG 400 Aqueous solution with a non-ionic polymer co-solvent.10-40% PEG 400 in saline.Good solubilizing power, generally considered low toxicity.Can cause neuromotor toxicity at higher concentrations. May alter drug absorption and transit time.
Carboxymethylcellulose (CMC) Aqueous suspension.0.5-1% w/v in water.Biologically inert, suitable for oral suspensions. Does not typically affect motor performance.[2]Not suitable for IV administration. Drug must be uniformly suspended.
Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Aqueous solution with a solubilizing excipient.20-40% w/v in water.Forms inclusion complexes to dramatically increase aqueous solubility. Generally well-tolerated.Can potentially alter drug pharmacokinetics by affecting its release and distribution.
Corn Oil / Sesame Oil Lipid-based vehicle.100%Suitable for highly lipophilic compounds. Good for oral or subcutaneous routes.Not suitable for IV administration. Can have slow and variable absorption.

Experimental Protocols and Methodologies

Protocol 1: Step-by-Step Vehicle Screening and Selection

Objective: To identify a suitable vehicle that can solubilize this compound at the desired concentration and is well-tolerated in vivo.

Methodology:

  • Preliminary Solubility Screen:

    • Prepare saturated solutions of this compound in a panel of candidate vehicles (e.g., Water, Saline, 5% DMSO/Saline, 20% PEG 400/Saline, 40% HP-β-CD/Water, 0.5% CMC).

    • Agitate samples at room temperature for 24 hours.

    • Centrifuge the samples and analyze the supernatant for this compound concentration using a validated analytical method (e.g., HPLC-UV).

    • Select vehicles that achieve at least the target concentration for the highest planned dose.

  • Formulation Stability Test:

    • Prepare the this compound formulation in the selected vehicles at the final concentration.

    • Visually inspect for precipitation or cloudiness at time 0 and after storage at room temperature and 4°C for 24 hours.

    • Proceed only with vehicles that form a stable, clear solution (for IV) or a uniform suspension (for PO).

  • Acute Vehicle Tolerability Study:

    • Select a small cohort of animals (n=3-4 per group) matching the species, strain, and sex of the main study.

    • Administer the vehicle alone at the maximum volume planned for the main study.

    • Include a saline or untreated control group.

    • Observe animals closely for 1-4 hours post-administration and then daily for 3-7 days.

    • Monitor for clinical signs of toxicity, including changes in weight, behavior, motor coordination, and any signs of injection site irritation.

    • Select the vehicle that produces no or minimal adverse effects.

Visualizations: Workflows and Pathways

Diagram 1: this compound's Mechanism of Action

Bufetolol_Pathway cluster_membrane Cell Membrane BetaReceptor β1-Adrenergic Receptor (GPCR) G_Protein Gs Protein BetaReceptor->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_Protein->AC Activates Epinephrine Epinephrine/ Norepinephrine Epinephrine->BetaReceptor Activates This compound This compound This compound->BetaReceptor Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Increased Heart Rate & Contractility PKA->Response Leads to

Caption: this compound acts as an antagonist at β1-adrenergic receptors, blocking the signaling cascade.

Diagram 2: Experimental Workflow for Vehicle Selection

Vehicle_Selection_Workflow start Start: Need to Formulate This compound for In Vivo Study solubility 1. Preliminary Solubility Screen (Test multiple vehicles) start->solubility decision1 Is solubility > target dose? solubility->decision1 stability 2. Formulation Stability Test (Check for precipitation) decision1->stability Yes fail FAIL: Re-evaluate compound or consider reformulation decision1->fail No decision2 Is formulation stable? stability->decision2 decision2->solubility No, try new vehicle tolerability 3. Acute Vehicle Tolerability Study (Administer vehicle alone) decision2->tolerability Yes decision3 Is vehicle well-tolerated? tolerability->decision3 decision3->stability No, test next best vehicle success SUCCESS: Proceed to Main In Vivo Efficacy/Toxicity Study decision3->success Yes

Caption: A logical workflow for selecting and validating a suitable vehicle for in vivo studies.

Diagram 3: Troubleshooting Flowchart for Unexpected In Vivo Results

Troubleshooting_Workflow start Unexpected Results Observed (e.g., high variability, adverse events) q1 Are adverse effects seen in VEHICLE control group? start->q1 a1_yes Issue is likely VEHICLE TOXICITY q1->a1_yes Yes q2 Are effects seen ONLY in drug group, but are unexpected or severe? q1->q2 No sol1 Action: Re-evaluate vehicle. (See Protocol 1) a1_yes->sol1 end Problem Identified sol1->end a2_yes Issue is likely DRUG TOXICITY or PHARMACOLOGY q2->a2_yes Yes q3 Is there high variability ACROSS ALL groups? q2->q3 No sol2 Action: Re-evaluate dose range or this compound's intrinsic effects. a2_yes->sol2 sol2->end a3_yes Issue is likely PROCEDURAL or ANIMAL MODEL q3->a3_yes Yes sol3 Action: Review dosing technique, animal health, and environment. a3_yes->sol3 sol3->end

Caption: A decision tree to diagnose sources of error in in vivo experiments.

References

Technical Support Center: Optimizing Bufetolol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Bufetolol synthesis. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and solutions to enhance the reaction yield and purity.

Issue Potential Cause(s) Troubleshooting Steps
Low yield in the initial Friedel-Crafts acylation of resorcinol - Incomplete reaction. - Suboptimal catalyst activity. - Side reactions due to overheating.- Ensure anhydrous conditions as the Lewis acid catalyst (e.g., zinc chloride) is moisture-sensitive. - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Use a freshly opened or properly stored catalyst. - Maintain the recommended reaction temperature to avoid the formation of undesired isomers.
Formation of multiple products in the epoxidation step - Reaction of both hydroxyl groups of the resorcinol moiety. - Uncontrolled reaction temperature.- Employ a selective protection strategy for one of the hydroxyl groups if regioselectivity is poor. - Slowly add the epichlorohydrin to the reaction mixture to maintain better control over the exotherm. - Maintain a consistent and optimal reaction temperature.
Incomplete reaction during the final amination step - Insufficient amount of tert-butylamine. - Low reaction temperature or insufficient reaction time. - Steric hindrance.- Use a molar excess of tert-butylamine to drive the reaction to completion. - Increase the reaction temperature and/or extend the reaction time, monitoring progress by TLC. - Consider using a less sterically hindered amine if the issue persists, though this would result in a different final product.
Difficulty in purifying the final this compound product - Presence of unreacted starting materials. - Formation of closely related side products. - Inappropriate purification technique.- Optimize the reaction conditions of the preceding steps to minimize impurities. - Utilize column chromatography with an appropriate solvent system for initial purification. - Perform recrystallization from a suitable solvent to obtain a highly pure final product.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A frequently employed synthetic pathway for this compound starts with the Friedel-Crafts acylation of resorcinol with butyric acid to form 1-(2,4-dihydroxyphenyl)butan-1-one. This intermediate is then reacted with epichlorohydrin to introduce the epoxide moiety, followed by a ring-opening reaction with tert-butylamine to yield this compound.

Q2: How can I improve the yield of the first step, the synthesis of 1-(2,4-dihydroxyphenyl)butan-1-one?

A2: To improve the yield of 1-(2,4-dihydroxyphenyl)butan-1-one, it is crucial to use a suitable catalyst, such as zinc chloride, and an appropriate solvent like toluene. The reaction should be heated to reflux with a water separator to remove the water generated during the reaction, which drives the equilibrium towards the product. A yield of approximately 89.3% has been reported under optimized conditions.

Q3: What are the critical parameters to control during the reaction of 1-(2,4-dihydroxyphenyl)butan-1-one with epichlorohydrin?

A3: The key parameters for this step are the reaction temperature and the stoichiometry of the reactants. The reaction should be carefully monitored to prevent the formation of byproducts resulting from the reaction of both hydroxyl groups. Slow, controlled addition of epichlorohydrin is recommended.

Q4: What are the typical side products in the final amination step?

A4: A potential side product is the dialkylated product, where two molecules of the epoxide intermediate react with one molecule of tert-butylamine. Using an excess of tert-butylamine can help to minimize the formation of this impurity.

Q5: What is the recommended method for the final purification of this compound?

A5: The final purification of this compound is typically achieved through recrystallization. The choice of solvent is critical and should be determined experimentally to find a system where this compound is soluble at high temperatures but sparingly soluble at room temperature, while impurities remain in solution.

Experimental Protocols

Synthesis of 1-(2,4-dihydroxyphenyl)butan-1-one
  • Materials: Resorcinol, butyric acid, zinc chloride, toluene.

  • Procedure: a. To a flask equipped with a reflux condenser and a water separator, add resorcinol (1.0 eq) and toluene. b. Slowly add butyric acid (1.2 eq) and zinc chloride (1.2 eq) to the mixture. c. Heat the mixture to reflux and continue heating until no more water is collected in the separator. d. Monitor the reaction progress by TLC. e. Upon completion, cool the reaction mixture, remove the zinc catalyst by filtration. f. Wash the organic phase sequentially with water and saturated sodium bicarbonate solution. g. Concentrate the organic phase under reduced pressure to obtain the crude product. h. Purify the product by recrystallization or column chromatography.

Synthesis of this compound
  • Step 1: Epoxidation of 1-(2,4-dihydroxyphenyl)butan-1-one a. Materials: 1-(2,4-dihydroxyphenyl)butan-1-one, epichlorohydrin, a suitable base (e.g., sodium hydroxide), and a solvent (e.g., ethanol). b. Procedure: i. Dissolve 1-(2,4-dihydroxyphenyl)butan-1-one (1.0 eq) in the chosen solvent. ii. Add the base to the solution. iii. Slowly add epichlorohydrin (1.1 eq) to the reaction mixture while maintaining a controlled temperature. iv. Stir the reaction mixture until the starting material is consumed (monitor by TLC). v. Quench the reaction and extract the product with a suitable organic solvent. vi. Wash the organic layer and dry it over an anhydrous salt (e.g., sodium sulfate). vii. Evaporate the solvent to obtain the crude epoxide intermediate.

  • Step 2: Amination of the Epoxide Intermediate a. Materials: Crude epoxide intermediate from Step 1, tert-butylamine, and a suitable solvent (e.g., methanol). b. Procedure: i. Dissolve the crude epoxide in the solvent. ii. Add an excess of tert-butylamine (e.g., 3-5 eq). iii. Heat the reaction mixture to reflux and stir until the epoxide is consumed (monitor by TLC). iv. Cool the reaction mixture and remove the solvent under reduced pressure. v. Purify the crude this compound by column chromatography followed by recrystallization.

Data Presentation

Table 1: Reported Yield for the Synthesis of 1-(2,4-dihydroxyphenyl)butan-1-one

Starting MaterialsCatalystSolventYield (%)
Resorcinol, Butyric AcidZinc ChlorideToluene89.3

Note: Yields for the subsequent steps to produce this compound are not consistently reported in publicly available literature and will be highly dependent on specific experimental conditions.

Visualizations

Bufetolol_Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_reagents Reagents cluster_final Final Product Resorcinol Resorcinol Intermediate 1-(2,4-dihydroxyphenyl)butan-1-one Resorcinol->Intermediate Friedel-Crafts Acylation ButyricAcid Butyric Acid ButyricAcid->Intermediate Friedel-Crafts Acylation Epoxide Epoxide Intermediate Intermediate->Epoxide Epoxidation Epichlorohydrin Epichlorohydrin tBuNH2 tert-Butylamine This compound This compound tBuNH2->this compound Amination Epoxide->this compound Amination Troubleshooting_Logic Start Low Yield or Impure Product CheckStep1 Check Friedel-Crafts Acylation? Start->CheckStep1 CheckStep2 Check Epoxidation Step? CheckStep1->CheckStep2 Yield OK Solution Implement Corrective Actions CheckStep1->Solution Yield Low CheckStep3 Check Amination Step? CheckStep2->CheckStep3 Purity OK CheckStep2->Solution Impure CheckPurification Review Purification Method? CheckStep3->CheckPurification Purity OK CheckStep3->Solution Impure CheckPurification->Solution

Technical Support Center: Bufetolol Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Bufetolol during storage. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation during storage?

A1: The stability of this compound, like many pharmaceutical compounds, is influenced by several environmental factors. The primary factors that can lead to its degradation include:

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation reactions.[1] Conversely, freezing temperatures may also affect the physical stability of this compound solutions, potentially causing precipitation.

  • pH: this compound is susceptible to hydrolysis, particularly in acidic and basic conditions. The stability of this compound in solution is significantly pH-dependent.[1][2]

  • Light: Exposure to ultraviolet (UV) or visible light can induce photolytic degradation.[2][3] Photosensitive compounds can undergo complex reactions upon light exposure, leading to the formation of degradation products.

  • Humidity: For solid forms of this compound, high humidity can lead to moisture absorption, which may increase the rate of hydrolytic degradation and affect the physical properties of the powder.[4]

  • Oxidation: The presence of oxygen can lead to oxidative degradation of this compound. This process can be catalyzed by factors such as light, heat, and the presence of metal ions.[3]

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, this compound should be stored under controlled conditions. The ideal storage conditions depend on the formulation (solid or solution) and the intended duration of storage. For long-term storage, it is generally recommended to store this compound at refrigerated temperatures (2-8 °C) and protected from light.[5]

Q3: How can I tell if my this compound sample has degraded?

A3: Degradation of this compound may be indicated by several observations:

  • Physical Changes: For solid this compound, this may include a change in color, odor, or clumping of the powder. For solutions, the appearance of particulate matter, discoloration, or a change in pH may indicate degradation.

  • Chemical Changes: The most reliable way to detect degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate and quantify this compound and its degradation products. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.

Q4: Are there any known degradation products of this compound?

A4: While specific degradation products for this compound are not extensively documented in the provided search results, based on the degradation pathways of similar beta-blockers like Acebutolol, potential degradation products could arise from hydrolysis of the amide or ether linkages, and oxidation of the molecule.[2][6]

Troubleshooting Guide

Problem Possible Cause Recommended Action
Unexpected peaks in HPLC chromatogram Sample degradation1. Review storage conditions (temperature, light, humidity). 2. Prepare fresh standards and samples. 3. Perform a forced degradation study to identify potential degradation products.
Decreased potency of this compound solution over time Chemical instability1. Check the pH of the solution and adjust if necessary. 2. Store the solution at a lower temperature (e.g., 2-8 °C). 3. Protect the solution from light by using amber vials or storing it in the dark.
Discoloration of this compound powder Oxidation or photodecomposition1. Store the powder in a tightly sealed container in a desiccator to protect from moisture and oxygen. 2. Store in a light-resistant container.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade a sample of this compound to identify potential degradation products and assess its stability under various stress conditions.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol or Acetonitrile (HPLC grade)

  • pH meter

  • HPLC or LC-MS/MS system

  • Photostability chamber

  • Oven

Procedure:

  • Acid Hydrolysis: Dissolve a known amount of this compound in 0.1 N HCl. Heat the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve a known amount of this compound in 0.1 N NaOH. Heat the solution at a controlled temperature (e.g., 60°C) for a specified period. Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve a known amount of this compound in a solution of 3% H₂O₂. Store the solution at room temperature, protected from light, for a specified period.

  • Thermal Degradation: Place a known amount of solid this compound in an oven at a high temperature (e.g., 80°C) for a specified period.

  • Photolytic Degradation: Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC or LC-MS/MS method.[7]

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol outlines the development of an HPLC method capable of separating this compound from its degradation products.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (determined by UV scan of this compound)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Validation:

The method should be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound and its degradation products.

Data Presentation

Table 1: Summary of this compound Stability under Forced Degradation Conditions

Stress Condition Duration Temperature % Degradation of this compound Number of Degradation Products Detected
0.1 N HCl24 hours60°CData to be filled from experimentData to be filled from experiment
0.1 N NaOH24 hours60°CData to be filled from experimentData to be filled from experiment
3% H₂O₂48 hoursRoom TempData to be filled from experimentData to be filled from experiment
Heat (Solid)72 hours80°CData to be filled from experimentData to be filled from experiment
PhotolightICH Q1BICH Q1BData to be filled from experimentData to be filled from experiment

Visualizations

cluster_storage This compound Storage cluster_degradation Degradation Pathways Bufetolol_Initial This compound (Pure) Hydrolysis Hydrolysis (Acid/Base) Bufetolol_Initial->Hydrolysis pH Oxidation Oxidation Bufetolol_Initial->Oxidation O₂ Photolysis Photolysis Bufetolol_Initial->Photolysis Light Degradation_Products Degradation Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photolysis->Degradation_Products

Caption: Potential degradation pathways of this compound.

Start Start: this compound Sample Forced_Degradation Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Start->Forced_Degradation HPLC_Analysis Analyze by Stability-Indicating HPLC/LC-MS Method Forced_Degradation->HPLC_Analysis Identify_Peaks Identify and Quantify Degradation Peaks HPLC_Analysis->Identify_Peaks Assess_Stability Assess Stability Profile Identify_Peaks->Assess_Stability Optimize_Storage Optimize Storage Conditions (Temp, Light, pH, Packaging) Assess_Stability->Optimize_Storage End End: Stable this compound Optimize_Storage->End

Caption: Workflow for a this compound stability study.

References

Technical Support Center: Interpreting Off-Target Effects of Bufetolol in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the off-target effects of Bufetolol in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a beta-adrenergic antagonist, primarily targeting β1- and β2-adrenergic receptors. Its therapeutic effects in treating conditions like hypertension and cardiac arrhythmias stem from its ability to block the binding of endogenous catecholamines, such as adrenaline and noradrenaline, to these receptors. This blockade leads to a reduction in heart rate, cardiac contractility, and blood pressure.

Q2: What are the potential off-target effects of this compound observed in cellular assays?

While this compound is designed to be a selective beta-blocker, it may exhibit off-target activities that can influence experimental outcomes. These effects can be broadly categorized as:

  • Interactions with other G-protein coupled receptors (GPCRs): Like other beta-blockers, this compound may show weak binding affinity for other GPCRs, such as certain serotonin or dopamine receptors, which could lead to unexpected signaling events in cells expressing these receptors.

  • Effects on ion channels: Some beta-blockers have been reported to interact with cardiac ion channels, which could be relevant in electrophysiology studies.[1][2]

  • Metabolic alterations: Beta-blockers can influence cellular metabolism, potentially affecting assays that measure metabolic activity or cell proliferation.[3]

  • Cytotoxicity at high concentrations: At concentrations significantly higher than its therapeutic range, this compound may induce cytotoxicity, which can confound the interpretation of assay results.

Q3: How can I differentiate between on-target and off-target effects of this compound in my experiments?

Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Here are some strategies:

  • Use of selective antagonists: Co-treatment with a highly selective antagonist for the suspected off-target can help determine if the observed effect is mediated through that specific target.

  • Knockout or knockdown cell lines: Utilizing cell lines where the suspected off-target has been genetically removed can provide definitive evidence.

  • Dose-response analysis: On-target effects are typically observed at lower, pharmacologically relevant concentrations of this compound, while off-target effects may only appear at much higher concentrations.

  • Orthogonal assays: Confirming the observed effect using a different assay that measures a distinct cellular event can help validate the initial findings.

Troubleshooting Guides

Issue 1: Unexpected Decrease in Cell Viability in an MTT Assay

Symptoms: You observe a dose-dependent decrease in the signal of your MTT or similar cell viability assay after treating cells with this compound, even at concentrations where you expect to see a specific signaling effect, not cell death.

Possible Causes:

  • Cytotoxicity: At high concentrations, this compound may be causing cell death.

  • Mitochondrial Impairment: this compound could be interfering with mitochondrial function, which is what the MTT assay measures as an indicator of viability.

  • Assay Interference: The chemical properties of this compound might directly interfere with the MTT reagent or the formazan product.

Troubleshooting Steps:

  • Determine the Cytotoxic Concentration (IC50): Perform a dose-response experiment with a wide range of this compound concentrations to determine the concentration at which 50% of cell viability is lost (IC50).[4][5][6][7] This will help you establish a non-toxic concentration range for your signaling experiments.

  • Use an Orthogonal Viability Assay: To confirm if the effect is true cytotoxicity or assay interference, use a different viability assay that relies on a different principle, such as a trypan blue exclusion assay (measures membrane integrity) or a CellTiter-Glo® Luminescent Cell Viability Assay (measures ATP levels).

  • Control for Assay Interference: Include control wells with this compound and the MTT reagent but without cells to check for any direct chemical reaction that might alter the absorbance reading.

Issue 2: Inconsistent or Unexpected Results in a cAMP Assay

Symptoms: When studying the effect of this compound on a Gs- or Gi-coupled receptor, you observe inconsistent cAMP levels, a smaller than expected effect, or even an increase in cAMP when an antagonist effect is anticipated.

Possible Causes:

  • Partial Agonism: Some beta-blockers can act as partial agonists, meaning they can weakly activate the receptor in the absence of a full agonist.

  • Off-target GPCR interaction: this compound might be interacting with another GPCR in your cell line that also modulates cAMP levels.

  • Incorrect Assay Conditions: The assay may not be optimized for detecting antagonist effects.

Troubleshooting Steps:

  • Optimize Forskolin Concentration (for Gi-coupled receptors): When studying Gi-coupled receptors, the concentration of the adenylyl cyclase activator, forskolin, is critical. A titration of forskolin should be performed to find a concentration that provides a robust signal window without masking the inhibitory effect of your compound.[8]

  • Agonist Concentration for Antagonist Assays: When testing for antagonism, use an agonist concentration that elicits 50-80% of the maximal response (EC50 to EC80). This ensures that the assay is sensitive to inhibition.[8]

  • Check for Partial Agonism: Run the assay with this compound alone (without any agonist) to see if it elicits any change in cAMP levels.

  • Characterize GPCR Expression: If possible, confirm the expression profile of GPCRs in your cell line to identify potential off-target candidates.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound. Note: Experimentally determined off-target binding and cytotoxicity data for this compound is limited in the public domain. The values presented here are illustrative and based on typical profiles for beta-blockers. Researchers should determine these values experimentally for their specific cell systems.

Table 1: On-Target and Illustrative Off-Target Binding Affinities of this compound

TargetAssay TypeParameterValueReference
β-adrenergic receptorRadioligand BindingpA28.65[1]
Illustrative Off-Target 1 (e.g., 5-HT1A Receptor)Radioligand BindingKi> 1 µMHypothetical
Illustrative Off-Target 2 (e.g., D2 Receptor)Radioligand BindingKi> 10 µMHypothetical

Table 2: Illustrative Cytotoxicity Profile of this compound

Cell LineAssay TypeParameterValue
HEK293MTT Assay (72h)IC50~50-100 µM
HepG2MTT Assay (72h)IC50~75-150 µM
A549MTT Assay (72h)IC50~100-200 µM

Key Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is for determining the cytotoxic effects of this compound on adherent cells in a 96-well plate format.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the this compound dilutions to the respective wells. Include vehicle-only control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After incubation, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.

  • Solubilization: Carefully aspirate the MTT solution and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or on a plate shaker.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Subtract the background absorbance (wells with medium and MTT but no cells) from all readings. Calculate cell viability as a percentage of the vehicle-treated control. Plot the results as a dose-response curve to determine the IC50 value.[5][6]

Protocol 2: cAMP Assay for Gs-Coupled Receptor Antagonism

This protocol describes a method to measure the antagonistic effect of this compound on a Gs-coupled receptor using a competitive immunoassay or a bioluminescent assay.

Materials:

  • Cells expressing the Gs-coupled receptor of interest

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • This compound stock solution

  • Known agonist for the receptor of interest

  • cAMP assay kit (e.g., HTRF, ELISA, or bioluminescent-based)

  • White or black 96-well or 384-well plates (depending on the assay kit)

  • Plate reader compatible with the chosen assay technology

Procedure:

  • Cell Seeding: Seed cells into the appropriate assay plate and allow them to grow to the desired confluency.

  • Compound Pre-incubation: Prepare dilutions of this compound in assay buffer. Remove the culture medium and add the this compound dilutions to the cells. Incubate for a short period (e.g., 15-30 minutes) at room temperature or 37°C.

  • Agonist Stimulation: Prepare the agonist at a concentration of 2x its EC80 in assay buffer. Add an equal volume of the 2x agonist solution to the wells containing this compound. Also, include control wells with this compound alone (to check for agonist activity) and agonist alone (for maximal stimulation).

  • Incubation: Incubate the plate for the time recommended by the cAMP assay kit manufacturer (typically 15-60 minutes) to allow for cAMP production.

  • Cell Lysis and cAMP Detection: Follow the instructions of the cAMP assay kit to lyse the cells and perform the detection reaction. This usually involves adding a lysis buffer followed by detection reagents.

  • Signal Measurement: Read the plate on a compatible plate reader.

  • Data Analysis: Generate a dose-response curve by plotting the signal against the logarithm of the this compound concentration. Calculate the IC50 value for this compound's antagonistic activity.

Visualizations

G This compound's Primary and Potential Off-Target Signaling cluster_0 On-Target Pathway cluster_1 Potential Off-Target Pathway This compound This compound Beta-Adrenergic Receptor Beta-Adrenergic Receptor This compound->Beta-Adrenergic Receptor Antagonizes Adenylyl Cyclase (Inhibited) Adenylyl Cyclase (Inhibited) Beta-Adrenergic Receptor->Adenylyl Cyclase (Inhibited) Inhibits Gs cAMP (Decreased) cAMP (Decreased) Adenylyl Cyclase (Inhibited)->cAMP (Decreased) Cellular Response (On-Target) Cellular Response (On-Target) cAMP (Decreased)->Cellular Response (On-Target) This compound (High Conc.) This compound (High Conc.) Other GPCR Other GPCR This compound (High Conc.)->Other GPCR Weakly Binds Downstream Signaling Downstream Signaling Other GPCR->Downstream Signaling Off-Target Effect Off-Target Effect Downstream Signaling->Off-Target Effect

Caption: this compound's on-target and potential off-target signaling pathways.

G Troubleshooting Workflow for Unexpected Cytotoxicity Start Start Unexpected Decrease in Viability Unexpected Decrease in Viability Start->Unexpected Decrease in Viability Is the concentration >10x the on-target EC50? Is the concentration >10x the on-target EC50? Unexpected Decrease in Viability->Is the concentration >10x the on-target EC50? Perform Orthogonal Viability Assay Perform Orthogonal Viability Assay Is the concentration >10x the on-target EC50?->Perform Orthogonal Viability Assay Yes Investigate On-Target Signaling Effects Investigate On-Target Signaling Effects Is the concentration >10x the on-target EC50?->Investigate On-Target Signaling Effects No Is cytotoxicity confirmed? Is cytotoxicity confirmed? Perform Orthogonal Viability Assay->Is cytotoxicity confirmed? Conclusion: True Cytotoxicity Conclusion: True Cytotoxicity Is cytotoxicity confirmed?->Conclusion: True Cytotoxicity Yes Conclusion: Assay Interference Conclusion: Assay Interference Is cytotoxicity confirmed?->Conclusion: Assay Interference No

Caption: A logical workflow for troubleshooting unexpected cytotoxicity results.

References

Technical Support Center: Bufetolol Dosage Adjustment for Animal Species

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the adjustment of Bufetolol dosage for different animal species. Due to the limited publicly available data on this compound in various animal models, this guide emphasizes experimental diligence and provides a framework for establishing safe and effective dosing regimens.

Frequently Asked Questions (FAQs)

Q1: What is the established dosage of this compound for species other than humans?

A: Currently, there is a lack of established, peer-reviewed dosage guidelines for this compound in most animal species. Direct extrapolation from human dosage is not recommended due to significant interspecies differences in metabolism, pharmacokinetics, and pharmacodynamics. Researchers must conduct dose-finding studies to determine the appropriate dosage for their specific animal model.

Q2: How can I estimate a starting dose for my animal study?

A: A conservative starting dose can be estimated by extrapolating from data on other beta-blockers with similar mechanisms of action, such as propranolol or atenolol, for which veterinary dosage information is more readily available.[1][2][3][4][5] However, this should only be used as a preliminary guide for designing a dose-escalation study. It is crucial to start with a very low dose and carefully monitor the animals for any adverse effects.

Q3: What are the potential side effects of this compound in animals?

A: As a beta-blocker, this compound can be expected to have side effects similar to other drugs in its class. These may include bradycardia (slow heart rate), hypotension (low blood pressure), lethargy, and bronchoconstriction. Close monitoring of cardiovascular and respiratory parameters is essential, especially during initial dose-finding studies.

Q4: What is the mechanism of action of this compound?

A: this compound is a beta-adrenergic receptor antagonist, commonly known as a beta-blocker. It works by blocking the effects of catecholamines like adrenaline and noradrenaline on beta-adrenergic receptors. This leads to a reduction in heart rate, blood pressure, and cardiac contractility.

Troubleshooting Guide

Issue: Unexpected adverse events or mortality at the initial dose.

  • Troubleshooting Steps:

    • Cease Administration: Immediately stop the administration of this compound.

    • Provide Supportive Care: Address the specific symptoms exhibited by the animals (e.g., warming for hypothermia, fluid therapy for hypotension).

    • Review Dosage Calculation: Double-check all calculations for dose conversion and preparation.

    • Reduce the Dose: If the study is to be continued, reduce the starting dose by a significant margin (e.g., 50-90%) for the next cohort of animals.

    • Consider Species Sensitivity: The chosen animal model may be particularly sensitive to beta-blockade. Research the known sensitivities of the species to cardiovascular drugs.

Issue: No discernible therapeutic effect at the tested doses.

  • Troubleshooting Steps:

    • Verify Drug Formulation and Administration: Ensure the drug formulation is stable and was administered correctly to ensure proper absorption.

    • Gradual Dose Escalation: If no adverse effects were observed, gradually increase the dose in subsequent cohorts of animals. Monitor for both therapeutic and adverse effects at each dose level.

    • Pharmacokinetic Analysis: Consider conducting a pharmacokinetic study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your animal model. This will help in understanding if the drug is reaching the target tissues at sufficient concentrations.

    • Re-evaluate the Animal Model: The chosen animal model may not be appropriate for the specific therapeutic effect being investigated.

Data on Related Beta-Blockers in Veterinary Medicine

The following table summarizes dosage information for other beta-blockers used in dogs and cats. This data is for reference only and should not be directly applied to this compound without experimental validation.

DrugSpeciesDosageFrequencyReference
Propranolol Dog0.2 - 1.0 mg/kgEvery 8 hours, orally[1][3][4]
Cat2.5 - 5.0 mg/catEvery 8-12 hours, orally[1][4]
Atenolol Dog0.25 - 1.0 mg/kgEvery 12-24 hours, orally[1][2][5]
Cat6.25 - 12.5 mg/catEvery 12-24 hours, orally[1][2][5]

Experimental Protocols

Protocol: Interspecies Dose Extrapolation Based on Body Surface Area (BSA)

A common method for estimating a starting dose for a new animal study from a known dose in another species (e.g., humans) is to use body surface area (BSA) scaling. The Human Equivalent Dose (HED) can be calculated from an animal dose, and this principle can be reversed to estimate an animal dose from a human dose.

The formula for converting a dose from species A to species B is:

Dose (Species B) = Dose (Species A) x (Km factor (Species A) / Km factor (Species B))

Km Values for Different Species:

SpeciesBody Weight (kg)Km Factor
Human6037
Rat0.156
Mouse0.023
Rabbit1.812
Dog1020
Monkey312

Example Calculation: To convert a human dose of 1 mg/kg to a rat dose:

Dose (rat) = 1 mg/kg (human) x (37 / 6) ≈ 6.17 mg/kg

Important Note: This calculation provides only a rough estimate. A significant safety factor (e.g., 10-fold reduction) should be applied to the calculated starting dose for the first in-vivo experiments.

Visualizations

G cluster_workflow Experimental Workflow for Dosage Determination A Literature Review & Preliminary Dose Estimation B Acute Toxicity Study (Dose Escalation) A->B Inform Starting Dose C Establish Maximum Tolerated Dose (MTD) B->C Determine Safety Profile D Pharmacokinetic (PK) Studies C->D Guide Dose Selection E Pharmacodynamic (PD) Studies (Efficacy) D->E Correlate Exposure with Effect F Establish Therapeutic Dosage Range E->F Define Efficacious Doses G cluster_pathway This compound Signaling Pathway This compound This compound BetaReceptor Beta-Adrenergic Receptor This compound->BetaReceptor Blocks GProtein G-Protein (Gs) BetaReceptor->GProtein Inhibits Activation AC Adenylyl Cyclase GProtein->AC Inhibits Activation cAMP cAMP AC->cAMP Reduces Production PKA Protein Kinase A (PKA) cAMP->PKA Reduces Activation CellularResponse Decreased Heart Rate & Blood Pressure PKA->CellularResponse Leads to

References

Minimizing autofluorescence in Bufetolol imaging studies

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Bufetolol Imaging Studies

Welcome to the technical support center for this compound imaging. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize autofluorescence and achieve high-quality imaging results in your research.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem in my this compound imaging studies?

A: Autofluorescence is the natural emission of light by biological structures when they are excited by light, a phenomenon that can interfere with the detection of specific fluorescent signals.[1][2] In the context of this compound imaging, where you are trying to detect a specific signal from a fluorescently-labeled this compound conjugate or its faint intrinsic fluorescence, the signal from endogenous fluorophores can obscure your target, leading to a low signal-to-noise ratio and potentially inaccurate localization.

Common sources of autofluorescence in biological samples include:

  • Metabolic Cofactors: Molecules like NAD(P)H and flavins, found in the cytoplasm and mitochondria, are major contributors.[1][2]

  • Structural Proteins: Collagen and elastin, key components of the extracellular matrix, fluoresce, particularly when excited with UV or blue light.[1][2]

  • Aging Pigments: Lipofuscin is a granular pigment that accumulates in cells over time, especially in neural tissues, and exhibits broad-spectrum autofluorescence.[1][3]

  • Red Blood Cells: The heme group in red blood cells can cause significant autofluorescence.[4]

  • Fixation: Aldehyde fixatives like formaldehyde and glutaraldehyde can induce fluorescence by cross-linking proteins.[5]

Q2: How can I minimize autofluorescence during sample preparation?

A: Proper sample preparation is the first and most critical step in controlling autofluorescence.

  • Choice of Fixative: If possible, use a non-aldehyde fixative like chilled methanol or ethanol.[6] If aldehyde fixation is necessary, prefer freshly prepared paraformaldehyde (PFA) over glutaraldehyde, as glutaraldehyde induces significantly more autofluorescence.[5] Also, minimize fixation time to what is necessary for adequate preservation.[4][7]

  • Perfusion: For tissue samples, perfusing the animal with phosphate-buffered saline (PBS) before fixation is highly effective at removing red blood cells, a major source of heme-related autofluorescence.[4][6]

  • Media and Reagents: When imaging live cells, use phenol red-free culture media, as phenol red is fluorescent.[1] Similarly, consider replacing Fetal Bovine Serum (FBS) with Bovine Serum Albumin (BSA) in your staining buffer, or reduce the FBS concentration, as it can contribute to background fluorescence.[6]

Q3: What are the most effective chemical quenching methods to reduce autofluorescence?

A: Chemical quenching agents can be applied to samples after fixation and before imaging to reduce background fluorescence. Sudan Black B (SBB) is a widely used and effective agent.[8][9]

Comparison of Common Quenching Agents

Quenching AgentTarget Autofluorescence SourceTypical ReductionProsCons
Sudan Black B (0.1% in 70% Ethanol) Lipofuscin, Aldehyde-induced65-95%[9]Highly effective, easy to prepare.[8][9]Can sometimes introduce its own dark precipitates if not filtered properly.
Sodium Borohydride (NaBH₄) Aldehyde-inducedVariableCan reduce some fixation-induced fluorescence.[4]Results can be inconsistent; may damage tissue or epitopes.[4][10]
Commercial Reagents (e.g., TrueVIEW) Broad-spectrum (Collagen, Elastin, RBCs, Aldehydes)SignificantSpecifically formulated for quenching, often includes antifade mounting media.[11]Higher cost compared to standard lab chemicals.
Copper Sulfate (in Ammonium Acetate) General quenchingModerateCan be effective in some tissues.[12]Less effective than SBB for strong lipofuscin autofluorescence.[9]

Detailed Experimental Protocol: Sudan Black B Quenching

This protocol is designed for use on formalin-fixed, paraffin-embedded (FFPE) or frozen tissue sections.[8][13][14]

  • Preparation: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir for 15-20 minutes and filter through a 0.2 µm syringe filter to remove any undissolved particles.

  • Deparaffinization and Rehydration: For FFPE sections, deparaffinize slides using xylene and rehydrate through a graded series of ethanol (100%, 95%, 70%) to distilled water. For frozen sections, bring slides to room temperature and wash briefly in PBS.

  • Incubation: Immerse the slides in the 0.1% Sudan Black B solution for 10-20 minutes at room temperature in the dark.[15]

  • Washing: To remove excess SBB, wash the slides thoroughly. Perform three washes of 5 minutes each in PBS.[15] A brief rinse in 70% ethanol can also be used, but extensive washing in ethanol may remove the desired quenching effect.

  • Proceed with Staining: After washing, slides can be processed for immunofluorescence or other fluorescent staining protocols.

Troubleshooting Guides

Q4: My signal is still weak after quenching. What other strategies can I try?

A: If chemical quenching is insufficient, consider photobleaching or spectral imaging techniques.

  • Photobleaching: This involves intentionally exposing your sample to high-intensity light to "burn out" the autofluorescent molecules before you begin your actual imaging.[16] This method can be effective but requires careful optimization to avoid damaging your specific fluorescent probe.[16] A simple method involves irradiating slide-mounted tissue with a white LED array for several hours.[16] One study found that filtered sunlight significantly reduced arterial autofluorescence.[17]

  • Spectral Unmixing: This is a computational technique available on many modern confocal or multispectral microscopes. It works by acquiring the emission spectrum at each pixel of the image.[18] By providing the microscope software with a "pure" spectrum of your this compound-linked fluorophore and a "pure" spectrum of the autofluorescence (from an unstained control sample), the software can mathematically separate the two signals, effectively removing the autofluorescence contribution from the final image.[19][20][21]

Q5: How do I choose the right fluorophore for my this compound conjugate to avoid autofluorescence?

A: Strategic fluorophore selection is crucial. Most endogenous autofluorescence is strongest in the blue and green regions of the spectrum (400-550 nm).[3][5]

  • Go Red or Far-Red: Whenever possible, choose fluorophores that are excited by and emit light in the red (>600 nm) or far-red (>650 nm) spectral regions.[4][21] Autofluorescence is naturally much lower at these longer wavelengths, which will dramatically improve your signal-to-noise ratio.

  • Use Bright, Photostable Dyes: Select modern, bright fluorophores (e.g., Alexa Fluor or DyLight series) with narrow emission spectra.[22] A brighter dye is more likely to produce a signal that can be distinguished from the background.[6]

Visualizations and Workflows

Biological Context: this compound Signaling Pathway

This compound is a beta-blocker that acts as an antagonist at beta-adrenergic receptors.[23][24] Understanding this pathway provides context for the biological systems you are imaging.

cluster_membrane Cell Membrane BetaReceptor Beta-Adrenergic Receptor GProtein G-Protein (Gs) BetaReceptor->GProtein Activates AC Adenylyl Cyclase GProtein->AC Activates cAMP cAMP AC->cAMP Converts Epinephrine Epinephrine/ Norepinephrine Epinephrine->BetaReceptor Activates This compound This compound This compound->BetaReceptor Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Increased Heart Rate) PKA->Response Phosphorylates Targets

Caption: this compound blocks beta-adrenergic receptor signaling.

Experimental Workflow for Minimizing Autofluorescence

This workflow outlines the key decision points and steps from sample preparation to final image analysis.

cluster_prep 1. Sample Preparation cluster_reduction 2. Autofluorescence Reduction cluster_imaging 3. Staining & Imaging cluster_analysis 4. Data Analysis A Harvest Tissue/ Cells B Perfusion with PBS? (for tissue) A->B C Fixation (e.g., 4% PFA) B->C Yes/No D Apply Quenching Agent? (e.g., Sudan Black B) C->D E Perform Photobleaching? D->E Yes/No F Fluorescent Staining (this compound Conjugate) E->F Yes/No G Acquire Images (Spectral Detector Recommended) F->G H Perform Spectral Unmixing? G->H I Analyze Final Image H->I Yes/No

Caption: Workflow for imaging with autofluorescence reduction.

Troubleshooting Decision Tree

Use this logical guide to select the appropriate autofluorescence reduction strategy.

Start High Autofluorescence Detected? Source Identify Primary Source Start->Source Yes Fixation Fixation-Induced Source->Fixation Aldehyde Fixative Lipofuscin Lipofuscin / Granules Source->Lipofuscin Punctate / Yellow Broad Broad / Diffuse Source->Broad Across Sample RBCs Red Blood Cells Source->RBCs Vascular Areas Sol_Fix Use non-aldehyde fixative Minimize fixation time Fixation->Sol_Fix Sol_Lipo Use Sudan Black B or Photobleaching Lipofuscin->Sol_Lipo Sol_Broad Use Far-Red Fluorophore Perform Spectral Unmixing Broad->Sol_Broad Sol_RBCs Perfuse with PBS before fixation RBCs->Sol_RBCs

Caption: Decision tree for selecting a reduction method.

References

Validation & Comparative

A Comparative Guide to the Electrophysiological Effects of Bufetolol and Propranolol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electrophysiological effects of two beta-adrenergic receptor antagonists, bufetolol and propranolol. The information presented is based on available experimental data to assist researchers and professionals in the fields of pharmacology and drug development in understanding the distinct cardiac electrophysiological profiles of these two agents.

Executive Summary

This compound and propranolol are both beta-adrenoceptor blocking agents with notable effects on cardiac electrophysiology. Experimental data suggests that both drugs exhibit membrane-stabilizing activity, leading to a decrease in the excitability of cardiac muscle. While both effectively block beta-adrenergic receptors, they display different potencies and varying effects on specific electrophysiological parameters. At higher concentrations, both drugs significantly alter the cardiac action potential, though the specifics of these changes, such as effects on repolarization and refractory periods, show some distinctions. Propranolol is a non-selective beta-blocker, while this compound's selectivity profile is also a key consideration in its overall electrophysiological impact.

Quantitative Data Comparison

The following table summarizes the key quantitative electrophysiological effects of this compound and propranolol as reported in comparative in vitro studies.

Electrophysiological ParameterDrugConcentrationSpecies/TissueObserved EffectCitation
Beta-Adrenoceptor Blockade (pA2 value) This compound-Guinea Pig Sinus Node8.65 (against isoproterenol)[1]
Action Potential (Overshoot, Amplitude, Max Rate of Rise) This compound3 x 10⁻⁵ g/mlGuinea Pig Atrial MuscleSignificant Decrease[1]
Propranolol10⁻⁶ g/mlDog Papillary MuscleSignificant Decrease in Max Rate of Rise[2]
Action Potential Repolarization (50% and 90%) This compound3 x 10⁻⁵ g/mlGuinea Pig Atrial MuscleProlonged[1]
Maximum Responsive Frequency This compound3 x 10⁻⁵ g/mlGuinea Pig Atrial MuscleDecreased[1]
Propranolol10⁻⁵ g/mlDog Papillary MuscleDecreased[2]
Effective Refractory Period This compound3 x 10⁻⁵ g/mlDog Papillary MuscleNot Affected[2]
Propranolol10⁻⁵ g/mlDog Papillary MuscleNot Affected[2]
Excitability This compound3 x 10⁻⁵ g/mlGuinea Pig Atrial MuscleSuppressed[1]
Propranolol10⁻⁵ g/mlGuinea Pig Atrial MuscleSimilar Suppressive Effect to this compound[1]
Critical Threshold Potential This compound10⁻⁵ to 10⁻⁴ g/mlDog Papillary MuscleShifted to a more positive potential[2]
Propranolol10⁻⁶ g/mlDog Papillary MuscleShifted to a more positive potential[2]

Experimental Protocols

Detailed experimental protocols for the direct comparative studies between this compound and propranolol were not available in the public domain. However, based on the methodologies described in the cited abstracts and other similar electrophysiological studies, the following general protocols are inferred.

Isolated Guinea Pig Atria Preparation

This experimental model is frequently used to assess the effects of pharmacological agents on cardiac action potentials and contractility.

  • Tissue Preparation: Guinea pigs are euthanized, and their hearts are rapidly excised and placed in an oxygenated Krebs-Henseleit solution. The atria are then carefully dissected and mounted in an organ bath.

  • Superfusion: The atrial preparations are superfused with a warmed (typically 37°C) and oxygenated (95% O₂ / 5% CO₂) physiological salt solution.

  • Electrophysiological Recordings: Intracellular action potentials are recorded using glass microelectrodes filled with a high-potassium solution, which are impaled into the atrial muscle cells. Parameters such as resting membrane potential, action potential amplitude, overshoot, maximum rate of rise (Vmax), and action potential duration at 50% and 90% repolarization (APD₅₀ and APD₉₀) are measured.

  • Drug Application: this compound and propranolol are added to the superfusion solution at various concentrations to determine their effects on the recorded electrophysiological parameters. A concentration-response relationship is typically established.

  • Pacing: The atria are often electrically stimulated at a constant frequency to ensure a stable baseline and to study rate-dependent effects of the drugs.

Dog Papillary Muscle Preparation with Sucrose-Gap Method

This technique allows for the study of the electrophysiological properties of multicellular cardiac preparations.

  • Tissue Preparation: Papillary muscles are excised from the hearts of dogs and mounted in a three-chambered bath.

  • Sucrose-Gap Technique: The central chamber is perfused with a non-ionic sucrose solution, which electrically isolates the segment of the muscle in this chamber from the other two chambers perfused with physiological salt solution.[3] This creates a "sucrose gap" that allows for the measurement of transmembrane potential changes.[3]

  • Electrophysiological Measurements: One of the outer chambers is used for electrical stimulation, and the other is used for recording the electrical responses. This setup allows for the measurement of parameters like the maximum rate of rise of the action potential and the effective refractory period.

  • Drug Administration: The drugs of interest, in this case, this compound and propranolol, are introduced into the perfusing solution to assess their impact on the measured electrophysiological properties.

Signaling Pathways and Mechanisms of Action

Both this compound and propranolol are beta-adrenergic receptor antagonists. Their primary mechanism of action involves blocking the binding of catecholamines (e.g., adrenaline and noradrenaline) to beta-adrenergic receptors on cardiac myocytes. This blockade inhibits the downstream signaling cascade that is normally initiated by receptor activation.

Beta_Adrenergic_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamines Catecholamines Beta_Adrenergic_Receptor β-Adrenergic Receptor Catecholamines->Beta_Adrenergic_Receptor Binds to G_Protein Gs Protein Beta_Adrenergic_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Effects Increased Heart Rate & Contractility PKA->Cellular_Effects Leads to Bufetolol_Propranolol This compound / Propranolol Bufetolol_Propranolol->Beta_Adrenergic_Receptor Block

Beta-Adrenergic Receptor Signaling Pathway and Blockade

The diagram above illustrates the canonical beta-adrenergic signaling pathway in a cardiac myocyte. Catecholamines bind to the beta-adrenergic receptor, activating a Gs protein, which in turn stimulates adenylate cyclase to produce cyclic AMP (cAMP) from ATP.[4][5][6] cAMP then activates Protein Kinase A (PKA), leading to the phosphorylation of various intracellular proteins that result in increased heart rate and contractility.[4][5][6] this compound and propranolol exert their primary effect by competitively blocking the beta-adrenergic receptor, thereby inhibiting this entire cascade.

At higher concentrations, both drugs exhibit "membrane-stabilizing" or "quinidine-like" effects, which are independent of their beta-blocking properties.[1][2] This is attributed to the blockade of sodium channels in the cardiac cell membrane.

Experimental_Workflow Start Start: Tissue Preparation Isolation Isolate Guinea Pig Atria or Dog Papillary Muscle Start->Isolation Mounting Mount Tissue in Organ/Sucrose-Gap Bath Isolation->Mounting Stabilization Stabilize Preparation with Physiological Solution Mounting->Stabilization Baseline Record Baseline Electrophysiological Parameters Stabilization->Baseline Drug_Application Apply this compound or Propranolol Baseline->Drug_Application Record_Effects Record Electrophysiological Changes Drug_Application->Record_Effects Analysis Data Analysis and Comparison Record_Effects->Analysis End End Analysis->End

Generalized Experimental Workflow

Conclusion

Both this compound and propranolol demonstrate significant effects on cardiac electrophysiology, primarily through beta-adrenoceptor blockade and, at higher concentrations, through membrane-stabilizing actions. The available data indicates that while both drugs decrease cardiac excitability, they may have different effects on the duration of the action potential and the effective refractory period. A definitive and more detailed comparison would necessitate access to the full-text publications of the primary comparative studies. Researchers are encouraged to consult the original literature for a more in-depth understanding of the experimental conditions and a comprehensive interpretation of the data.

References

Comparative Efficacy of Bufetolol and Metoprolol in Hypertension Models: A Research Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the beta-blockers Bufetolol and Metoprolol, focusing on their efficacy in preclinical hypertension models. The information is intended to support research and development efforts in cardiovascular pharmacology.

Introduction

This compound and Metoprolol are both beta-adrenoceptor antagonists utilized in the management of hypertension.[1] Metoprolol is a well-established cardioselective β1-blocker, while this compound is reported to be a beta-blocker with additional vasodilatory properties.[1] Understanding their comparative efficacy and mechanisms of action in relevant animal models is crucial for the development of more effective antihypertensive therapies. The spontaneously hypertensive rat (SHR) is a widely used and accepted genetic model of human essential hypertension.[2][3]

Data Presentation

Due to the limited availability of direct comparative studies of this compound and Metoprolol in the same hypertension model, this guide presents data synthesized from individual studies on each compound, primarily in spontaneously hypertensive rats (SHR).

DrugAnimal ModelDoseRoute of AdministrationChange in Mean Arterial Pressure (MAP)Change in Heart Rate (HR)Reference
Metoprolol Spontaneously Hypertensive Rat (SHR)4 µmol/kg/hInfusionSustained decrease starting in the 3rd hourReduced[4]
This compound Information on specific in vivo antihypertensive effects in SHR with quantitative data on blood pressure and heart rate is not readily available in the public domain. Further research is required to establish a direct comparison.----

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for evaluating the antihypertensive effects of compounds in spontaneously hypertensive rats.

General Protocol for Antihypertensive Activity Screening in Spontaneously Hypertensive Rats (SHR)
  • Animal Model: Male spontaneously hypertensive rats (SHR) are a suitable model for essential hypertension.[1][2] Age-matched Wistar-Kyoto (WKY) rats can be used as normotensive controls. The development of hypertension in SHR begins around 6 weeks of age and is well-established by 10-15 weeks.[5]

  • Housing and Acclimatization: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum. A period of acclimatization of at least one week is recommended before the start of the experiment.[1]

  • Blood Pressure and Heart Rate Measurement:

    • Telemetry: For continuous and stress-free monitoring, telemetry transmitters can be surgically implanted into the abdominal aorta of the rats. This allows for the recording of real-time blood pressure and heart rate data in conscious, freely moving animals.[1]

    • Tail-Cuff Method: This non-invasive method can also be used for repeated measurements of systolic blood pressure. Animals need to be trained to the procedure to minimize stress-induced variations in blood pressure.[6]

  • Drug Administration:

    • Oral Gavage: Test compounds can be administered orally via gavage. The volume and vehicle should be consistent across all experimental groups.[1]

    • Intravenous Infusion: For continuous administration and rapid assessment of effects, drugs can be infused intravenously via a cannulated vein.[4]

  • Experimental Groups:

    • Vehicle Control Group (receiving only the vehicle)

    • This compound-treated Group (various doses)

    • Metoprolol-treated Group (various doses)

    • Positive Control Group (e.g., a known antihypertensive agent)

  • Data Analysis: Data on blood pressure and heart rate are collected at baseline and at various time points after drug administration. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine the significance of the observed changes between the different treatment groups.

Mandatory Visualizations

Signaling Pathway of Beta-Blockers

Beta-blockers like this compound and Metoprolol exert their effects by antagonizing beta-adrenergic receptors. The following diagram illustrates the general signaling pathway.

BetaBlocker_Pathway cluster_cell Cardiomyocyte / Vascular Smooth Muscle Cell Catecholamines Catecholamines (Epinephrine, Norepinephrine) BetaReceptor β-Adrenergic Receptor Catecholamines->BetaReceptor Binds to GProtein G-Protein (Gs) BetaReceptor->GProtein Activates AC Adenylyl Cyclase GProtein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response: - Increased Heart Rate - Increased Contractility - Vasoconstriction (β2) PKA->CellularResponse Phosphorylates targets leading to BetaBlocker This compound / Metoprolol BetaBlocker->BetaReceptor Blocks

Caption: General signaling pathway of beta-adrenergic receptor activation and its blockade by this compound or Metoprolol.

Experimental Workflow for Comparative Efficacy Study

The following diagram outlines a typical experimental workflow for comparing the antihypertensive efficacy of this compound and Metoprolol.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis AnimalSelection Select Spontaneously Hypertensive Rats (SHR) Acclimatization Acclimatize animals for 1 week AnimalSelection->Acclimatization Baseline Measure baseline blood pressure and heart rate Acclimatization->Baseline Grouping Randomly assign to treatment groups Baseline->Grouping Vehicle Vehicle Control Grouping->Vehicle BufetololDoses This compound (Low, Mid, High Dose) Grouping->BufetololDoses MetoprololDoses Metoprolol (Low, Mid, High Dose) Grouping->MetoprololDoses Monitoring Monitor blood pressure and heart rate continuously Vehicle->Monitoring BufetololDoses->Monitoring MetoprololDoses->Monitoring DataCollection Collect data at specified time points Monitoring->DataCollection Analysis Statistical analysis of blood pressure and heart rate changes DataCollection->Analysis Comparison Compare efficacy of This compound vs. Metoprolol Analysis->Comparison

References

Validating Bufetolol's Profile as a Selective Beta-1 Adrenergic Antagonist: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Bufetolol, a beta-adrenergic antagonist, against established selective beta-1 and non-selective beta-blockers. Through the examination of available binding affinity data and detailed experimental protocols, this document aims to objectively evaluate this compound's selectivity for the beta-1 adrenergic receptor, a critical determinant of its therapeutic action and side-effect profile.

Comparative Analysis of Beta-Adrenergic Antagonists

The clinical efficacy and safety of beta-blockers are intrinsically linked to their selectivity for beta-1 adrenergic receptors, which are predominantly located in the heart, over beta-2 adrenergic receptors found in the lungs and other tissues.[1][2][3] Selective beta-1 antagonists, such as Bisoprolol, offer the advantage of targeted cardiac effects, minimizing the risk of bronchoconstriction and other side effects associated with beta-2 blockade.[4][5] In contrast, non-selective beta-blockers like Propranolol antagonize both receptor subtypes.[2]

This compound is classified as a beta-adrenoceptor antagonist.[6] Experimental data from studies on guinea pig atria have determined a pA2 value of 8.65 for this compound against the non-selective beta-agonist isoproterenol.[7] The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist, providing a measure of the antagonist's potency.[8][9] While this indicates significant beta-blocking activity, it does not in itself quantify the selectivity for beta-1 versus beta-2 receptors.

To provide a clear comparison, the following table summarizes the binding affinities (Ki) of this compound's comparators for human beta-1 and beta-2 adrenergic receptors. The Ki value represents the inhibition constant, with a lower value indicating higher binding affinity. The selectivity ratio is calculated as Ki (beta-2) / Ki (beta-1), where a higher ratio signifies greater selectivity for the beta-1 receptor. Due to the absence of specific Ki values for this compound in the reviewed literature, its entry reflects the available pA2 data.

CompoundBeta-1 Ki (nM)Beta-2 Ki (nM)Beta-1 Selectivity Ratio (β2 Ki / β1 Ki)Classification
This compound pA2 = 8.65*Not AvailableNot AvailableBeta-Adrenergic Antagonist
Bisoprolol 1014014Selective Beta-1 Antagonist[2][10]
Propranolol 4.60.550.12Non-Selective Beta Antagonist[2]

Note: The pA2 value for this compound was determined in guinea pig atrial tissue against isoproterenol-induced positive chronotropic effects, which are primarily mediated by beta-1 receptors.[7] A direct conversion of pA2 to a precise Ki value without further experimental details is not straightforward, as pA2 is a functional measure of antagonism while Ki is a direct measure of binding affinity.[8][11]

Experimental Protocols

To determine the binding affinity and selectivity of a compound like this compound, a radioligand binding assay is a standard and robust method.

Radioligand Binding Assay for Beta-Adrenergic Receptor Selectivity

Objective: To determine the inhibition constant (Ki) of a test compound (e.g., this compound) for beta-1 and beta-2 adrenergic receptors.

Materials:

  • Cell membranes prepared from cell lines stably expressing either human beta-1 or beta-2 adrenergic receptors.

  • Radioligand: [3H]-CGP 12177 (a non-selective beta-adrenergic antagonist).

  • Test compounds: this compound, Bisoprolol (positive control for beta-1 selectivity), Propranolol (non-selective control).

  • Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes (expressing either beta-1 or beta-2 receptors), a fixed concentration of the radioligand [3H]-CGP 12177, and varying concentrations of the test compound.

  • Equilibration: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand. The filters will trap the cell membranes with the bound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of a non-labeled antagonist like propranolol) from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizing the Mechanisms

To better understand the experimental workflow and the underlying signaling pathways, the following diagrams are provided.

Experimental_Workflow cluster_preparation Preparation cluster_assay Radioligand Binding Assay cluster_analysis Data Analysis prep1 Cell Culture with Human β1 or β2 Receptors prep2 Membrane Preparation prep1->prep2 assay1 Incubation: Membranes + [3H]-CGP 12177 + Test Compound prep2->assay1 assay2 Filtration & Washing assay1->assay2 assay3 Scintillation Counting assay2->assay3 analysis1 Determine IC50 assay3->analysis1 analysis2 Calculate Ki (Cheng-Prusoff Equation) analysis1->analysis2 result Validation of Selectivity analysis2->result Selectivity Ratio (Ki β2 / Ki β1)

Figure 1. Experimental workflow for determining beta-blocker selectivity.

Signaling_Pathway cluster_receptor Cell Membrane beta1 β1-Adrenergic Receptor g_protein Gs Protein beta1->g_protein Activates agonist Agonist (e.g., Norepinephrine) agonist->beta1 Activates antagonist Selective β1 Antagonist (e.g., this compound) antagonist->beta1 Blocks ac Adenylate Cyclase g_protein->ac Stimulates camp cAMP ac->camp Converts atp ATP pka Protein Kinase A (PKA) camp->pka Activates response Increased Heart Rate & Contractility pka->response Leads to

References

Head-to-head comparison of Bufetolol and atenolol pharmacokinetics

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of β-adrenergic receptor antagonists, both bufetolol and atenolol have been utilized in research and clinical settings. Understanding their pharmacokinetic profiles is crucial for drug development professionals and researchers in predicting their absorption, distribution, metabolism, and excretion (ADME) characteristics. This guide provides a detailed comparison of the available pharmacokinetic data for this compound and atenolol, supported by experimental methodologies.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for this compound and atenolol based on data from human studies. It is important to note that publicly available data for this compound is considerably more limited than for atenolol.

Pharmacokinetic ParameterThis compound (as Butofilolol)Atenolol
Oral Bioavailability Data Not Available~50%[1][2]
Time to Peak (Tmax) 2 - 3 hours[3]2 - 4 hours[4]
Peak Plasma Conc. (Cmax) 120 - 430 ng/mL (after 100 mg dose)[3]~0.49 µg/mL (after 100 mg dose)
Volume of Distribution (Vd) 200 - 500 L[3]63.8 - 112.5 L
Plasma Protein Binding Data Not Available6 - 16%
Elimination Half-life (t½) Data Not Available6 - 7 hours[3]
Metabolism Assumed to be extensiveMinimal (~5-10%)[2][3]
Primary Excretion Route Hepatic (inferred)Renal (~85% unchanged)[3][5]
Apparent Clearance 40 - 70 L/h[3]97.3 - 176.3 mL/min

Experimental Protocols

The determination of the pharmacokinetic parameters listed above relies on well-defined clinical study protocols. Below are representative methodologies for evaluating the pharmacokinetics of orally administered drugs like this compound and atenolol.

Study Design for Oral Pharmacokinetics

A typical study to determine the pharmacokinetic profile of a new chemical entity or to compare formulations involves a single-dose, open-label study in a small cohort of healthy volunteers.

1. Subject Recruitment and Screening:

  • A cohort of healthy adult subjects (e.g., 6-12 individuals) is recruited.

  • Subjects undergo a full medical screening, including blood and urine analysis, to ensure normal hepatic and renal function.

  • Informed consent is obtained from all participants prior to the study.

2. Drug Administration:

  • Following an overnight fast, subjects are administered a single oral dose of the drug (e.g., 100 mg of this compound or atenolol) with a standardized volume of water.

  • Food is typically withheld for a specified period (e.g., 4 hours) post-administration to avoid interference with absorption.

3. Sample Collection:

  • Serial blood samples are collected into heparinized tubes at predefined time points. For instance: pre-dose (0 hours), and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.

  • Plasma is separated by centrifugation and stored frozen (e.g., at -20°C or -80°C) until analysis.

  • Urine is often collected over specified intervals (e.g., 0-4h, 4-8h, 8-12h, 12-24h) to determine the extent of renal excretion of the parent drug and its metabolites.

Analytical Methodology: Atenolol Quantification

The concentration of atenolol in plasma samples is commonly determined using High-Performance Liquid Chromatography (HPLC).

  • Sample Preparation: Atenolol and an internal standard (e.g., metoprolol) are extracted from the plasma matrix. This is often achieved through a liquid-liquid extraction process. For example, a precipitating agent is added to the plasma, followed by the extraction solvent. The organic layer is then separated, evaporated to dryness, and the residue is reconstituted in the mobile phase.

  • Chromatographic Conditions:

    • Column: A reverse-phase column, such as an Ace C18, is typically used.

    • Mobile Phase: An isocratic mobile phase, for example, a mixture of methanol and water (50:50, v/v) containing 0.1% trifluoroacetic acid, is pumped at a constant flow rate.

    • Detection: Detection can be performed using a UV detector or, for higher sensitivity and specificity, a fluorescence detector (e.g., excitation at 229 nm and emission at 309 nm).

  • Quantification: A calibration curve is generated using standard solutions of known atenolol concentrations. The concentration of atenolol in the study samples is then determined by comparing the peak area (or height) ratio of the analyte to the internal standard against this calibration curve.

Analytical Methodology: this compound Quantification

While specific published protocols for this compound are scarce, a similar HPLC-based approach would be employed. The methodology would involve:

  • Development of a specific extraction procedure for this compound from plasma.

  • Optimization of chromatographic conditions (column, mobile phase, flow rate) to achieve adequate separation of this compound from endogenous plasma components.

  • Validation of the analytical method for linearity, accuracy, precision, and sensitivity according to regulatory guidelines.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of a comparative pharmacokinetic study.

G cluster_0 Phase 1: Study Setup cluster_1 Phase 2: Clinical Conduct cluster_2 Phase 3: Bioanalysis cluster_3 Phase 4: Data Analysis A Subject Screening & Recruitment B Informed Consent A->B C Randomization (Crossover Design) B->C D Drug A (e.g., this compound) Administration C->D E Serial Blood & Urine Sampling D->E F Washout Period E->F I Plasma & Urine Sample Processing E->I G Drug B (e.g., Atenolol) Administration F->G H Serial Blood & Urine Sampling G->H H->I J LC-MS/MS or HPLC Analysis I->J K Concentration Determination J->K L Pharmacokinetic Modeling (NCA, Compartmental) K->L M Calculation of Parameters (AUC, Cmax, t½, etc.) L->M N Statistical Comparison M->N O Final Report & Comparison Guide N->O

Caption: Workflow for a comparative pharmacokinetic study.

Summary and Conclusion

Atenolol is a hydrophilic molecule that undergoes minimal hepatic metabolism and is primarily excreted unchanged by the kidneys. Its pharmacokinetic profile is well-characterized, with an oral bioavailability of approximately 50% and an elimination half-life of 6 to 7 hours[1][2][3].

In contrast, the pharmacokinetic profile of this compound (butofilolol) is less defined in the available literature. The low urinary excretion of the parent drug (~4%) after an oral dose strongly suggests that it is extensively metabolized, likely in the liver[3]. This metabolic profile differs significantly from that of atenolol. The large apparent volume of distribution indicates that this compound distributes widely into the tissues[3].

For drug development professionals, the key takeaway is the pronounced difference in the elimination pathways of these two beta-blockers. The heavy reliance of atenolol on renal excretion necessitates dose adjustments in patients with renal impairment. Conversely, the presumed hepatic metabolism of this compound would require careful consideration in patients with liver dysfunction. Further studies are required to fully characterize the bioavailability, protein binding, and elimination half-life of this compound to enable a more complete and direct comparison with atenolol.

References

Unveiling the Selectivity of Bufetolol: A Comparative Analysis of Cross-Reactivity with G-Protein Coupled Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the G-protein coupled receptor (GPCR) cross-reactivity of the beta-blocker Bufetolol. While direct experimental data on this compound's interaction with a broad panel of GPCRs is limited in publicly available literature, this document aims to provide a framework for understanding potential off-target effects by drawing comparisons with other beta-blockers and outlining the standard experimental methodologies used to assess such interactions.

Introduction to this compound and GPCR Selectivity

This compound is a non-selective beta-adrenergic receptor antagonist, primarily used in the management of hypertension and angina pectoris. Its therapeutic effects are mediated through the blockade of β1 and β2-adrenergic receptors, which are members of the vast G-protein coupled receptor (GPCR) superfamily.[1][2] The clinical efficacy and safety profile of any drug targeting GPCRs are critically dependent on its selectivity. Off-target interactions with other GPCRs can lead to unforeseen side effects or, in some cases, beneficial polypharmacology. A comprehensive understanding of a drug's cross-reactivity profile is therefore essential for drug development and rational therapeutic use.

Comparative Cross-Reactivity Data

Table 1: Comparative Binding Affinities of Selected Beta-Blockers with Incretin and Other Class B GPCRs

Beta-BlockerReceptorBinding Affinity (Docking Score)
Atenolol GLP-1R-7.5
GIPR-7.1
GCGR-7.8
Metoprolol GLP-1R-7.9
GIPR-7.4
GCGR-8.1
Carvedilol GLP-1R-9.2
GIPR-8.5
GCGR-9.5
Nebivolol GLP-1R-9.0
GIPR-8.3
GCGR-9.3
Labetalol GLP-1R-8.8
GIPR-8.1
GCGR-9.1

Source: Adapted from a study on the potential off-target effects of beta-blockers on gut hormone receptors. The binding affinity is represented by docking scores, where a more negative value indicates a stronger predicted binding affinity.

Signaling Pathways

The interaction of this compound with its primary targets, the β-adrenergic receptors, inhibits the canonical Gs-protein signaling pathway. However, potential cross-reactivity with other GPCRs could modulate a variety of other signaling cascades.

cluster_beta β-Adrenergic Receptor Signaling cluster_off_target Potential Off-Target GPCR Signaling This compound This compound beta_AR β-Adrenergic Receptor This compound->beta_AR Antagonist Other_GPCR Other GPCR (e.g., Gq or Gi coupled) This compound->Other_GPCR Potential Cross-reactivity Gs Gs beta_AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Cellular_Response_beta Physiological Response (e.g., ↓ Heart Rate) PKA->Cellular_Response_beta Phosphorylates Targets Gq Gq Other_GPCR->Gq Activates Gi Gi Other_GPCR->Gi Activates PLC Phospholipase C Gq->PLC Activates AC_inhibited Adenylyl Cyclase Gi->AC_inhibited Inhibits IP3_DAG IP3 & DAG PLC->IP3_DAG Cleaves PIP2 to cAMP_inhibited ↓ cAMP AC_inhibited->cAMP_inhibited Ca_release Ca²⁺ Release IP3_DAG->Ca_release IP3 mediates PKC PKC IP3_DAG->PKC DAG activates Cellular_Response_off_target Off-Target Cellular Response Ca_release->Cellular_Response_off_target PKC->Cellular_Response_off_target cAMP_inhibited->Cellular_Response_off_target

Caption: Signaling pathways of this compound at β-adrenergic receptors and potential off-target GPCRs.

Experimental Protocols

To assess the cross-reactivity of this compound with other GPCRs, a tiered experimental approach is typically employed, starting with binding assays and followed by functional assays to determine the nature of the interaction.

Radioligand Binding Assay

This assay quantifies the ability of a test compound to displace a radiolabeled ligand from a specific receptor, providing data on binding affinity (Ki).

Methodology:

  • Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing the GPCR of interest or from cell lines overexpressing the recombinant receptor.

  • Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, and 1 mM EDTA.

  • Incubation: A fixed concentration of a suitable radioligand (e.g., ³H-labeled antagonist) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound (this compound).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.

Functional Assays

Functional assays are crucial to determine whether the binding of a compound to an off-target receptor results in agonism, antagonism, or inverse agonism.

a) cAMP Accumulation Assay:

This assay is used for Gs and Gi-coupled receptors.

Methodology:

  • Cell Culture: Cells expressing the target GPCR are cultured in appropriate media.

  • Treatment: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Agonist/Antagonist Mode:

    • Agonist mode: Cells are treated with increasing concentrations of this compound to measure any stimulation of cAMP production.

    • Antagonist mode: Cells are stimulated with a known agonist of the receptor in the presence of increasing concentrations of this compound to measure its inhibitory effect.

  • Lysis and Detection: Cells are lysed, and the intracellular cAMP levels are quantified using a suitable method, such as ELISA, HTRF, or AlphaScreen.

  • Data Analysis: Dose-response curves are generated to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).

b) Calcium Flux Assay:

This assay is used for Gq-coupled receptors that signal through the release of intracellular calcium.

Methodology:

  • Cell Loading: Cells expressing the target GPCR are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Measurement: The baseline fluorescence is measured.

  • Compound Addition: this compound (for agonist mode) or an agonist plus this compound (for antagonist mode) is added to the cells.

  • Fluorescence Reading: The change in fluorescence, corresponding to the change in intracellular calcium concentration, is monitored in real-time using a fluorescence plate reader.

  • Data Analysis: Dose-response curves are plotted to determine EC₅₀ or IC₅₀ values.

cluster_workflow GPCR Cross-Reactivity Experimental Workflow start Start: Test Compound (this compound) primary_screen Primary Screen: Radioligand Binding Assay (Panel of GPCRs) start->primary_screen no_binding No Significant Binding primary_screen->no_binding binding_hit Significant Binding Detected primary_screen->binding_hit end End: Characterize Off-Target Profile no_binding->end functional_assay Functional Assays: cAMP, Ca²⁺ Flux, etc. binding_hit->functional_assay agonist Agonist Activity functional_assay->agonist antagonist Antagonist Activity functional_assay->antagonist no_activity No Functional Activity functional_assay->no_activity agonist->end antagonist->end no_activity->end

Caption: A typical experimental workflow for assessing GPCR cross-reactivity.

Conclusion

While the primary pharmacological activity of this compound is well-established at β-adrenergic receptors, a comprehensive assessment of its cross-reactivity with other GPCRs is essential for a complete understanding of its pharmacological profile. The methodologies outlined in this guide provide a robust framework for such investigations. The comparative data from other beta-blockers suggest that off-target interactions within this drug class are possible and warrant further investigation for this compound. Future studies employing systematic screening against a broad panel of GPCRs will be invaluable in elucidating the full selectivity profile of this compound, thereby informing its clinical application and guiding the development of future therapeutics with improved selectivity.

References

A Comparative Guide to Bufetolol and Other Beta-Blockers: A Meta-Analysis of Available Evidence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the beta-blocker Bufetolol against other established alternatives such as Propranolol, Metoprolol, and Acebutolol. Due to a notable scarcity of published clinical trial data for this compound, this analysis relies on available preclinical data for this compound and contrasts it with the extensive clinical evidence for the comparator drugs in the treatment of hypertension and angina pectoris. This guide aims to offer a clear, data-driven perspective to inform research and development efforts in cardiovascular therapeutics.

Executive Summary

This compound is a beta-adrenoceptor antagonist with demonstrated electrophysiological effects in preclinical studies.[1][2] However, a comprehensive search of medical literature reveals a lack of robust clinical trial data, precluding a formal meta-analysis of its efficacy and safety in humans. In contrast, beta-blockers like Propranolol, Metoprolol, and Acebutolol have been extensively studied and are established treatments for cardiovascular conditions such as hypertension and angina pectoris. This guide summarizes the available preclinical data for this compound and presents a comparative overview with the clinical data of these established beta-blockers, highlighting the existing knowledge gaps and future research needs.

Mechanism of Action: Beta-Adrenergic Blockade

Beta-blockers, including this compound, exert their therapeutic effects by competitively antagonizing beta-adrenergic receptors.[3][4] This action inhibits the binding of endogenous catecholamines like epinephrine and norepinephrine. The primary mechanism involves the blockade of β1-receptors in the heart, leading to decreased heart rate (negative chronotropy), reduced myocardial contractility (negative inotropy), and lowered blood pressure.[3][4] Some beta-blockers also exhibit vasodilatory properties and can modulate the renin-angiotensin-aldosterone system.[4]

Signaling Pathway of Beta-Adrenergic Receptor Antagonism

The following diagram illustrates the generalized signaling pathway affected by beta-blockers.

BetaBlocker_Pathway cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Space Catecholamines Catecholamines (Epinephrine, Norepinephrine) Beta_Receptor β-Adrenergic Receptor Catecholamines->Beta_Receptor Binds to G_Protein Gs Protein Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channels L-type Ca²⁺ Channels PKA->Ca_Channels Phosphorylates HR ↑ Heart Rate PKA->HR Ca_Influx ↑ Ca²⁺ Influx Ca_Channels->Ca_Influx Contraction ↑ Myocardial Contraction Ca_Influx->Contraction This compound This compound (Beta-Blocker) This compound->Beta_Receptor Blocks

Beta-adrenergic receptor signaling pathway and the inhibitory action of this compound.

Comparative Data

Preclinical Data: this compound vs. Propranolol

A key preclinical study investigated the electrophysiological effects of this compound in comparison to Propranolol in guinea pig atria. The findings are summarized below.

ParameterThis compoundPropranololKey Findings
Beta-Blockade Potency (pA2) 8.65Not ReportedThis compound demonstrates potent beta-blocking activity against isoproterenol-induced positive chronotropic effects.[1]
Effect on Action Potential (at 3 x 10-5 g/ml) Decreased overshoot potential, amplitude, and max rate of rise; Prolonged repolarizationSimilar effects at 10-5 g/mlBoth drugs show membrane-stabilizing activity at higher concentrations.[1]
Effect on Contractile Force (at 3 x 10-5 g/ml) ReducedNot ReportedConsistent with negative inotropic effects of beta-blockade.[1]
Effect on Membrane Excitability SuppressedSimilar effects at 10-5 g/mlBoth drugs reduce the excitability of the atrial muscle membrane.[1]
Clinical Efficacy and Safety: Comparator Beta-Blockers

The following tables summarize the clinical data for Propranolol, Metoprolol, and Acebutolol in the management of hypertension and angina pectoris, based on published clinical trials.

Table 1: Efficacy in Hypertension

DrugDosage RangeBlood Pressure Reduction (Systolic/Diastolic)Heart Rate ReductionStudy Population
Propranolol VariesSignificant reductionSignificant reductionHypertensive patients
Metoprolol VariesSignificant reductionSignificant reductionHypertensive patients
Acebutolol 400-800 mg/daySubstantial fall to normotensive rangeDid not significantly slow heart rate32 hypertensive patients[5]

Table 2: Efficacy in Angina Pectoris

DrugDosage RangeReduction in Anginal AttacksImprovement in Exercise ToleranceStudy Population
Propranolol VariesEffectiveImprovedPatients with stable angina
Metoprolol VariesEffectiveImprovedPatients with stable angina
Acebutolol 600-1200 mg/daySignificant reduction (p < 0.001)Significant increase (p < 0.001)23 patients with stable angina and CAD[6]
Acebutolol (once daily) 400 mg/dayNot reportedSignificant improvement in exercise hemodynamics11 patients with hypertension and chronic angina[7]

Table 3: Common Adverse Events of Comparator Beta-Blockers

Adverse EventPropranololMetoprololAcebutolol
Fatigue CommonCommonReported
Bradycardia CommonCommonCan occur
Hypotension CommonCommonCan occur
Bronchospasm Risk, especially in asthmaLower risk (cardioselective)Lower risk (cardioselective)
CNS Effects (e.g., dizziness) Can occurCan occurCan occur
Gastrointestinal Disturbances Can occurCan occurCan occur

Experimental Protocols: A Representative Example

To provide context for the data presented, a representative experimental protocol for a clinical trial of a beta-blocker in hypertension is outlined below. This is based on the design of a randomized, double-blind, placebo-controlled trial.

Study Title: A Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Efficacy and Safety of [Beta-Blocker] in Patients with Mild to Moderate Essential Hypertension.

1. Study Objectives:

  • Primary Objective: To compare the change from baseline in seated trough cuff diastolic blood pressure between the [Beta-Blocker] treatment group and the placebo group after 12 weeks of treatment.

  • Secondary Objectives: To evaluate the change from baseline in seated trough cuff systolic blood pressure, 24-hour ambulatory blood pressure monitoring (ABPM) parameters, and heart rate. To assess the safety and tolerability of [Beta-Blocker].

2. Study Design:

  • A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Phase 1: Screening and Washout (2-4 weeks): Patients undergo screening assessments and, if on prior antihypertensive medication, a washout period.

  • Phase 2: Single-Blind Placebo Run-in (2 weeks): All eligible patients receive a placebo to establish baseline blood pressure and ensure compliance.

  • Phase 3: Double-Blind Treatment (12 weeks): Patients are randomized to receive either [Beta-Blocker] at a specified dose or a matching placebo once daily.

3. Patient Population:

  • Inclusion Criteria: Male and female patients aged 18-75 years with a diagnosis of mild to moderate essential hypertension (e.g., seated diastolic blood pressure ≥ 95 mmHg and < 110 mmHg).

  • Exclusion Criteria: Secondary hypertension, history of significant cardiovascular events, severe renal or hepatic impairment, contraindications to beta-blocker therapy (e.g., severe bradycardia, asthma).

4. Study Procedures:

  • Visits: Scheduled at screening, baseline (randomization), and weeks 2, 4, 8, and 12 of the double-blind treatment phase.

  • Efficacy Assessments: Seated cuff blood pressure and heart rate measurements at each visit. 24-hour ABPM at baseline and week 12.

  • Safety Assessments: Monitoring of adverse events, physical examinations, vital signs, 12-lead electrocardiograms (ECGs), and clinical laboratory tests (hematology, chemistry, urinalysis) at specified intervals.

5. Statistical Analysis:

  • The primary efficacy endpoint will be analyzed using an analysis of covariance (ANCOVA) model with treatment as a factor and baseline blood pressure as a covariate.

  • Secondary efficacy endpoints will be analyzed similarly.

  • Safety data will be summarized descriptively.

Experimental Workflow Diagram

Experimental_Workflow cluster_visits Study Visits Screening Screening & Washout (2-4 weeks) Run_in Single-Blind Placebo Run-in (2 weeks) Screening->Run_in Randomization Randomization Run_in->Randomization Treatment_A Treatment Group ([Beta-Blocker]) (12 weeks) Randomization->Treatment_A Treatment_B Placebo Group (12 weeks) Randomization->Treatment_B Follow_up End of Study/ Follow-up Treatment_A->Follow_up Treatment_B->Follow_up Visit_1 Visit 1 (Screening) Visit_2 Visit 2 (Baseline) Visit_3_6 Visits 3-6 (Weeks 2, 4, 8) Visit_7 Visit 7 (Week 12)

A typical workflow for a randomized controlled trial of a beta-blocker in hypertension.

Conclusion and Future Directions

For researchers and drug development professionals, this represents both a challenge and an opportunity. The preclinical profile of this compound may warrant further investigation in well-designed clinical trials to determine its potential therapeutic role. Future studies should aim to establish its efficacy in treating conditions like hypertension and angina, and to thoroughly characterize its safety and tolerability profile in comparison to established beta-blockers. Until such data becomes available, the clinical use of this compound cannot be recommended, and clinicians should continue to rely on beta-blockers with a proven track record of safety and efficacy.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Bufetolol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical guidance for the handling of Bufetolol, a beta-adrenoceptor antagonist. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on best practices for handling potent pharmaceutical compounds and safety data for analogous beta-blockers.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure risk. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Double gloving is advised for any direct handling of the powder form. Gloves should be changed regularly and immediately if contaminated.[1][2]
Body Protection Disposable GownA disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs should be worn.[3] Gowns should be changed at least every two to three hours or immediately after a spill.[3]
Full Body SuitFor large-scale operations or situations with a high risk of aerosolization, "bunny suits" that offer head-to-toe protection are recommended.[3]
Eye and Face Protection Safety GogglesChemical splash goggles are required to protect against spills or splashes.[3] Eyeglasses or safety glasses without side shields are not sufficient.[3]
Face ShieldA face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[3]
Respiratory Protection N95 RespiratorAn N95 respirator is recommended, especially when handling the powdered form of this compound outside of a certified chemical fume hood to prevent inhalation of airborne particles.[4]
Foot Protection Shoe CoversDisposable, skid-resistant, and water-resistant shoe covers should be worn over closed-toe shoes.[3][5]

Operational Plan for Handling this compound

A systematic approach is critical for the safe handling of this compound in a laboratory setting. The following workflow outlines the key steps from preparation to disposal.

Handling_and_Disposal_Workflow cluster_preparation Preparation cluster_handling Handling cluster_disposal Disposal A Don Appropriate PPE B Prepare Work Area in a Ventilated Space A->B C Weigh and Prepare this compound Solution B->C D Conduct Experiment C->D E Clean and Decontaminate Work Surfaces D->E F Segregate Waste E->F G Dispose of Contaminated PPE F->G H Dispose of this compound Waste F->H I Remove and Dispose of Gloves H->I

Figure 1: Workflow for Safe Handling and Disposal of this compound.
Experimental Protocol: Step-by-Step Guidance

1. Preparation:

  • Donning PPE: Before entering the designated handling area, put on all required PPE as outlined in the table above. Ensure gloves are worn over the cuffs of the lab coat.[1]

  • Work Area Preparation: All handling of solid this compound should be conducted in a certified chemical fume hood or a designated containment area to minimize inhalation exposure. The work surface should be covered with absorbent, disposable liners.

  • Weighing and Solution Preparation: Use a dedicated and calibrated balance within the containment area. When preparing solutions, add the solvent to the pre-weighed this compound powder slowly to avoid aerosolization.

2. Handling:

  • Experimental Procedures: Conduct all experimental steps with care to avoid spills and splashes. Use appropriate laboratory equipment for all transfers and manipulations.

  • Decontamination: After each use, thoroughly decontaminate all work surfaces and equipment with an appropriate cleaning agent.

3. Disposal Plan:

  • Waste Segregation: All waste contaminated with this compound, including gloves, gowns, shoe covers, absorbent liners, and unused solutions, must be segregated as hazardous pharmaceutical waste.

  • PPE Disposal: Contaminated disposable PPE should be placed in a designated, sealed waste container immediately after use.[1]

  • This compound Waste Disposal:

    • Solid Waste: Unused solid this compound should be disposed of in a clearly labeled hazardous waste container.

    • Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour this compound solutions down the drain.[6]

    • General Disposal: For final disposal, follow all local, state, and federal regulations for hazardous pharmaceutical waste.[7] The preferred method of disposal is high-temperature incineration by a licensed waste disposal contractor.[7][8] If a take-back program is available, that is the best option.[9][10] As a last resort for small quantities, and if permitted by local regulations, the material can be mixed with an inert, undesirable substance like cat litter or coffee grounds, placed in a sealed container, and disposed of in the trash.[9][10]

  • Glove Removal: The last step before leaving the handling area is to carefully remove and dispose of gloves in the designated hazardous waste container. Wash hands thoroughly with soap and water immediately after.

Logical Relationship Diagram for PPE Selection

The selection of appropriate PPE is based on the potential routes of exposure to this compound.

PPE_Selection_Logic cluster_exposure Potential Routes of Exposure cluster_ppe Recommended PPE Inhalation Inhalation Respirator N95 Respirator Inhalation->Respirator Dermal Dermal Contact Gloves Gloves Dermal->Gloves Gown Gown Dermal->Gown Ocular Ocular Contact Goggles Goggles Ocular->Goggles FaceShield Face Shield Ocular->FaceShield

Figure 2: PPE Selection Based on Exposure Routes.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bufetolol
Reactant of Route 2
Reactant of Route 2
Bufetolol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.